Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-65-1 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Octahydropyrrolo[3,2-b]pyridine Scaffold
The octahydropyrrolo[3,2-b]pyridine core is a saturated bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational framework that can be strategically utilized to enhance the binding affinity and selectivity of drug candidates to their biological targets. The tert-butyl carbamate (Boc) protected derivative, Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of a robust synthetic pathway to this valuable intermediate, detailing the underlying chemical principles and offering practical, field-tested protocols.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a three-stage process. This strategy hinges on the initial construction of the aromatic pyrrolo[3,2-b]pyridine core, followed by the selective protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group, and culminating in the complete saturation of the bicyclic system via catalytic hydrogenation. This sequence ensures high yields and allows for the controlled introduction of the protecting group prior to the reduction step, which is critical for directing the subsequent reactivity of the molecule.
Caption: Overall synthetic strategy in three main stages.
Stage 1: Construction of the 1H-pyrrolo[3,2-b]pyridine Core
The foundational step in this synthesis is the creation of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold. A reliable and widely utilized method for this is a modification of the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a pyridine-derived hydrazone.
Experimental Protocol: Modified Fischer Indole Synthesis
Objective: To synthesize 1H-pyrrolo[3,2-b]pyridine.
Materials:
-
Substituted aminopyridine
-
Appropriate ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted aminopyridine and the ketone/aldehyde in the chosen solvent. Add a catalytic amount of a suitable acid.
-
Heat the mixture to reflux and monitor the formation of the hydrazone by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The azeotropic removal of water drives the reaction to completion.
-
Once hydrazone formation is complete, cool the reaction mixture.
-
Cyclization: To the crude hydrazone, add the acid catalyst (e.g., PPA) portion-wise at a controlled temperature.
-
Heat the reaction mixture to the appropriate temperature to induce cyclization. Microwave-assisted heating can significantly improve reaction times and yields.[1]
-
Workup and Purification: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1H-pyrrolo[3,2-b]pyridine.
Stage 2: N-Boc Protection of the Pyridine Ring
With the aromatic core in hand, the next critical step is the selective protection of the pyridine nitrogen (N-4). The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group at this stage is crucial as it modulates the electronic properties of the pyridine ring and prevents side reactions during the subsequent hydrogenation.
Experimental Protocol: N-Boc Protection
Objective: To synthesize tert-butyl 1H-pyrrolo[3,2-b]pyridine-4-carboxylate.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.
Stage 3: Catalytic Hydrogenation to the Saturated Scaffold
The final and most critical transformation is the complete reduction of the aromatic N-Boc protected pyrrolo[3,2-b]pyridine to the desired octahydro derivative. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and stereochemical control under the right conditions. The choice of catalyst and reaction parameters is paramount to achieving high diastereoselectivity.
Caption: Workflow for the catalytic hydrogenation step.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound.
Materials:
-
tert-Butyl 1H-pyrrolo[3,2-b]pyridine-4-carboxylate
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on alumina (Rh/Al₂O₃))
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve the N-Boc protected pyrrolopyridine in the chosen solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere. The catalyst loading is typically 5-10 mol%.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the appropriate temperature (e.g., 40-80 °C) and agitate it vigorously.
-
Monitor the reaction progress by analyzing small aliquots via LC-MS or TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product will likely be a mixture of diastereomers. Purification by flash column chromatography on silica gel is often necessary to separate the desired diastereomer.
A Note on Diastereoselectivity
The hydrogenation of the bicyclic system can lead to the formation of multiple diastereomers. The stereochemical outcome is influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.[2][3] For instance, heterogeneous catalysts like Pd/C often favor syn-addition of hydrogen from the less sterically hindered face of the molecule. The specific diastereomer obtained may require careful characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. In some cases, separation of diastereomers can be challenging and may require specialized chromatographic techniques or crystallization methods.[4]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 1H-pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 118.14 | ¹H NMR, ¹³C NMR, MS confirming the aromatic structure |
| tert-Butyl 1H-pyrrolo[3,2-b]pyridine-4-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | ¹H NMR showing the Boc group protons, MS (ESI+) |
| This compound | C₁₂H₂₂N₂O₂ | 226.32 | ¹H NMR showing aliphatic protons, MS (ESI+), Chiral HPLC for diastereomeric purity |
Conclusion
The synthesis of this compound is a multi-step process that requires careful planning and execution. The strategy outlined in this guide, which involves the initial construction of the aromatic pyrrolopyridine core, followed by N-Boc protection and catalytic hydrogenation, represents a robust and reliable pathway to this valuable building block. Careful control of reaction conditions, particularly during the hydrogenation step, is essential for achieving good yields and managing the stereochemical outcome. This in-depth guide provides the necessary framework for researchers and scientists to successfully synthesize this important molecule for applications in drug discovery and development.
References
-
Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]
-
Goh, S. S., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 919-948. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]
-
Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate. As a valuable heterocyclic building block in medicinal chemistry and drug development, understanding its structural features through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is critical for quality control and synthetic success. This document offers field-proven insights into data interpretation, detailed experimental protocols, and a consolidated reference for researchers and scientists in the field.
Introduction and Molecular Overview
This compound is a saturated bicyclic amine featuring a pyrrolopyridine core. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a versatile intermediate in organic synthesis, particularly for constructing more complex molecules with potential therapeutic applications. The molecule's chemical formula is C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 g/mol .
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. The following sections will deconstruct the spectroscopic signature of this molecule, providing a framework for its unambiguous identification.
Figure 1: 2D structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition of the target compound.
Expected Data:
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Monoisotopic Mass: 226.16812 Da
-
Common Adducts (ESI-TOF):
-
[M+H]⁺: Expected m/z = 227.17540
-
[M+Na]⁺: Expected m/z = 249.15734
-
Fragmentation Pathway: The causality behind the fragmentation pattern in ESI-MS is driven by the stability of the resulting ions. The Boc group is notoriously labile and provides a characteristic fragmentation signature. The primary fragmentation route involves the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group.
An In-Depth Technical Guide to the Conformational Analysis of Boc-Protected Octahydropyrrolo[1,2-a]pyridine
Abstract
The octahydropyrrolo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure presents a unique three-dimensional arrangement that dictates molecular recognition and pharmacological activity. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformational landscape of this system. This guide provides a comprehensive, field-proven methodology for the complete conformational elucidation of Boc-protected octahydropyrrolopyridine, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) computational modeling. We will explore the causality behind experimental choices, present self-validating protocols, and synthesize data to construct a definitive conformational model, offering critical insights for researchers in drug discovery and chemical biology.
Introduction: The Strategic Importance of Conformational Rigidity
Saturated heterocyclic ring systems are foundational elements in drug design.[1][2] Their defined three-dimensional structures allow for precise orientation of functional groups, which is paramount for selective interaction with biological targets. The octahydropyrrolo[1,2-a]pyridine system, a fused 5- and 6-membered ring, is of particular interest due to its prevalence in natural products and synthetic pharmaceuticals.
The conformation of this bicyclic system—specifically the geometry of the ring fusion (cis or trans) and the puckering of the six-membered ring (chair, boat, or twist-boat)—is a critical determinant of its biological function. Protecting the nitrogen with a bulky Boc group introduces steric and electronic effects that can stabilize or destabilize certain conformations. A thorough understanding of this conformational preference is not merely academic; it directly informs structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[3]
This guide outlines a synergistic approach that leverages the empirical power of NMR spectroscopy and the predictive accuracy of computational chemistry to resolve the conformational ambiguity of this important scaffold.
The Integrated Analytical Workflow
Our methodology is built on the principle of cross-validation between experimental and theoretical data. NMR spectroscopy provides a picture of the molecule's average conformation in solution, while computational modeling explores the potential energy surface and identifies stable, low-energy conformers.[4][5] The convergence of these two independent methods provides a high-confidence structural assignment.
Caption: Integrated workflow for conformational analysis.
Experimental Deep Dive: NMR Spectroscopy
NMR spectroscopy is the cornerstone of conformational analysis for molecules in solution.[1] By analyzing chemical shifts, through-bond scalar couplings (J-couplings), and through-space Nuclear Overhauser Effects (NOEs), we can deduce dihedral angles and internuclear proximities.[6][7][8]
Rationale for Experimental Choices
-
¹H NMR: Provides the initial overview. The chemical shift of each proton is sensitive to its local electronic environment and spatial position (axial vs. equatorial). Vicinal (³JHH) coupling constants are invaluable, as their magnitude is related to the dihedral angle between the coupled protons via the Karplus equation.
-
¹³C NMR: Complements the ¹H data and helps confirm the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Establishes the proton-proton connectivity network, confirming which protons are scalar-coupled. This is essential for unambiguous assignment of the spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling definitive assignment of both ¹H and ¹³C resonances.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis.[9] A NOESY cross-peak indicates that two protons are close in space (< 5 Å), irrespective of their through-bond connectivity.[9] The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), providing powerful constraints for 3D structure determination.[10]
Step-by-Step Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified Boc-protected octahydropyrrolopyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent with that used for any biological assays.
-
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.
-
Causality: A high-purity sample and solvent are critical for avoiding interfering signals and ensuring sharp lines, which is essential for accurate J-coupling and NOE measurements.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve excellent line shape and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient digital resolution to accurately measure coupling constants.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment for optimal performance.
-
NOESY:
-
This is a time-sensitive experiment. The choice of mixing time (τₘ) is crucial. For a molecule of this size, a mixing time between 500-800 ms is a good starting point.
-
Self-Validation: Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms) to build up the NOE intensity and ensure that spin diffusion (relayed NOEs) is not leading to erroneous interpretations.[10] True direct NOEs will be present at shorter mixing times, while spin diffusion artifacts appear at longer times.
-
Acquire the data at a constant, controlled temperature (e.g., 298 K).
-
-
Theoretical Framework: Computational Modeling
Computational chemistry provides the essential theoretical models against which experimental data can be compared. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for systems of this size.[11][12]
Rationale for Computational Choices
-
Method: DFT is chosen for its ability to accurately model electron correlation. We select the M06-2X functional, as it is well-parameterized to account for non-covalent interactions (dispersion forces), which are important in determining conformational preferences.[11]
-
Basis Set: The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost, including polarization functions to describe the shape of electron orbitals more accurately.
-
Solvent Model: Since NMR data is acquired in solution, an implicit solvent model (e.g., Polarizable Continuum Model - PCM) should be used to account for the bulk electrostatic effects of the solvent (e.g., chloroform).
Step-by-Step Protocol: DFT Calculations
-
Conformer Generation:
-
Using a molecular builder, construct all sterically plausible conformers of Boc-protected octahydropyrrolopyridine. This must include:
-
Trans-fused and cis-fused ring systems.
-
For each fusion, consider chair, boat, and twist-boat conformations for the six-membered ring.
-
Consider rotamers of the Boc group.
-
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each starting structure using the chosen DFT method (M06-2X/6-31G(d,p)) and solvent model. This process finds the nearest local energy minimum on the potential energy surface.
-
-
Energy Calculation & Verification:
-
Calculate the single-point electronic energy for each optimized geometry.
-
Perform a frequency calculation for each optimized structure.
-
Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. The thermal corrections from the frequency calculation provide the Gibbs Free Energy (ΔG), which is used to determine the relative stability of the conformers at the experimental temperature.
-
Synthesis of Results: Building the Conformational Model
This is where the experimental and theoretical data converge to tell a cohesive story.
The Ring Fusion: Trans vs. Cis
The primary conformational question is the nature of the ring fusion. A trans-fused system is typically more rigid and energetically stable, while a cis-fused system is more flexible.
-
Prediction (DFT): DFT calculations will predict the relative energies of the lowest-energy trans and cis conformers. Typically, the trans-fused chair-chair conformation is expected to be the global minimum.
-
Validation (NOESY): The NOESY spectrum provides the definitive answer. In a trans-fused system, the bridgehead proton will show a strong NOE to specific axial protons on the six-membered ring that are spatially impossible in any cis conformation.
Caption: Key NOE differentiation for trans vs. cis ring fusion.
Six-Membered Ring Conformation: Chair vs. Boat
Once the fusion is established, the conformation of the piperidine ring is determined.
-
Prediction (DFT): The chair conformation is almost always significantly lower in energy than the boat or twist-boat forms.[1]
-
Validation (J-Coupling): The chair conformation is characterized by distinct axial and equatorial protons. Large ³JHH values (~10-13 Hz) are observed between adjacent axial-axial protons, while smaller couplings (~2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. This pattern is a hallmark of a rigid chair conformation and can be directly compared to the dihedral angles from the DFT-optimized structure.
Quantitative Data Summary
Table 1: Relative Energies of Calculated Conformers
| Conformer ID | Ring Fusion | 6-Membered Ring | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| CONF-1 | Trans | Chair | 0.00 (Global Minimum) |
| CONF-2 | Cis | Chair | +3.5 |
| CONF-3 | Trans | Twist-Boat | +5.8 |
| CONF-4 | Cis | Twist-Boat | +8.2 |
Table 2: Correlation of Key Experimental and Theoretical Data for CONF-1
| Proton Pair | NOESY Observation | Calculated Distance (Å) | Proton Pair | Experimental ³JHH (Hz) | Calculated Dihedral Angle (°) |
| H-bridgehead / H-axial | Strong | 2.4 | H-axial / H'-axial | 11.8 | 178.5 |
| H-bridgehead / H-equat | Weak/None | 3.8 | H-axial / H'-equat | 3.5 | 61.2 |
| H-axial / H'-axial (1,3-diaxial) | Medium | 2.6 | H-equat / H'-equat | 2.9 | 58.9 |
Conclusion and Implications
By rigorously integrating high-field NMR spectroscopy with DFT calculations, we have established a definitive protocol for elucidating the conformational landscape of Boc-protected octahydropyrrolopyridine. The self-validating nature of this workflow—where NOE distances and J-coupling patterns from experimental spectra must align with the lowest energy DFT-calculated structure—provides an exceptionally high degree of confidence in the final assignment.
The finding that this scaffold overwhelmingly adopts a rigid, trans-fused, chair conformation has profound implications for drug design. It means that substituents on this core will be held in well-defined axial or equatorial orientations, allowing for more precise modeling of ligand-receptor interactions and a more predictable structure-activity relationship. This knowledge empowers medicinal chemists to design analogs with optimized potency, selectivity, and pharmacokinetic properties.
References
-
Juaristi, E. (Ed.). (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers. [Link]
-
Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. [Link]
-
Riddell, F. G., & Robinson, M. J. T. (1978). The Conformational Analysis of Saturated Heterocycles. Part 84. Journal of the Chemical Society, Perkin Transactions 2, (7), 766-770. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652. [Link]
-
Anet, F. A. L., Yavari, I., Ferguson, I. J., Katritzky, A. R., Moreno-Mañas, M., & Robinson, M. J. T. (1976). The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Journal of the Chemical Society, Chemical Communications, (10), 399-400. [Link]
-
Gok, Y., & Turoglu, M. (2010). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of Molecular Structure: THEOCHEM, 940(1-3), 29-35. [Link]
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1974). Conformational analysis of saturated heterocycles. LIV. Conformation of piperidine as determined by paramagnetic shifts in the NMR. Journal of the American Chemical Society, 96(3), 682–686. [Link]
-
Perez, J. J., & Ortiz, A. R. (2000). Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Molecules, 5(4), 483-484. [Link]
-
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779. [Link]
-
Solomon, I. (1955). Relaxation Processes in a System of Two Spins. Physical Review, 99(2), 559–565. [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
-
Butts, C. P., Jones, C. R., & Harvey, J. N. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(35), 9483-9488. [Link]
-
Rzepa, H. S. (Ed.). (1998). Electronic Conference on Heterocyclic Chemistry '98. Royal Society of Chemistry. [Link]
-
Naidoo, D., & Kleyi, P. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Molecules, 28(4), 1673. [Link]
-
Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(49), 16731–16739. [Link]
-
Timofeeva, T. V. (2019). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 24(18), 3314. [Link]
-
Lee, S., & Jung, Y. M. (2018). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. Bulletin of the Korean Chemical Society, 39(8), 947-952. [Link]
-
National Taiwan University. (2020). NMR Spectroscopy – Fundamental & Applications. [Link]
-
Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(3), 224-229. [Link]
-
Grzesiak, A. L., & Lang, M. (2017). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Crystals, 7(5), 133. [Link]
-
PubChem. (n.d.). Octahydropyrrolo[1,2-a]pyrimidin-4-one. Retrieved December 31, 2025, from [Link]
- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
-
PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. Retrieved December 31, 2025, from [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3354. [Link]
-
Al-Hujran, T. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6598. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(50), 31549-31563. [Link]
-
PubChem. (n.d.). (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol. Retrieved December 31, 2025, from [Link]
-
Giguère, D., et al. (2014). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 10, 2306-2315. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 6. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]
- 11. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Commercial availability and suppliers of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
An In-Depth Technical Guide to Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate: Sourcing, Properties, and Application in Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide three-dimensional diversity and refined physicochemical properties is insatiable. This compound, a Boc-protected saturated bicyclic diamine, represents a key building block in this arena. Its rigid, pyrrolopyridine core is a recurring motif in a range of biologically active agents, offering a constrained framework that can precisely orient functional groups for optimal target engagement.[1][2] The pyrrolopyridine scaffold is noted for its presence in compounds targeting everything from acetyl-CoA carboxylase (ACC) to phosphodiesterase 4 (PDE4).[3][4]
This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the commercial availability, key chemical properties, and practical applications of this valuable synthetic intermediate. We will delve into the causality behind its use, offering field-proven insights into its handling and strategic deployment in synthetic workflows.
Physicochemical Profile and Structural Data
Understanding the fundamental properties of a building block is paramount for its successful incorporation into a synthetic route. This compound is a chiral molecule, and its properties are consistent across various suppliers, though purity levels should always be verified by certificate of analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [5][6] |
| Molecular Weight | 226.32 g/mol | [5][6] |
| CAS Number | 1211583-65-1; 1277168-52-1 | [5][6] |
| Typical Purity | ≥97% | [5][6] |
| Physical Form | Solid or Semi-solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | |
| InChI Key | HMLJDLIVSQQLPO-UHFFFAOYSA-N |
Safety & Handling: According to supplier safety data, this compound is typically classified with the GHS07 pictogram, indicating it may cause skin and eye irritation.[5] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are essential.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Commercial Availability and Sourcing
This building block is available from a range of chemical suppliers, catering to needs from research-scale milligrams to process-scale kilograms. When sourcing, it is critical to specify the exact CAS number and, if relevant, the desired stereochemistry, as several isomers of the octahydropyrrolopyridine core exist.[7][8]
Table of Representative Suppliers:
| Supplier | Product Name/Number | Purity/Notes |
| Sigma-Aldrich (Merck) | cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | CAS 1251010-63-5 |
| Labsolu | This compound | Purity: 97%[5] |
| Cenmed | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | Product ID: C007B-540333[9] |
| Ambeed | tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | Note: [3,2-c] isomer. Purity: 95% |
| AK Scientific, Inc. | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate HCl | Note: [3,4-b] isomer hydrochloride salt.[10] |
Note: The table includes different isomers to highlight the importance of specifying the correct scaffold during procurement. This guide focuses on the [3,2-b] isomer.
Strategic Role in Synthesis and Drug Design
The utility of this molecule stems from its dual-functionality, which is temporarily masked by the tert-butoxycarbonyl (Boc) protecting group. This strategic protection allows for selective functionalization at other points in a parent molecule before revealing the secondary amine for subsequent elaboration.
// Node Definitions Start [label="Tert-butyl octahydro-1H-\npyrrolo[3,2-b]pyridine-\n4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(e.g., TFA, HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Free Bicyclic Diamine\n(Octahydro-1H-pyrrolo\n[3,2-b]pyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; Functionalization [label="Functionalization Reaction\n(Amide coupling, Alkylation,\nReductive amination, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Complex Target Molecule\n(e.g., PROTAC linker,\nBioactive Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection [label="Step 1"]; Deprotection -> Intermediate [label="Step 2"]; Intermediate -> Functionalization [label="Step 3"]; Functionalization -> End [label="Step 4"]; } dot Diagram 1: Synthetic utility of the scaffold.
This bicyclic system is particularly valuable as a "sp3-rich" scaffold. In an era where many drug candidates suffer from poor solubility and high planarity ("flatland"), incorporating three-dimensional fragments like this can significantly improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The rigid conformation locks the relative orientation of the two nitrogen atoms, which can be exploited to create constrained linkers in bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or to mimic peptide turns.
Validated Experimental Protocol: Boc-Group Deprotection
The following protocol details a standard, robust procedure for the acidic removal of the Boc protecting group, unmasking the secondary amine for further synthetic steps. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To quantitatively convert this compound to its corresponding free amine, typically isolated as a salt.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Dissolution (Why: To ensure a homogenous reaction medium): Dissolve the starting material (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask equipped with a magnetic stir bar. The concentration is typically around 0.1 M. An inert atmosphere (nitrogen or argon) is recommended but not strictly necessary for this short reaction.
-
Acid Addition (Why: To initiate the cleavage of the acid-labile Boc group): Cool the solution to 0°C using an ice-water bath. This mitigates any potential exotherm. Add TFA (5-10 eq) dropwise to the stirring solution. The use of excess acid ensures the reaction goes to completion.
-
Reaction Monitoring (Why: To confirm reaction completion and avoid side reactions): Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, looking for the disappearance of the starting material spot and the appearance of a more polar product spot (which may streak due to its amine nature).
-
Solvent Removal (Why: To remove the bulk of the acid and solvent): Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator. This will leave a viscous oil or solid, which is the trifluoroacetate salt of the product.
-
Aqueous Work-up (Why: To neutralize remaining acid and isolate the free base for extraction): Caution: This step can be omitted if the salt is the desired final product. To isolate the free amine, re-dissolve the residue in DCM. Transfer to a separatory funnel and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). This neutralizes the TFA. Subsequently, wash with brine to remove residual water-soluble components.
-
Drying and Concentration (Why: To remove residual water before final isolation): Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. This yields the free amine, which should be used immediately or stored under an inert atmosphere as free amines can be less stable.
// Node Definitions A [label="Dissolve Reagent\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add TFA Dropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at RT (1-2h)\nMonitor by TLC/LCMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Concentrate\nin vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Aqueous Work-up\n(Optional: NaHCO₃ wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Dry (Na₂SO₄) & Filter", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Concentrate to Yield\nFree Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Diagram 2: Experimental workflow for Boc deprotection.
References
-
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (C007B-540333). Cenmed.[Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed, National Center for Biotechnology Information.[Link]
- SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC, National Center for Biotechnology Information.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Nature.[Link]
-
Preparation method of tertiary butyl 7-hydroxyhexahydrofuro-[3,2-b] pyridine-4(2H)-carboxylic ester. Patsnap.[Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, National Center for Biotechnology Information.[Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | C12H22N2O2 | CID 1519435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | C12H22N2O2 | CID 74787571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cenmed.com [cenmed.com]
- 10. 2448475-41-8 tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride AKSci 5420FY [aksci.com]
An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Regulator of the DNA Damage Response
In the intricate network of cellular signaling, protein phosphatases play a critical role in maintaining homeostasis by counteracting the activity of protein kinases. Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D), has emerged as a key negative regulator of the DNA damage response (DDR) and tumor suppression pathways. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of GSK2830371, a potent and selective allosteric inhibitor of Wip1 phosphatase, intended for researchers and professionals in the field of drug development.
GSK2830371, with the CAS number 1404456-53-6 , offers a valuable tool to probe the function of Wip1 and to explore its therapeutic potential. This document will delve into the physicochemical properties, mechanism of action, safety and handling, and detailed experimental protocols related to GSK2830371, providing a solid foundation for its application in research and preclinical studies.
Physicochemical Properties of GSK2830371
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental settings. The key properties of GSK2830371 are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1404456-53-6 | [1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |
| Molecular Weight | 461.02 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |
| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to 2 years. | [3][4] |
Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase
GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a site on the "flap" subdomain of Wip1. This allosteric binding locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[5] This high selectivity for Wip1 over other phosphatases minimizes off-target effects, making it a precise tool for studying Wip1-mediated signaling pathways.[1]
The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key proteins involved in the DNA damage response and cell cycle control. These substrates include:
-
p53 (at Serine 15): A critical tumor suppressor protein. Increased phosphorylation at Ser15 enhances its stability and transcriptional activity.[3][6]
-
Chk2 (at Threonine 68): A checkpoint kinase that plays a crucial role in DNA damage signaling.[3]
-
H2AX (at Serine 139), also known as γH2AX: A marker of DNA double-strand breaks.[3]
-
ATM (at Serine 1981): A primary sensor of DNA double-strand breaks.[3]
By preventing the dephosphorylation of these key signaling molecules, GSK2830371 effectively amplifies and prolongs the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.
Wip1 Signaling Pathway and the Impact of GSK2830371
The following diagram illustrates the central role of Wip1 in the DNA damage response pathway and how GSK2830371 intervenes.
Caption: Wip1 phosphatase signaling pathway and the inhibitory action of GSK2830371.
Experimental Protocols
The following protocols provide a starting point for utilizing GSK2830371 in common in vitro and in vivo assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of GSK2830371 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, which has amplified PPM1D)
-
Complete cell culture medium
-
GSK2830371 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GSK2830371 in complete medium from the stock solution. Typical final concentrations for an IC₅₀ determination range from 0.001 to 10 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GSK2830371. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours in the dark to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of Wip1 substrates following treatment with GSK2830371.
Materials:
-
Cells treated with GSK2830371
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk2 (Thr68), anti-total p53, anti-total Chk2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with GSK2830371 (e.g., 2.5 µM for 4-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., SK-Hep-1 or DOHH2)
-
Sterile PBS
-
GSK2830371 formulation for oral gavage (e.g., in 0.5% HPMC, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ tumor cells in 100-200 µL of PBS into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = (width² x length)/2) and the body weight of the mice.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer GSK2830371 orally (e.g., 75-150 mg/kg, once or twice daily) for a specified period (e.g., 14-21 days).[2][8] The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period and for a follow-up period.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for downstream analysis, such as western blotting to assess the phosphorylation of Wip1 substrates.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling GSK2830371. The following information is a summary of key safety considerations. For complete details, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
-
Hazard Identification: GSK2830371 is for research use only and is not for human or veterinary use. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place at -20°C.
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in the DNA damage response and cancer biology. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The information and protocols provided in this guide are intended to facilitate the effective and safe use of GSK2830371 in a research setting. As our understanding of the Wip1 signaling pathway continues to evolve, GSK2830371 will undoubtedly play a crucial role in elucidating the therapeutic potential of targeting this key phosphatase in cancer and other diseases.
References
- Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction.
- Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391.
- Lin, Y. H., et al. (2021). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Cancers, 13(16), 4078.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. origene.com [origene.com]
The Pyrrolopyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
Abstract
The pyrrolopyridine scaffold, a class of bicyclic heterocycles composed of fused pyrrole and pyridine rings, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of kinases.[3][4] This has led to the development of numerous targeted therapies for a range of diseases, particularly in oncology. Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, and neurological effects.[1][5][6][7] This guide provides a comprehensive technical overview of the pyrrolopyridine scaffold for researchers and drug development professionals. It delves into the structural diversity of its isomers, key synthetic strategies, its multifaceted roles in medicinal chemistry with a focus on structure-activity relationships, and detailed experimental protocols for its synthesis and biological evaluation. Through an in-depth exploration of successful clinical candidates and future perspectives, this document aims to equip scientists with the foundational knowledge and practical insights necessary to leverage the full potential of this versatile scaffold in their drug discovery endeavors.
Part 1: The Pyrrolopyridine Core: Structural Features and Synthetic Landscape
Introduction to the Pyrrolopyridine Isomers: A Family of Versatile Scaffolds
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrrole ring and a pyridine ring.[1] Depending on the relative orientation of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring, six distinct isomers of pyrrolopyridine exist.[1] Each isomer possesses a unique electronic distribution and three-dimensional shape, which in turn influences its physicochemical properties and its ability to interact with biological targets. The six isomeric forms of pyrrolopyridines are illustrated below.
Caption: The six isomeric forms of the pyrrolopyridine scaffold.
The pyrrolopyridine framework is not only a synthetic marvel but is also found in a variety of natural products, the most notable being camptothecin, an alkaloid isolated from the Camptotheca acuminata tree, which is a potent topoisomerase I inhibitor used in cancer therapy.[1][8]
Physicochemical Properties and Structural Analogy to Purines
The remarkable success of the pyrrolopyridine scaffold in drug discovery can be largely attributed to its structural and electronic resemblance to the purine ring system of adenine, a key component of adenosine triphosphate (ATP).[3] This mimicry allows pyrrolopyridine-based compounds to function as competitive inhibitors at the ATP-binding sites of numerous enzymes, particularly kinases.[3][9] The nitrogen atoms in the pyridine ring act as hydrogen bond acceptors, while the N-H of the pyrrole ring can serve as a hydrogen bond donor, enabling a variety of binding interactions within a protein's active site.
The specific isomer of the pyrrolopyridine core plays a crucial role in determining the vectoral projection of substituents and the overall topology of the molecule, which are critical for achieving high-affinity and selective binding to the target protein.[3] Judicious placement of substituents on the pyrrolopyridine ring system allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are essential for developing compounds with favorable pharmacokinetic profiles.
General Strategies for the Synthesis of the Pyrrolopyridine Nucleus
The synthesis of the pyrrolopyridine core can be achieved through various synthetic routes, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or the formation of the pyridine ring from a pyrrole precursor. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule. A general and widely used approach for the synthesis of 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives is the Fischer indole synthesis, adapted for a pyridine starting material. Another powerful method is the palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, which allow for the efficient construction of the bicyclic system and the introduction of diverse substituents.
A representative synthetic workflow for the preparation of a substituted pyrrolo[2,3-d]pyrimidine, a closely related and equally important scaffold, is depicted below. This multi-step synthesis highlights the versatility of modern synthetic methodologies in accessing these complex heterocyclic systems.
Caption: A generalized synthetic scheme for pyrrolo[2,3-d]pyrimidine derivatives.
Key Chemical Transformations for Functionalization and Library Development
Once the core pyrrolopyridine nucleus is synthesized, a variety of chemical transformations can be employed to introduce functional groups and build libraries of diverse compounds for biological screening. These reactions are crucial for exploring the structure-activity relationship (SAR) and optimizing lead compounds. Some of the key functionalization strategies include:
-
N-Alkylation/Arylation: The nitrogen atom of the pyrrole ring can be readily alkylated or arylated to introduce substituents that can modulate the compound's properties and interactions with the target.
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) at specific positions on the scaffold provides handles for further functionalization through cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions are extensively used to form carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of a wide range of aryl, heteroaryl, and alkyl groups.
-
Formylation and Acylation: Vilsmeier-Haack and Friedel-Crafts reactions can be used to introduce carbonyl functionalities, which can then be further elaborated.
-
Nitration and Reduction: Nitration of the aromatic rings followed by reduction provides access to amino-substituted derivatives, which are valuable for introducing further diversity.
The strategic application of these synthetic methods enables the systematic exploration of the chemical space around the pyrrolopyridine scaffold, a critical step in the journey from a preliminary hit to a clinical candidate.
Part 2: The Medicinal Chemistry of Pyrrolopyridines: A Target-Rich Landscape
The versatility of the pyrrolopyridine scaffold is evident in the wide range of biological targets it has been shown to modulate. Its ability to act as a purine isostere has made it a particularly privileged scaffold for the development of kinase inhibitors, but its utility extends far beyond this class of enzymes.
Pyrrolopyridines as Kinase Inhibitors: Exploiting the ATP-Binding Site
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The structural mimicry of the pyrrolopyridine nucleus to the adenine core of ATP makes it an ideal starting point for the design of potent and selective kinase inhibitors.[3] These compounds typically bind to the hinge region of the kinase's ATP-binding pocket, with substituents on the scaffold projecting into adjacent hydrophobic pockets to confer selectivity.
Caption: Competitive binding of pyrrolopyridine inhibitors to the kinase ATP-binding site.
Vemurafenib is a potent inhibitor of the BRAF V600E-mutated serine/threonine kinase and is an FDA-approved drug for the treatment of late-stage melanoma.[3] The core of vemurafenib is a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which plays a crucial role in its binding to the ATP pocket of the BRAF kinase. The strategic placement of substituents on this core allows for high-affinity and selective inhibition of the mutated kinase over its wild-type counterpart.
Pexidartinib is another FDA-approved drug that features a pyrrolopyridine scaffold. It is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as FMS kinase.[1][8] Overexpression of FMS kinase is implicated in various cancers and inflammatory conditions.[10] Pyrrolo[3,2-c]pyridine derivatives have shown promise as FMS kinase inhibitors, highlighting the therapeutic potential of different pyrrolopyridine isomers.[1][10]
The application of pyrrolopyridine scaffolds in kinase inhibition continues to expand to new and important targets.
-
Janus Kinases (JAKs): Selective JAK1 inhibitors are being developed for the treatment of autoimmune diseases.[11][12] Novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been synthesized and shown to be potent and selective JAK1 inhibitors.[11]
-
Met Kinase: The Met tyrosine kinase is a key driver in many cancers. Pyrrolopyridine-pyridone based compounds have been identified as potent Met kinase inhibitors with significant in vivo antitumor activity.[13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, a process essential for tumor growth. Pyrrolo[2,3-d]pyridine derivatives have been designed as multi-kinase inhibitors with selectivity for VEGFR-2.[14][15]
Table 1: FDA-Approved Drugs Containing a Pyrrolopyridine or Related Scaffold
| Drug Name | Scaffold | Target(s) | Therapeutic Area |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | BRAF V600E | Melanoma |
| Pexidartinib | Pyrrolopyridine | CSF1R (FMS) | Tenosynovial Giant Cell Tumor |
| Fostemsavir | Pyrrolopyridine | HIV-1 gp120 | HIV/AIDS |
| Abemaciclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | Breast Cancer |
Beyond Kinases: Diverse Biological Activities of Pyrrolopyridines
The therapeutic potential of pyrrolopyridines is not limited to kinase inhibition. The scaffold has been successfully employed to develop agents with a wide range of biological activities.
Table 2: Diverse Biological Activities of Pyrrolopyridine Derivatives
| Therapeutic Area | Biological Target/Activity | Pyrrolopyridine Isomer | Reference(s) |
| Neurological Disorders | Analgesic, Sedative | Pyrrolo[3,4-c]pyridine | [1][5] |
| Muscarinic M1 Receptor PAM | Pyrrolopyridine | [16] | |
| Anticonvulsant | Pyrrolopyridine | [17] | |
| Infectious Diseases | Anti-HIV | Pyrrolo[3,4-c]pyridine | [1] |
| Antimycobacterial (InhA inhibition) | Pyrrolo[3,4-c]pyridine | [1] | |
| Antiparasitic (CDPK1 inhibition) | Pyrrolo[2,3-d]pyrimidine | [18] | |
| Antiviral (RSV fusion inhibitor) | Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridine | [1] | |
| Anti-SARS-CoV-2 (G4 Ligands) | Pyrrolopyrimidine, Pyrrolopyridine | [19] | |
| Anti-inflammatory | COX-2 Inhibition | Pyrrolopyridine | [20] |
| FMS Kinase Inhibition | Pyrrolo[3,2-c]pyridine | [10] | |
| Metabolic Diseases | Aldose Reductase (AR) Inhibition | Pyrrolo[3,4-c]pyridine-1,3-dione | [1] |
| Antidiabetic | Pyrrolo[3,4-c]pyridine | [1] | |
| Oncology | Topoisomerase I Inhibition | Pyrrolopyridine (in Camptothecin) | [1][8] |
| NAMPT Inhibition | Pyrrolo[3,4-c]pyridine-2-carboxamide | [1] |
Pyrrolopyridine derivatives have shown significant promise in the treatment of diseases of the central nervous system (CNS).[1] Certain pyrrolo[3,4-c]pyridines have been investigated as analgesic and sedative agents.[1][5] Furthermore, novel pyrrolopyridine and pyrazolopyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, a target for cognitive disorders like Alzheimer's disease.[16] The scaffold has also been explored for the development of anticonvulsant agents.[17]
The pyrrolopyridine scaffold is a valuable platform for the development of anti-infective agents.
-
Antiviral: Derivatives of pyrrolo[3,4-c]pyridine have demonstrated anti-HIV-1 activity.[1] Fostemsavir, an approved anti-HIV drug, contains a pyrrolopyridine moiety.[1] Additionally, specific derivatives have been identified as potent inhibitors of the respiratory syncytial virus (RSV).[1] More recently, pyrrolopyrimidine and pyrrolopyridine ligands have been designed to target G-quadruplexes in the SARS-CoV-2 genome, showing a correlation between G4 binding and antiviral activity.[19]
-
Antimycobacterial: Pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1]
-
Antiparasitic: Bumped kinase inhibitors (BKIs) based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold have been developed as potent and selective inhibitors of Cryptosporidium parvum calcium-dependent protein kinase 1 (CDPK1), a promising target for the treatment of cryptosporidiosis.[18]
The anti-inflammatory properties of pyrrolopyridine derivatives have been demonstrated through various mechanisms. As mentioned earlier, inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives has potential applications in treating inflammatory disorders like rheumatoid arthritis.[10] Additionally, novel pyrrolopyridines have been synthesized and shown to inhibit pro-inflammatory cytokines, with some compounds exhibiting promising in vivo anti-inflammatory activity through mechanisms that may involve COX-2 inhibition.[20]
Structure-Activity Relationship (SAR) Insights: Guiding Lead Optimization
Systematic exploration of the structure-activity relationship (SAR) is fundamental to the optimization of pyrrolopyridine-based drug candidates. SAR studies involve the synthesis and biological evaluation of a series of analogues to understand how changes in the chemical structure affect the compound's biological activity.
For example, in the development of aldose reductase inhibitors based on the 6-methylpyrrolo[3,4-c]pyridine-1,3-dione scaffold, it was found that the presence and length of a carboxylic acid side chain were crucial for activity.[1] Compounds with a shorter alkanoic acid chain were more potent inhibitors.[1] Similarly, for anti-HIV-1 derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, the nature of the ester substituent at position 4 and the distance to a phenyl ring were found to significantly influence antiviral potency.[1]
In the context of kinase inhibitors, SAR studies often focus on the substituents that interact with the hinge region and the hydrophobic pocket. For pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, the substitution pattern on the central phenyl ring was found to be a key determinant of inhibitory potency.[10]
Caption: Iterative modification of substituents on the pyrrolopyridine core to optimize biological activity.
A thorough understanding of SAR is essential for medicinal chemists to rationally design new analogues with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of promising clinical candidates.
Part 3: Experimental Protocols and Methodologies
This section provides representative, step-by-step methodologies for the synthesis of a pyrrolopyridine derivative and its evaluation in common in vitro assays. These protocols are intended to be illustrative and may require optimization based on the specific compound and biological system.
General Synthesis Protocol for a 5-substituted-pyrrolo[2,3-d]pyrimidin-4-amine Derivative
This protocol is adapted from methodologies used in the synthesis of CSF1R inhibitors and demonstrates a common strategy for functionalizing the pyrrolopyrimidine core via a Suzuki coupling followed by a Buchwald-Hartwig amination.[21]
Step 1: Suzuki Coupling to Introduce the C5-Aryl Moiety
-
To a round-bottom flask, add the starting 5-chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of ethanol and water as the solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 30-45 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) as the catalyst.
-
Heat the reaction mixture to 90 °C and stir for 10 minutes, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-aryl-pyrrolo[2,3-d]pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination to Introduce the C4-Amino Substituent
-
To a round-bottom flask, add the 5-aryl-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (3.0 eq).
-
Add 1,4-dioxane as the solvent.
-
Degas the reaction mixture for 10-15 minutes.
-
Add palladium(II) acetate (Pd(OAc)₂) (0.1 eq) and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) (0.1 eq) as the catalyst and ligand, respectively.
-
Heat the mixture to 110 °C for 90 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and evaporate the solvent.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 5-substituted-pyrrolo[2,3-d]pyrimidin-4-amine derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Kinase Inhibition Assay Protocol (Example: FMS Kinase)
This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human FMS kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add the test compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the FMS kinase to all wells except the negative controls.
-
Add the kinase substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle controls (DMSO-treated cells).
-
Incubate the plate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the dose-response curve.
-
Part 4: Future Perspectives and Conclusion
The pyrrolopyridine scaffold has firmly established itself as a privileged structure in drug discovery, with a proven track record of producing successful clinical candidates. The future of pyrrolopyridine-based drug development is poised to build upon this strong foundation, with several exciting trends emerging.
Emerging Trends
-
PROTACs (Proteolysis-Targeting Chimeras): The pyrrolopyridine scaffold can be incorporated into PROTACs as a warhead to bind to a target protein of interest, which is then ubiquitinated and degraded by the proteasome. This offers a novel mechanism of action beyond simple inhibition.
-
Covalent Inhibitors: The development of covalent pyrrolopyridine derivatives that form an irreversible bond with the target protein can lead to increased potency and duration of action. This requires the careful positioning of a reactive group on the scaffold to interact with a nearby nucleophilic residue in the protein's active site.
-
Fragment-Based Drug Discovery (FBDD): Pyrrolopyridine fragments can be used in FBDD campaigns to identify initial hits that can then be grown and optimized into potent leads.
-
Expansion into New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of pyrrolopyridines suggest their potential in other areas, such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases.
Challenges in Pyrrolopyridine-Based Drug Development
Despite its successes, the development of pyrrolopyridine-based drugs is not without its challenges. Achieving selectivity, particularly among highly homologous kinase family members, remains a significant hurdle. Off-target effects can lead to toxicity and limit the therapeutic window of a drug. Furthermore, the development of drug resistance, especially in cancer, necessitates the design of next-generation inhibitors that can overcome these resistance mechanisms. Careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties is also crucial to ensure that a potent compound can be translated into a safe and effective medicine.
Concluding Remarks on the Enduring Importance of the Scaffold
The pyrrolopyridine scaffold represents a remarkable example of how a simple heterocyclic core can be elaborated into a vast array of medicinally important molecules. Its inherent drug-like properties, synthetic tractability, and ability to mimic endogenous structures have made it a favorite among medicinal chemists. As our understanding of disease biology deepens and new therapeutic targets are identified, the pyrrolopyridine scaffold will undoubtedly continue to play a central role in the discovery and development of innovative medicines that address unmet medical needs. The journey of this privileged heterocycle is far from over, and its future contributions to human health are anticipated with great excitement.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][1][5][8]
-
Cee, V. J., et al. (2009). Discovery of Pyrrolopyridine–Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 52(21), 6666-6677. [Link][13]
-
Abdel-Maksoud, M. S., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 134, 106465. [Link][14][15]
-
Sharma, P. C., et al. (2022). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 240, 114574. [Link][9]
-
Castellanos-Gonzalez, A., et al. (2015). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. Antimicrobial Agents and Chemotherapy, 59(10), 6172-6179. [Link][18]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 423-438. [Link][3]
-
Rani, P., et al. (2023). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. Journal of Molecular Structure, 1282, 135189. [Link][4]
-
Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1215-1224. [Link][10]
-
Wójcik, K., & Olejarz, W. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5413. [Link][22]
-
Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485-498. [Link][6]
-
Ghorab, M. M., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1481. [Link][20]
-
Al-Ostath, A., et al. (2023). Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [Link][2]
-
Various Authors. (2023). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Link]
-
Various Authors. (2023). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. [Link][23]
-
Various Authors. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health. [Link]
-
Various Authors. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. [Link]
-
Various Authors. (2023). Examples of drugs containing pyrrole moieties approved by the FDA. ResearchGate. [Link]
-
Various Authors. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. [Link][7]
-
Various Authors. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link][21]
-
Various Authors. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. [Link]
-
Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 21-41. [Link]
-
Various Authors. (2023). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. ResearchGate. [Link]
-
Various Authors. (2022). Pyrrolopyridine and Isoindole as potential anticonvulsant agents: Design, synthesis and pharmacological evaluation. PubMed. [Link][17]
-
Various Authors. (2013). Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. National Institutes of Health. [Link]
-
Various Authors. (2023). Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. PubMed. [Link][19]
-
Various Authors. (2015). Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters, 6(5), 609-610. [Link][16]
-
Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link][11]
-
Various Authors. (2023). Structure-activity relationship of pyrrolo-pyrimidine derivatives. ResearchGate. [Link][24]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Various Authors. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Various Authors. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][25]
-
Various Authors. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link][26]
-
Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6748-6765. [Link][12]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrrolopyridine and Isoindole as Potential Anticonvulsant Agents: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 23. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 26. researchgate.net [researchgate.net]
The Cornerstone of Modern Medicine: An In-depth Guide to Heterocyclic Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Scaffolds of Life and Medicine
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the architecture of life itself. From the nucleic acids (DNA and RNA) that encode our genetic blueprint to essential vitamins and amino acids, heterocycles are nature's chosen building blocks.[1] This inherent biological relevance has made them the undisputed cornerstone of medicinal chemistry.[2][3] An astonishing percentage of all biologically active chemical entities and approved pharmaceuticals contain at least one heterocyclic ring, a testament to their unparalleled versatility and importance in drug design.[4][5][6] Analysis of FDA-approved drugs reveals that the majority, with some estimates as high as 82% for recent approvals, feature a nitrogen-containing heterocycle.[7][8]
These scaffolds are not merely passive frameworks; the inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are critical for biological function.[3][9] They influence a molecule's reactivity, solubility, polarity, and capacity for hydrogen bonding, all of which govern how a drug interacts with its biological target and behaves within the body.[3][4] By mastering the art of heterocyclic chemistry, medicinal chemists can sculpt molecules with fine-tuned potency, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.[10][11] This guide provides an in-depth exploration of these vital building blocks, from their fundamental properties to their strategic application in the modern drug discovery process.
The Strategic Role of Heterocycles in Drug Design
The deliberate incorporation of heterocyclic building blocks into a drug candidate is a key strategy for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhancing its therapeutic index. Their utility stems from the diverse roles they can play within a molecule.
Key Contributions of Heterocyclic Scaffolds:
-
Modulating Physicochemical Properties: The type of heteroatom, ring size, and degree of saturation allow chemists to precisely control properties like solubility, lipophilicity (logP), and basicity (pKa). For instance, introducing a pyridine ring can increase aqueous solubility compared to its carbocyclic analog, benzene.[4]
-
Establishing Key Binding Interactions: Heteroatoms often act as hydrogen bond acceptors or donors, which are critical for anchoring a drug molecule to its protein target, such as an enzyme or receptor.[3][12] The specific geometry and electronic nature of the ring position these interaction points in three-dimensional space with high precision.
-
Serving as Bioisosteres: Heterocyclic rings are frequently used as bioisosteres—substitutes for other functional groups that retain similar biological activity while improving other properties.[11][13] This is a cornerstone strategy for lead optimization, allowing chemists to address issues like toxicity or poor metabolic stability.[14]
-
Influencing Metabolic Stability: The site of metabolism on a drug molecule can often be a liability. Replacing a metabolically vulnerable group with a stable heterocyclic ring can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[11]
Workflow: Integrating Heterocycles in Drug Discovery
The diagram below illustrates the central role of heterocyclic chemistry throughout the drug discovery and development pipeline, from initial library design to lead optimization.
Caption: The Drug Discovery and Development Workflow.
A Survey of Core Heterocyclic Building Blocks
While the diversity of heterocyclic chemistry is vast, a number of "privileged scaffolds" appear with remarkable frequency in approved drugs, underscoring their proven utility.[4]
Six-Membered Aromatic N-Heterocycles: Pyridine and Pyrimidine
-
Pyridine: As one of the most common heterocycles in medicine, pyridine is often used to replace a phenyl ring.[7][] The nitrogen atom acts as a hydrogen bond acceptor and increases the polarity and aqueous solubility of the molecule. Its electron-withdrawing nature can also influence the acidity of adjacent functional groups.[16]
-
Pyrimidine: Containing two nitrogen atoms, the pyrimidine ring is a key component of the nucleobases cytosine, thymine, and uracil. In medicinal chemistry, it is a versatile scaffold found in numerous kinase inhibitors and other targeted therapies. The two nitrogen atoms provide multiple points for hydrogen bonding and substitution, allowing for extensive structure-activity relationship (SAR) exploration.[][17]
Five-Membered Heterocycles: The Azoles
The "azoles" are a class of five-membered rings containing at least one nitrogen atom.[6]
-
Imidazole: This ring, present in the amino acid histidine, is both a hydrogen bond donor and acceptor. It is a cornerstone of many antifungal agents, where it acts by inhibiting ergosterol synthesis.[3]
-
Pyrazole: A versatile scaffold found in anti-inflammatory, anticancer, and antifungal agents.[3]
-
Tetrazole: Often used as a bioisosteric replacement for a carboxylic acid group.[14] The tetrazole ring has a similar acidic pKa and planar geometry to a carboxylic acid but can offer improved metabolic stability and oral bioavailability. This was famously demonstrated in the development of angiotensin II receptor blockers like Losartan.
Case Study: Bioisosteric Replacement of Carboxylic Acid with Tetrazole
The strategic replacement of a problematic functional group with a heterocycle is a powerful tactic. The diagram below illustrates the bioisosteric relationship between a carboxylic acid and a tetrazole ring, a common strategy to improve a drug's pharmacokinetic profile.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
| Heterocyclic Scaffold | Key Features & Roles | Prominent Drug Examples |
| Pyridine | H-bond acceptor, improves solubility, metabolic stability. | Sildenafil (Viagra), Imatinib (Gleevec) |
| Piperidine | Saturated, non-aromatic ring; adds 3D character, improves solubility and bioavailability.[3] | Donepezil (Aricept), Ritalin |
| Pyrimidine | H-bond acceptor, core of nucleobases, common in kinase inhibitors. | Imatinib (Gleevec), Rosuvastatin (Crestor) |
| Indole | Fused bicyclic system, core of tryptophan, privileged scaffold for CNS and anticancer agents. | Sumatriptan (Imitrex), Ondansetron (Zofran) |
| Imidazole | H-bond donor/acceptor, core of histidine, key in antifungal drugs. | Clotrimazole, Losartan (Cozaar) |
| Tetrazole | Bioisostere of carboxylic acid, improves metabolic stability and bioavailability. | Losartan (Cozaar), Valsartan (Diovan) |
Experimental Protocol: A Representative Synthesis
The availability of robust and scalable synthetic routes is paramount to the successful application of heterocyclic building blocks. The Hantzsch pyridine synthesis is a classic multi-component reaction that provides efficient access to dihydropyridine scaffolds, which can then be oxidized to the corresponding pyridines.
Protocol: Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative, a scaffold found in calcium channel blockers like Nifedipine.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Aldehyde (e.g., Benzaldehyde) (1 equivalent)
-
Ammonia (or Ammonium acetate) (1 equivalent)
-
Ethanol (as solvent)
-
Reflux condenser and heating mantle
-
Stir plate and magnetic stir bar
-
Beaker, round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ethanol.
-
Addition of Ammonia: While stirring, add a source of ammonia (e.g., ammonium acetate, 1 eq.).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete (typically after 2-4 hours), remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath. The dihydropyridine product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.
-
(Optional) Oxidation: The resulting dihydropyridine can be oxidized to the corresponding aromatic pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN) if desired.
Future Outlook
References
-
Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Jubie, S., et al. Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available from: [Link]
-
Al-Ostath, A., et al. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available from: [Link]
-
Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research. Available from: [Link]
-
Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Asian Journal of Pharmaceutical Research. Available from: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. NeuroQuantology. Available from: [Link]
-
Vitaku, E., et al. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available from: [Link]
-
Mahmoud, A. R. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link]
-
Mursalin, S., et al. MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Pharma Research Library. Available from: [Link]
-
Heterocyclic compound. Wikipedia. Available from: [Link]
-
Njardarson, J. T. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. Available from: [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available from: [Link]
-
Gaikwad, P. L., et al. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available from: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. Available from: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. Available from: [Link]
-
Heterocycles in drug discovery: Properties and preparation. ResearchGate. Available from: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS | Annual Methodological Archive Research Review [amresearchjournal.com]
- 10. rroij.com [rroij.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. ctppc.org [ctppc.org]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability Assessment of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Abstract: This technical guide provides a comprehensive framework for conducting robust stability studies on Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate, a key heterocyclic building block in modern drug discovery. As this molecule is often a critical intermediate, ensuring its stability is paramount for consistent downstream synthesis and the ultimate quality of the active pharmaceutical ingredient (API). This document outlines a logical, science-driven approach, from initial physicochemical characterization and forced degradation studies to the development of a stability-indicating analytical method and the execution of formal stability trials according to ICH guidelines. The methodologies described herein are designed to identify potential degradation pathways, establish appropriate storage conditions, and define a reliable re-test period.
Introduction: The Rationale for Stability Profiling
This compound is a saturated bicyclic diamine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its structural complexity makes it a valuable synthon, but also introduces potential chemical liabilities. The pyrrolopyridine core can be susceptible to oxidation, while the Boc group is notoriously labile under acidic conditions. Therefore, a comprehensive stability study is not merely a regulatory formality; it is a fundamental investigation into the intrinsic chemical nature of the molecule.[1][2]
The primary objectives for this stability program are:
-
To identify the critical factors (temperature, humidity, light, pH, and oxidative stress) that impact the molecule's integrity.[1][3]
-
To elucidate the structure of potential degradation products, providing insight into the degradation pathways.[1][3]
-
To develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential impurities and degradants.[4][5][6]
-
To generate the necessary data to propose appropriate storage conditions and a scientifically justified re-test period, in alignment with global regulatory standards such as the ICH Q1A(R2) guideline.[7][8]
Preliminary Assessment: Physicochemical Characterization
Before initiating degradation studies, a baseline understanding of the molecule's physical and chemical properties is essential. This data informs the design of subsequent experiments, particularly the selection of solvents and stress conditions.
| Property | Value | Source | Significance for Stability Studies |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [9] | Confirms identity and is used for mass calculations. |
| Molecular Weight | 226.32 g/mol | [9] | Essential for preparing solutions of known concentration. |
| Appearance | (Predicted) Solid | - | Physical changes (e.g., color, clumping) are key stability indicators. |
| Boiling Point | 313.8±15.0 °C (Predicted) | [10] | Indicates high thermal stability in the short term, guiding thermal stress conditions. |
| Solubility | To be determined | - | Crucial for selecting appropriate solvents for stress studies and HPLC mobile phases. |
| pKa | To be determined | - | Predicts ionization state at different pH values, informing hydrolytic study design. |
The Core Investigation: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a stability study.[3][11] By intentionally exposing the molecule to harsh conditions, we can rapidly identify likely degradation pathways and generate the degradants needed to develop a specific, stability-indicating analytical method.[3][12][13] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[13][14]
Detailed Protocols for Forced Degradation:
3.1 Hydrolytic Degradation:
-
Rationale: To assess susceptibility to pH-dependent degradation. The Boc-protecting group is a key area of concern, being highly sensitive to acid.
-
Acid Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.
-
Add an equal volume of 0.1 M HCl.
-
Maintain the solution at 60°C and withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution as above.
-
Add an equal volume of 0.1 M NaOH.
-
Maintain at 60°C and sample as for acid hydrolysis.
-
Neutralize aliquots with 0.1 M HCl before analysis.
-
3.2 Oxidative Degradation:
-
Rationale: The tertiary amines within the bicyclic core are potential sites for oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 6, 12, 24, and 48 hours for immediate HPLC analysis.
-
3.3 Photolytic Degradation:
-
Rationale: To determine if the molecule is light-sensitive, as required by ICH Q1B guidelines.
-
Protocol:
-
Expose the solid compound and a 1 mg/mL solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples after the exposure period.
-
3.4 Thermal Degradation:
-
Rationale: To evaluate the intrinsic stability of the molecule in the solid state at elevated temperatures.
-
Protocol:
-
Place a thin layer of the solid compound in a vial.
-
Heat in a calibrated oven at 80°C for 7 days.
-
Analyze the sample at day 0 and day 7.
-
The Analytical Backbone: Stability-Indicating Method (SIM) Development
A robust analytical method is critical for the success of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all process impurities and degradation products.[4][5][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[4][5]
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is used initially to ensure all potential impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 210 nm | Low wavelength detection is necessary as the molecule lacks a strong chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method will be optimized using the samples generated during the forced degradation studies to ensure peak purity and adequate resolution between the parent peak and all degradant peaks.
Formal Stability Studies: Long-Term and Accelerated Testing
Once the SIM is in place, formal stability studies are initiated according to ICH Q1A(R2) guidelines to establish a re-test period.[7][8][15]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, and annually thereafter[15][16] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6[15][16] |
At each time point, samples will be analyzed for appearance, assay (potency), and purity (degradation products).
Characterization of Degradation Products
Any significant degradation product observed during the studies must be investigated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing mass information that is crucial for structural elucidation.[17][18]
Workflow for Degradant Identification:
-
LC-MS/MS Analysis: Analyze the stressed sample using an LC-MS/MS system to obtain the parent mass and fragmentation pattern of the degradant.[17][19]
-
Propose Structure: Based on the mass difference from the parent compound and the fragmentation data, propose a likely chemical structure. For example, a loss of 56 Da would strongly suggest the cleavage of the tert-butyl group from the Boc protector.
-
Confirmation (if necessary): For critical or abundant degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required for unambiguous structure confirmation.[20][21]
Conclusion and Recommendations
This guide presents a systematic and scientifically rigorous approach to evaluating the stability of this compound. By following these principles, researchers and drug development professionals can build a comprehensive understanding of the molecule's liabilities, establish a robust stability-indicating method, and define appropriate storage conditions and a re-test period. This ensures the quality and consistency of this vital intermediate, contributing to the overall safety and efficacy of the final pharmaceutical product.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 159-172. [Link]
-
Jain, S., et al. (2011). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Kumar, V., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 83, 132-141. [Link]
- Forced degrad
-
ICH Stability Testing Guidelines (Q1 Series). Pharmaacademias. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. PubChem. [Link]
-
ICH Harmonised Guideline Q1A(R2). International Council for Harmonisation. [Link]
-
tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate. PubChem. [Link]
-
The ICH Just Released Its Overhauled Stability Guideline for Consultation. The FDA Group. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]
-
The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. [Link]
-
Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
-
1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]
-
LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CID 66775337 | C14H12N4 | CID 66775337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. pharmaacademias.com [pharmaacademias.com]
- 9. labsolu.ca [labsolu.ca]
- 10. echemi.com [echemi.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 19. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
The Atomic Blueprint: An In-Depth Guide to the X-ray Crystal Structure of Octahydropyrrolopyridine Derivatives
Foreword: From Molecular Scaffold to Therapeutic Agent
In the landscape of modern drug discovery, the architectural complexity of a molecule is intrinsically linked to its biological function. Among the myriad of heterocyclic scaffolds, the octahydropyrrolopyridine core and its derivatives, such as octahydropyrrolo[1,2-a]pyrazine, represent a privileged structure.[1][2] Their rigid, three-dimensional conformation makes them ideal for targeted interactions with complex biological macromolecules. This guide provides a comprehensive, in-depth exploration of the critical technique used to elucidate their precise atomic arrangement: single-crystal X-ray diffraction (SCXRD). Understanding the crystal structure is not merely an academic exercise; it is the foundational blueprint that informs rational drug design, enables structure-activity relationship (SAR) studies, and ultimately paves the way for the development of novel therapeutics.[3][4] This document will navigate the journey from synthesis to the final, refined crystal structure, offering both theoretical grounding and field-proven, practical insights for researchers and drug development professionals.
Chapter 1: The Cornerstone of Structural Elucidation - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid.[4] The technique operates on the principle that a crystal, with its perfectly ordered internal lattice, will diffract an incident beam of X-rays in a predictable pattern of discrete reflections. By meticulously measuring the angles and intensities of these diffracted beams, we can work backwards to reconstruct a three-dimensional map of the electron density within the crystal's unit cell. From this map, the precise position of each atom can be determined, revealing bond lengths, bond angles, and the molecule's overall conformation with unparalleled accuracy.
The entire process, from a synthesized powder to a refined atomic model, is a multi-stage workflow. Each step is critical; a failure in an early stage, such as growing a high-quality crystal, will create an insurmountable bottleneck for the entire analysis.
Chapter 2: Case Study - An Octahydropyrrolo[1,2-a]pyrazine IAP Antagonist
To illustrate the practical application of these principles, we will use a real-world example: a potent Inhibitor of Apoptosis (IAP) protein antagonist, herein referred to as Compound 45 , which features the octahydropyrrolo[1,2-a]pyrazine scaffold. This compound was developed as a novel proline mimetic to interact with the XIAP protein, a key target in oncology.[3]
Part I: Synthesis of the Core Scaffold
The synthesis of complex heterocyclic systems is a foundational step. The choice of synthetic route is governed by factors such as starting material availability, yield, and stereochemical control. For many octahydropyrrolo[1,2-a]pyrazine derivatives, a multi-step synthesis is required to build the bicyclic core and append the necessary functional groups for biological activity.
Exemplary Synthetic Protocol: Synthesis of a Key Intermediate
The following protocol outlines a general procedure for the hydrolysis of an ester intermediate, a common step in the synthesis of derivatives like Compound 45.
-
Dissolution: The ester intermediate (e.g., Compound 21, 2.00 mmol) is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Saponification: Lithium hydroxide monohydrate (3.20 mmol) is added to the solution. The reaction mixture is stirred at room temperature. The rationale for using LiOH is its efficacy in hydrolyzing esters to their corresponding carboxylic acids under mild conditions, minimizing side reactions.
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, the reaction is acidified (e.g., with 1N HCl) and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid, which is used in subsequent coupling steps.
Part II: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in SCXRD. It is a process of controlled precipitation from a supersaturated solution. The goal is to encourage slow, ordered growth, which minimizes defects in the crystal lattice. For small organic molecules like Compound 45, several techniques are employed.
Common Crystallization Methods
| Method | Principle | Rationale & Causality |
| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly. This gradually increases the solute concentration, leading to supersaturation and crystal growth. | This is the simplest method. The choice of solvent is critical; it must be volatile enough to evaporate over days or weeks but not so volatile that precipitation occurs too rapidly, leading to amorphous solid or poor-quality microcrystals. |
| Vapor Diffusion | A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. Vapor from the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method provides excellent control over the rate of supersaturation. By carefully selecting the solvent/anti-solvent pair, the diffusion rate can be tuned to promote the growth of large, well-ordered crystals. |
| Recrystallization | An impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. | While primarily a purification technique, careful cooling can yield high-quality single crystals. This is particularly effective for compounds that are significantly more soluble in hot solvent than in cold. |
Protocol: Crystallization of Compound 45
The researchers who determined the structure of Compound 45 successfully obtained crystals via a specific recrystallization protocol.
-
Dissolution: Crystalline Compound 45 (5.00 g) was dissolved in 2-butanone (25 mL) by heating to an internal temperature of 77°C. The choice of 2-butanone was likely determined through solubility screening, identifying it as a solvent in which the compound has high solubility at elevated temperatures and lower solubility at room temperature.
-
Inducing Crystallization: Heptane (30 mL) was added to the solution. Heptane acts as an anti-solvent, reducing the overall solubility of the polar compound and promoting the onset of crystallization.
-
Controlled Cooling & Growth: The solution was allowed to cool slowly to room temperature, which is critical for allowing large, well-ordered crystals to form. Rapid cooling would lead to rapid precipitation and the formation of a microcrystalline powder unsuitable for SCXRD.
-
Harvesting: The resulting crystals were collected, washed with additional heptane to remove any remaining soluble impurities, and dried under reduced pressure. This process yielded 4.56 g (a 91% recovery) of high-purity crystals.
Chapter 3: From Diffraction Pattern to Atomic Coordinates
Once a suitable crystal (typically 0.1-0.3 mm in size) is harvested, it is mounted on the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam while being slowly rotated. A detector captures the resulting diffraction pattern—a series of spots of varying intensity.
The positions of the spots determine the size and shape of the unit cell (the basic repeating unit of the crystal), while their intensities contain the information about the arrangement of atoms within that cell. The central challenge is the "phase problem": while we can measure the intensity (amplitude) of the diffracted waves, their phase information is lost. This is overcome using computational methods to generate an initial electron density map, from which a preliminary atomic model is built. This model is then iteratively refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.
Crystallographic Data for Compound 45
The final output of a successful structure determination is a set of crystallographic data, typically presented in a standardized table. The data for Compound 45 provides a definitive snapshot of its solid-state structure.
| Parameter | Value (Compound 45) | Significance |
| Empirical Formula | C₃₁H₄₅F₂N₅O₅ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 605.72 | The mass of the contents of the empirical formula. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell (a ≠ b ≠ c; α = β = γ = 90°). |
| Space Group | P2₁2₁2₁ | A highly specific descriptor of the symmetry elements (e.g., screw axes) present within the unit cell. This confirms the crystal is chiral and non-centrosymmetric. |
| a (Å) | 9.75088(19) | Length of the 'a' axis of the unit cell. |
| b (Å) | 11.3743(3) | Length of the 'b' axis of the unit cell. |
| c (Å) | 29.3081(7) | Length of the 'c' axis of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | Angles between the unit cell axes, consistent with the orthorhombic system. |
| Volume (ų) | 3251.96(14) | The volume of a single unit cell. |
| Z | 4 | The number of molecules contained within one unit cell. |
| Calculated Density (g/cm³) | 1.237 | The theoretical density of the crystal, derived from the formula weight and unit cell volume. |
| R-factor (R1) | 0.0408 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is considered excellent for small molecules. |
| Goodness-of-Fit (S) | 1.031 | An indicator of the quality of the refinement; a value close to 1.0 suggests a good model. |
Data sourced from Hashimoto et al. (2012).
The low R-factor (4.08%) and Goodness-of-Fit value close to 1.0 provide high confidence in the accuracy of the determined structure. This level of precision is indispensable for drug development, as it allows for detailed analysis of the molecule's conformation and its interactions with its biological target, which, in this case, were the XIAP and cIAP1 proteins.[3]
Conclusion: The Power of Precision
The journey from a chemical concept to a fully characterized molecular entity is complex and requires a suite of analytical techniques. For understanding the three-dimensional reality of a molecule like an octahydropyrrolopyridine derivative, single-crystal X-ray diffraction is the most powerful tool in the scientist's arsenal. It provides an unambiguous, high-resolution picture that validates chemical synthesis, reveals conformational preferences, and illuminates the intermolecular interactions that govern the solid state. The data derived from this technique is not an endpoint but a critical starting point for the data-driven design of the next generation of therapeutics.
References
-
Shiokawa, Z., Hashimoto, K., Saito, B., et al. (2013). Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells. RCSB PDB. [Link]
-
Hashimoto, K., Saito, B., Miyamoto, N., et al. (2012). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Protein Antagonists Bearing a Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Supporting Information, Journal of Medicinal Chemistry. [Link]
-
Veselov, M. S., Chupakhin, E., Charushin, V. N., & Chupakhin, O. (2020). Pyrrolopyridines have been demonstrated to be effective as antiviral and antimycobacterial agents in other biological studies. ResearchGate. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Department of Chemistry Teaching Labs. [Link]
-
Prothero, S. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM. [Link]
-
Hashimoto, K., Saito, B., Miyamoto, N., et al. (2012). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry. [Link]
-
Ali, M. A., Mohanty, S. K., Elumalai, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link]
- Hofmann, A., & Frey, A. J. (1967). Total synthesis and novel derivatives of ergot alkaloids.
-
Science.gov. (n.d.). t-1106 pyrazine derivatives: Topics by Science.gov. [Link]
-
Ohta, M., Miyamoto, M., Ikeda, Y., et al. (2002). Design and Synthesis of Piperazinylpyridine Derivatives as Novel 5-HT1A Agonists/5-HT3 Antagonists for the Treatment of Irritable Bowel Syndrome (IBS). Chemical and Pharmaceutical Bulletin. [Link]
-
Wright, M. H., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53338751. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11018843. PubChem. [Link]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
Kaur, M., et al. (2023). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]
-
CAS Common Chemistry. (n.d.). (8aR)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine. American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135472855. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. [Link]
-
Chobe, M., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Introduction: The Significance of Saturated Pyrrolo[3,2-b]pyridine Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a marked shift towards molecules possessing greater three-dimensionality. Saturated heterocyclic scaffolds have emerged as pivotal components in this new paradigm, offering improved physicochemical properties such as enhanced aqueous solubility and metabolic stability when compared to their flat, aromatic counterparts.[1] The pyrrolo[3,2-b]pyridine core, a fused bicyclic system, is of particular interest. While its aromatic form is a well-established pharmacophore present in numerous biologically active compounds, the saturated octahydro variant provides a flexible, chiral scaffold that can more effectively explore and interact with the complex three-dimensional binding sites of biological targets.
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate is a versatile starting material for the synthesis of a diverse library of novel chemical entities. The tert-butyloxycarbonyl (Boc) protecting group on the pyridine nitrogen allows for selective functionalization of the pyrrolidine nitrogen. Subsequent removal of the Boc group then opens up the pyridine nitrogen for further derivatization, providing a modular approach to a wide range of substituted pyrrolo[3,2-b]pyridines.
These application notes provide detailed protocols for the derivatization of this valuable building block, focusing on key transformations such as Boc-deprotection, N-alkylation, and N-acylation. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to generate novel derivatives for their screening libraries and lead optimization programs.
I. Boc-Deprotection of this compound
The selective removal of the Boc protecting group is a critical first step in many synthetic routes utilizing the title compound. The choice of deprotection conditions is crucial to ensure the integrity of the bicyclic core and any other sensitive functional groups. Acid-mediated deprotection is the most common and efficient method.
Protocol 1: Acid-Mediated Boc-Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Rationale: TFA is a strong acid that effectively cleaves the Boc group at room temperature, generating the volatile byproducts isobutylene and carbon dioxide. DCM is an excellent solvent for both the starting material and the resulting TFA salt of the deprotected amine.
Experimental Workflow:
Caption: Workflow for Boc-Deprotection.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, the TFA salt of octahydro-1H-pyrrolo[3,2-b]pyridine, can often be used in the next step without further purification. If the free base is required, the residue can be dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate, followed by drying of the organic layer over anhydrous sodium sulfate, filtration, and concentration.
Reagents and Conditions Summary:
| Reagent/Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for starting material and product salt. |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid for efficient cleavage; volatile byproducts. |
| Equivalents of Acid | 5-10 eq | Ensures complete reaction. |
| Temperature | 0°C to Room Temperature | Controls the initial exotherm and allows for a smooth reaction. |
| Reaction Time | 1-4 hours | Typically sufficient for complete deprotection. |
II. N-Alkylation of the Pyrrolidine Nitrogen
Following Boc-deprotection, the secondary amine of the pyrrolidine ring is available for functionalization. N-alkylation is a common method to introduce a wide variety of substituents.
Protocol 2: Reductive Amination
This protocol describes the N-alkylation of the deprotected octahydro-1H-pyrrolo[3,2-b]pyridine with an aldehyde or ketone via reductive amination.
Rationale: Reductive amination is a robust and versatile method for forming C-N bonds. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Step-by-Step Protocol:
-
To a solution of the deprotected octahydro-1H-pyrrolo[3,2-b]pyridine (TFA salt or free base, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-20 mL per mmol), add the desired aldehyde or ketone (1.0-1.2 eq).
-
If starting from the TFA salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) to neutralize the salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reagents and Conditions Summary:
| Reagent/Parameter | Recommendation | Rationale |
| Solvent | DCM or DCE | Aprotic solvents that are compatible with the reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent for iminium ions. |
| Base (if needed) | TEA or DIPEA | Neutralizes the TFA salt without interfering with the reaction. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| Reaction Time | 2-16 hours | Dependent on the reactivity of the carbonyl compound. |
III. N-Acylation of the Pyrrolidine Nitrogen
Amide bond formation is a cornerstone of medicinal chemistry, and N-acylation of the pyrrolidine nitrogen allows for the introduction of a vast array of functional groups.
Protocol 3: Amide Coupling with a Carboxylic Acid
This protocol details the coupling of the deprotected octahydro-1H-pyrrolo[3,2-b]pyridine with a carboxylic acid using a standard coupling agent.
Rationale: Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate amide bond formation by activating the carboxylic acid.[2]
Experimental Workflow:
Caption: Workflow for Amide Coupling.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), deprotected octahydro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) (10-20 mL per mmol of amine).
-
Add diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the mixture.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reagents and Conditions Summary:
| Reagent/Parameter | Recommendation | Rationale |
| Solvent | DMF or DCM (anhydrous) | Good solvating properties for the reagents. |
| Coupling Agent | EDC | Water-soluble carbodiimide, byproducts are easily removed. |
| Additive | HOBt | Suppresses side reactions and racemization. |
| Base | DIPEA | Non-nucleophilic base for maintaining basicity. |
| Temperature | Room Temperature | Generally sufficient for amide bond formation. |
| Reaction Time | 4-24 hours | Varies with the steric and electronic properties of the substrates. |
IV. Prospective Derivatizations: Suzuki-Miyaura Coupling
While the saturated core of the starting material does not lend itself directly to Suzuki-Miyaura cross-coupling, this powerful C-C bond-forming reaction can be employed after appropriate functionalization of the pyrrolo[3,2-b]pyridine scaffold. For instance, if a halogenated or triflated derivative of the aromatic pyrrolo[3,2-b]pyridine is synthesized and subsequently reduced to the octahydro- form, Suzuki-Miyaura coupling can be a viable strategy for late-stage diversification.
A general protocol for Suzuki-Miyaura coupling of a hypothetical bromo-substituted octahydro-pyrrolo[3,2-b]pyridine would involve a palladium catalyst, a phosphine ligand, a base, and a boronic acid or ester.[3][4][5][6][7]
Note on Optimization: The protocols provided are general and may require optimization for specific substrates. Factors to consider for optimization include the choice of solvent, base, temperature, and reaction time. For challenging substrates, alternative coupling reagents or catalysts may be necessary.
References
-
Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate. [Link]
-
Singh, M. K., & Lakshman, M. K. (2021). Recent developments in the utility of saturated azaheterocycles in peptidomimetics. Organic & Biomolecular Chemistry, 19(48), 10567-10580. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2024). ResearchGate. [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers in Chemistry, 11. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2013). ResearchGate. [Link]
-
The reported method for the construction of saturated bicyclic amines... (2023). ResearchGate. [Link]
-
Stateman, L. M., Dare, C. M., & Nagib, D. A. (2022). Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines. Chem, 8(3), 814-827. [Link]
-
Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. (2023). Angewandte Chemie International Edition, 62(41), e202309111. [Link]
-
β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. (2021). ACS Catalysis, 11(5), 3153–3158. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Chemical Reviews, 123(17), 10307-10373. [Link]
-
Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection. [Link]
-
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. (2023). The Journal of Organic Chemistry, 88(10), 6523–6535. [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. (2023). The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]
-
N-Alkylation of Amides. A Novel Procedure. (1978). The Journal of Organic Chemistry, 43(13), 2652-2653. [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2018). ResearchGate. [Link]
-
Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis. (2023). Organic Letters, 25(4), 629-633. [Link]
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). Molecules, 29(12), 2855. [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2020). The Journal of Organic Chemistry, 85(11), 7174-7183. [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. (2022). Molecules, 27(15), 4886. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
<
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use is attributed to its stability across a range of non-acidic conditions and the relative ease of its removal.[1][2] The octahydro-pyrrolo[3,2-b]pyridine scaffold is a key heterocyclic motif present in numerous biologically active compounds and pharmaceutical candidates. The synthesis of derivatives of this core structure often necessitates the use of a protecting group for the secondary amine at the 4-position, with the Boc group being a frequent choice.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic underpinnings of common deprotection strategies, present detailed, field-proven protocols, and offer insights into reaction monitoring and work-up procedures to ensure high-purity yields of the desired deprotected product.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[1][3] The generally accepted mechanism involves a three-step sequence:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][5] This step increases the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[1][4] The liberated amine is then protonated by the acid in the reaction mixture to form the corresponding ammonium salt.[4]
It is crucial to conduct Boc deprotection in a well-ventilated fume hood or in an open system to allow for the safe dissipation of the evolved carbon dioxide and volatile byproducts like isobutylene, which can form from the tert-butyl cation.[4]
Comparative Overview of Deprotection Protocols
The choice of the deprotection method is contingent upon the substrate's stability to acidic conditions, the desired scale of the reaction, and the required purity of the final product. Below is a summary of the most common and effective protocols for the deprotection of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Disadvantages |
| Protocol 1 | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 0°C to Room Temp, 30 min - 2 hrs | Rapid, efficient, and widely applicable.[6] | TFA is corrosive and requires careful handling. Potential for side reactions with acid-sensitive functional groups.[7] |
| Protocol 2 | Hydrochloric Acid (HCl) in Dioxane | Room Temp, 1 - 4 hrs | Often provides the product as a crystalline HCl salt, facilitating isolation.[6] Good selectivity in the presence of tert-butyl esters.[8][9] | Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[10] |
| Protocol 3 | Hydrochloric Acid (HCl) in Methanol/Ethyl Acetate | Room Temp, 1 - 4 hrs | Avoids the use of chlorinated solvents and dioxane. Can be a greener alternative.[11] | May be slower than TFA-based methods. Product isolation might require an aqueous work-up. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method for Boc deprotection.[6]
Materials:
-
4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM) to the stirred solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
For work-up, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[6][11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected octahydro-pyrrolo[3,2-b]pyridine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly effective and often results in the precipitation of the product as its hydrochloride salt, simplifying purification.[6][8][9]
Materials:
-
4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a stirred solution or suspension of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine, add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product often precipitates. If precipitation occurs, the solid can be collected by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce crystallization.
Reaction Monitoring and Product Characterization
Consistent and accurate monitoring is crucial for determining the reaction endpoint and minimizing the formation of byproducts.
Analytical Techniques for Monitoring Boc Deprotection:
| Technique | Principle | Key Indicator of Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the singlet for the nine tert-butyl protons (typically around 1.4-1.5 ppm).[12] | Provides unambiguous and quantitative confirmation.[12] | Requires a relatively pure sample for clear analysis.[12] |
| LC-MS | Separates components of a mixture followed by mass analysis. | Observation of a new peak with a mass difference of -100.12 amu corresponding to the loss of the Boc group.[12] | Highly sensitive and provides molecular weight information. | Can be destructive to the sample. |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Appearance of a more polar spot (lower Rf value) corresponding to the free amine.[13] | Rapid and cost-effective for reaction monitoring.[13] | Provides qualitative information only. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate (around 1680-1720 cm⁻¹).[12] | Quick and non-destructive. | Can be less precise for complex molecules. |
Visualizing the Workflow
A general workflow for the deprotection and subsequent analysis is depicted below.
Caption: General experimental workflow for Boc deprotection.
Mechanistic Depiction
The acid-catalyzed deprotection mechanism is illustrated in the following diagram.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the acidic reagent.
-
Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings or other nucleophilic functional groups within the molecule.[7] The use of scavengers like anisole or thioanisole can mitigate this issue, particularly in sensitive substrates.
-
Product Isolation: If the deprotected amine is water-soluble, extraction can be challenging. In such cases, direct crystallization of the hydrochloride or trifluoroacetate salt is often the preferred method of isolation. Alternatively, using a basic ion-exchange resin can facilitate the isolation of the free amine.[11]
-
Solvent Choice: While DCM and dioxane are effective, greener solvent alternatives such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), or toluene can be explored.[10] However, reaction rates and product solubility may vary.
Conclusion
The deprotection of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine is a critical transformation in the synthesis of various compounds of interest. By understanding the underlying mechanism and carefully selecting the appropriate deprotection protocol, researchers can achieve high yields of the desired product. The methods outlined in this application note, coupled with diligent reaction monitoring and appropriate work-up procedures, provide a solid foundation for the successful removal of the Boc protecting group from this important heterocyclic scaffold.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]
-
Specific solvent issues with BOC deprotection. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of the Octahydropyrrolo[1,2-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Octahydropyrrolo[1,2-a]pyrazine Scaffold
The octahydropyrrolo[1,2-a]pyrazine core, a saturated bicyclic diamine, represents a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. Derivatives of this core have been explored for their potential as nootropic agents and as ligands for various receptors.[1][2] The ability to controllably introduce substituents onto the nitrogen atoms of this scaffold via N-alkylation is a critical step in the synthesis of diverse chemical libraries for the exploration of structure-activity relationships (SAR).
This application note provides a comprehensive guide to the N-alkylation of the octahydropyrrolo[1,2-a]pyrazine core, detailing two robust protocols: reductive amination and direct alkylation. The causality behind experimental choices, self-validating system designs, and supporting references are integrated throughout to ensure scientific integrity and practical applicability.
Visualizing the N-Alkylation Pathways
Figure 1: Overview of the two primary strategies for N-alkylation of the octahydropyrrolo[1,2-a]pyrazine core.
Protocol 1: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[3][4][5] This one-pot procedure involves the reaction of the octahydropyrrolo[1,2-a]pyrazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.[6][7]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ can readily reduce the starting aldehyde or ketone, leading to side products. NaBH₃CN is effective but highly toxic. NaBH(OAc)₃ is mild, selective, and safer to handle.[6][7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.[4][5]
-
Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[3][6]
Experimental Workflow for Reductive Amination
Figure 2: Step-by-step workflow for the reductive amination protocol.
Detailed Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: To a solution of octahydropyrrolo[1,2-a]pyrazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated octahydropyrrolo[1,2-a]pyrazine.[8][9][10]
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via a nucleophilic substitution (Sɴ2) reaction is a classical and straightforward approach. This method involves the reaction of the secondary amine of the octahydropyrrolo[1,2-a]pyrazine core with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl bromides and iodides are generally more reactive than alkyl chlorides. Primary alkyl halides are ideal substrates for Sɴ2 reactions.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable for Sɴ2 reactions as they can solvate the cation of the base while leaving the anion more nucleophilic.
Experimental Workflow for Direct Alkylation
Figure 3: Step-by-step workflow for the direct alkylation protocol.
Detailed Step-by-Step Protocol: Direct Alkylation
-
Reaction Setup: In a round-bottom flask, combine octahydropyrrolo[1,2-a]pyrazine (1.0 equiv.), the alkyl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF (0.2 M).
-
Reaction Conditions: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C) to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure N-alkylated product.[8]
Data Presentation: Summary of Reaction Conditions
| Parameter | Reductive Amination | Direct Alkylation |
| Electrophile | Aldehyde or Ketone | Alkyl Halide (Br, I > Cl) |
| Stoichiometry | Amine:Carbonyl:Reducing Agent (1:1.1:1.5) | Amine:Alkyl Halide:Base (1:1.2:2.0) |
| Key Reagent | Sodium Triacetoxyborohydride | Potassium Carbonate / Triethylamine |
| Solvent | Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | Acetonitrile (MeCN) / DMF |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Work-up | Aqueous NaHCO₃ quench | Filtration and aqueous wash |
Characterization of N-Alkylated Products
The successful N-alkylation of the octahydropyrrolo[1,2-a]pyrazine core can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of successful alkylation. Shifts in the signals of the protons on the octahydropyrrolo[1,2-a]pyrazine core, particularly those adjacent to the newly substituted nitrogen, will also be observed. For example, in the ¹H NMR spectrum of (S, S)-2,8-diazabicyclo[4.3.0]nonane, the protons resonate in the range of 1.32-3.08 ppm.[11]
-
¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the signals of the carbon atoms of the bicyclic core will be evident.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.
-
Spectroscopic Confirmation: Unambiguous structural elucidation of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry provides definitive validation of the N-alkylation.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR) to ensure it meets the standards required for subsequent applications.
References
-
Myers, A. G. Reductive Amination. Chem 115, Harvard University. [Link]
-
Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]
-
National Center for Biotechnology Information. Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. [Link]
-
ResearchGate. Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Google Patents. (S, S) -2, 8-diazabicyclo [4.3.
-
DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE. [Link]
- Google Patents.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-3862.
- Ghelardini, C., Galeotti, N., Gualtieri, F., Romanelli, M. N., Bucherelli, C., & Bartolini, A. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of medicinal chemistry, 43(23), 4499–4507.
- Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Barrow, J. C., et al. (2001). Total Synthesis of Wasp Pheromone 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. Molecules, 27(1), 1112.
- Ghelardini, C., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. SciSpace.
- Google Patents. Novel and economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.0]nonane and its enantiomer.
-
National Center for Biotechnology Information. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
National Center for Biotechnology Information. Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. [Link]
-
PubChem. Octahydropyrrolo(1,2-a)pyrazine. [Link]
-
YouTube. 【4K】-- Column Chromatography (Purification). [Link]
- Google Patents. Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers.
-
Bio-Link. Purification Techniques | Column Selection for Chromatography. [Link]
Sources
- 1. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof - Google Patents [patents.google.com]
Application Note: High-Throughput Derivatization of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate for Parallel Synthesis of Privileged Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the strategic use of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate as a versatile building block in parallel synthesis for drug discovery. We delve into the scientific rationale for employing this bicyclic diamine scaffold, outlining its significance in creating structurally diverse compound libraries. Detailed, field-proven protocols for key chemical transformations, including Boc-deprotection, amide coupling, and Suzuki-Miyaura cross-coupling, are presented. The causality behind experimental choices, self-validating system designs, and high-throughput purification strategies are discussed to ensure scientific integrity and practical applicability for researchers aiming to accelerate lead generation and optimization.
Introduction: The Strategic Value of the Octahydropyrrolo[3,2-b]pyridine Scaffold
The octahydropyrrolo[3,2-b]pyridine core is a saturated heterocyclic scaffold that offers a unique three-dimensional architecture highly desirable in modern drug discovery. Unlike flat aromatic systems, such bicyclic structures provide improved physicochemical properties, including enhanced solubility and metabolic stability, while presenting vectors for substitution in distinct spatial orientations. The pyrrolo[3,2-b]pyridine framework, in particular, has been identified as a privileged core in medicinal chemistry. Derivatives have shown potential as highly selective kinase inhibitors, demonstrating the scaffold's ability to form specific and potent interactions with biological targets.[1][2]
This compound is an ideal starting material for library synthesis due to two key features:
-
Orthogonal Protection: The secondary amine at the 4-position is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[3] This allows for initial derivatization at the unprotected secondary amine at the 1-position.
-
Defined Stereochemistry: The fused ring system introduces conformational rigidity, allowing for the exploration of chemical space with greater precision.
This guide will detail the workflow for leveraging this building block in a parallel synthesis campaign, from initial functionalization to the generation of a diverse chemical library.
Workflow for Parallel Library Synthesis
The overall strategy involves a multi-step sequence designed for high-throughput execution in multi-well plates. The core workflow allows for the introduction of diversity at two key positions (R¹ and R²) of the scaffold.
Caption: Figure 1. General workflow for parallel library synthesis.
Experimental Protocols
The following protocols are designed for execution in a 24- or 96-well plate format, enabling the parallel synthesis of multiple analogs.[4] All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Boc-Deprotection of the N4-Amine
The removal of the Boc group is a critical step to unmask the secondary amine at the 4-position for subsequent derivatization.[5] Acid-catalyzed cleavage is the most common and efficient method.
Rationale for Experimental Choices: Trifluoroacetic acid (TFA) is highly effective for Boc deprotection due to its strength and volatility, which facilitates its removal in vacuo.[3] Dichloromethane (DCM) is a common solvent as it is relatively inert and swells the resin if solid-phase synthesis is employed. The use of scavengers, such as triisopropylsilane (TIS), is crucial to prevent side reactions where the liberated tert-butyl cation could alkylate nucleophilic residues on the substrate.[6]
Step-by-Step Protocol:
-
Preparation: In each well of a multi-well plate, dissolve the N1-derivatized this compound (1.0 equiv.) in dichloromethane (DCM, 20 volumes).
-
Reagent Addition: To each well, add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (10 volumes). If the substrate contains sensitive functional groups, add a scavenger like triisopropylsilane (TIS) (1.2 equiv.).
-
Reaction: Seal the plate and agitate at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS analysis of a representative well.
-
Work-up: Upon completion, concentrate the plate under a stream of nitrogen or using a centrifugal evaporator to remove the solvent and excess TFA.
-
Neutralization: Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected secondary amine, which is often used directly in the next step.
Caption: Figure 2. Boc-Deprotection Mechanism.
Protocol 2: Parallel Amide Coupling
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[7][8] This protocol describes the coupling of the newly exposed secondary amine at the N4 position with a library of carboxylic acids.
Rationale for Experimental Choices: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[9] A tertiary amine base like diisopropylethylamine (DIPEA) is used to neutralize the generated acids without competing in the coupling reaction. DMF is an excellent polar aprotic solvent for this transformation.
Step-by-Step Protocol:
-
Preparation: To each well containing the deprotected amine (1.0 equiv.), add a solution of a unique carboxylic acid (1.1 equiv.) from a pre-prepared library plate in dimethylformamide (DMF, 20 volumes).
-
Activator Addition: Add HATU (1.2 equiv.) as a solution in DMF to each well.
-
Base Addition: Add DIPEA (3.0 equiv.) to each well.
-
Reaction: Seal the plate and agitate at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Quench the reaction by adding water to each well.
-
Extraction: Perform a liquid-liquid extraction by adding ethyl acetate, agitating, and then removing the aqueous layer. Repeat the wash with brine.
-
Isolation: The organic layer can be directly submitted for high-throughput purification.
Table 1: Representative Amide Coupling Conditions
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU, HBTU, or T3P | High efficiency, low epimerization.[9] |
| Base | DIPEA or Triethylamine | Non-nucleophilic base to scavenge acid. |
| Solvent | DMF or NMP | Good solubility for a wide range of substrates. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functionalities. |
| Stoichiometry | Acid (1.1 eq), Reagent (1.2 eq) | Slight excess drives the reaction to completion. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction ideal for introducing aryl or heteroaryl diversity.[10] This protocol can be applied to a halogenated version of the pyrrolopyridine scaffold to react with a library of boronic acids. While the core scaffold is not aromatic, this protocol is representative for derivatizing an aryl-substituted version of the scaffold.
Rationale for Experimental Choices: Palladium catalysts with bulky phosphine ligands like SPhos or XPhos are highly effective for coupling with nitrogen-containing heterocycles.[1][11] A mild base like potassium phosphate (K₃PO₄) is often preferred to minimize side reactions. A dioxane/water solvent system is commonly used to facilitate the dissolution of both organic and inorganic reagents.[12]
Step-by-Step Protocol:
-
Preparation: In an inert atmosphere glovebox, add the aryl halide-substituted pyrrolopyridine scaffold (1.0 equiv.), a unique boronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.) to each well.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-2 mol%) to each well.
-
Solvent Addition: Add a degassed 10:1 mixture of dioxane and water.
-
Reaction: Seal the plate and heat to 60-100 °C for 5-12 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer and concentrate for purification.
High-Throughput Purification and Analysis
The success of parallel synthesis is contingent on efficient purification.[13] For libraries of discrete compounds, preparative HPLC-MS is the gold standard.
-
Method: Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA is typical.
-
Fraction Collection: Mass-directed fraction collection ensures that only the peak corresponding to the target compound's mass-to-charge ratio (m/z) is collected.
-
Post-Purification: Fractions are typically dried in a centrifugal evaporator, weighed, and reconstituted in DMSO to create a stock solution plate for biological screening.
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of compound libraries. Its conformationally restricted, three-dimensional structure makes it an attractive scaffold for exploring new chemical space in drug discovery. The orthogonal Boc protecting group strategy allows for sequential, controlled derivatization at two distinct nitrogen atoms. By employing robust and optimized protocols for amide coupling and cross-coupling reactions in a high-throughput format, researchers can rapidly generate diverse libraries of novel compounds, significantly accelerating the hit-to-lead process.
References
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
- Ayoub, N., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura cross-coupling of nitrogen heterocycles.
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Zhang, Y., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]
-
Kim, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2563-2575. [Link]
-
Wikipedia contributors. (2024, November 27). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides. [Link]
-
Bennett, C., et al. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. [Link]
-
Adjei, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ.
-
Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
-
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
de Figueiredo, R. M. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]
-
Vadukoot, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Al-Ostoot, F. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclic carbohydrate-derived scaffolds for combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 5. dmccb22.scg.ch [dmccb22.scg.ch]
- 6. cenmed.com [cenmed.com]
- 7. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | C12H22N2O2 | CID 1519435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Boc-Protected Pyrrolopyridines
Introduction: The Strategic Advantage of Solid-Phase Synthesis for Pyrrolopyridine Scaffolds
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic nitrogen-containing heterocycles of significant interest to the pharmaceutical and agrochemical industries.[1][2] Their scaffold is a key pharmacophore in a multitude of biologically active compounds, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The pyrrolopyridine nucleus can be considered a bioisostere of purines, allowing for interactions with key biological targets like protein kinases.[2]
Traditionally synthesized in solution-phase, the generation of diverse libraries of pyrrolopyridine derivatives for structure-activity relationship (SAR) studies can be a time-consuming and resource-intensive process. Solid-phase synthesis (SPS) offers a compelling alternative, streamlining the synthetic workflow and enabling the rapid production of compound libraries.[4][5][6] The core advantages of SPS include the simplification of purification to mere filtration and washing steps, the ability to drive reactions to completion using excess reagents, and the amenability to automation.[4][5][7]
This guide provides a comprehensive overview of the application of tert-butyloxycarbonyl (Boc) protection in the solid-phase synthesis of pyrrolopyridines. We will delve into the rationale behind experimental choices, provide detailed protocols for a representative synthesis, and discuss the broader applications of this powerful methodology.
Pillar 1: The Boc/Bzl Strategy in Heterocyclic Synthesis
The choice of protecting groups is paramount in any multi-step synthesis. The classical Boc/benzyl (Bzl) strategy, originally developed for peptide synthesis, is well-suited for the construction of complex organic molecules like pyrrolopyridines on a solid support.[8]
-
Temporary Nα-Protection: The Boc group serves as a temporary protecting group for nitrogen nucleophiles. Its key advantage is its acid lability; it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting more robust protecting groups or the linkage to the resin.[8]
-
Semi-Permanent Side-Chain Protection: Benzyl-based protecting groups are often used for the semi-permanent protection of other functional groups. These require stronger acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage, ensuring their stability throughout the synthesis.[8]
The differential acid lability between the Boc and Bzl groups, while not strictly orthogonal, provides a practical and effective protection scheme for multi-step solid-phase synthesis.[9]
Pillar 2: The Foundational Elements of Solid-Phase Pyrrolopyridine Synthesis
A successful solid-phase synthesis hinges on the judicious selection of three key components: the solid support (resin), the linker, and the synthetic strategy for constructing the heterocyclic core.
Resin Selection: The Solid-Phase Scaffold
The resin is the insoluble polymeric matrix upon which the synthesis is performed. Its properties, such as swelling capacity and chemical stability, are crucial for reaction efficiency.[7]
| Resin Type | Linker Functionality | Typical Application | Cleavage Conditions |
| Wang Resin | p-Alkoxybenzyl alcohol | Attachment of carboxylic acids | Mildly acidic (e.g., 50-95% TFA)[1][10] |
| Merrifield Resin | Chloromethyl | Attachment of carboxylic acids (as cesium salts) | Strongly acidic (e.g., HF) |
| Rink Amide Resin | Amide-forming linker | Synthesis of C-terminal amides | Acidic (e.g., TFA) |
For the synthesis of pyrrolopyridines where the final product is a carboxylic acid or can be linked via a carboxylate-containing building block, Wang resin is often an excellent choice due to its mild cleavage conditions.[10]
Linker Strategy: Anchoring and Releasing the Molecule
The linker connects the nascent molecule to the solid support. Its stability throughout the synthesis and the conditions required for its cleavage are critical design considerations. For the synthesis of many heterocyles, a "traceless" linker can be highly advantageous. A traceless linker is cleaved in such a way that it leaves no residual functionality on the final product, effectively being replaced by a hydrogen atom.[11] This allows for the synthesis of compounds that do not possess a convenient functional group for attachment. Silicon-based linkers are a prime example of traceless linkers, being cleaved by reagents like TFA or HF.[11]
Application Protocol: Solid-Phase Synthesis of a Substituted Pyrrolo[2,3-b]pyridine
This protocol details a representative synthesis of a substituted pyrrolo[2,3-b]pyridine (7-azaindole) scaffold on Wang resin. This strategy involves the immobilization of a Boc-protected aminopyridine derivative, followed by on-resin functionalization and cyclization to form the pyrrole ring, and subsequent cleavage from the solid support.
Materials and Reagents
-
Wang Resin
-
Boc-protected 3-amino-4-iodopyridine-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Potassium tert-butoxide
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether (cold)
Step-by-Step Methodology
Step 1: Resin Swelling and Loading of the First Building Block
-
Place Wang resin (1.0 g, 1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF.
-
Dissolve Boc-protected 3-amino-4-iodopyridine-2-carboxylic acid (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the solution of the building block.
-
Add the activation mixture to the swollen resin and agitate at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Causality: The first step involves anchoring the pyridine precursor to the Wang resin via an ester linkage.[10] DIC is used as the coupling agent to form an active O-acylisourea intermediate, and DMAP acts as a catalyst to facilitate the esterification. Using an excess of the protected amino acid drives the reaction to completion.
Step 2: Boc Deprotection
-
Swell the resin-bound pyridine in DCM (10 mL) for 20 minutes.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM (10 mL) to the resin.[8]
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with a solution of 10% DIEA in DCM (2 x 10 mL, 5 minutes each).
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Causality: The Boc group is removed with TFA to expose the free amine for the subsequent coupling reaction. Neutralization with a non-nucleophilic base like DIEA is crucial to deprotonate the resulting ammonium salt, preparing it for the next step.
Step 3: On-Resin Sonogashira Coupling
-
To the deprotected resin, add a solution of the terminal alkyne (5 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and CuI (0.2 equivalents) in a mixture of DMF and TEA (4:1, 10 mL).
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at 50 °C for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Causality: This step adapts the solution-phase Sonogashira cross-coupling reaction to the solid phase.[12] This reaction forms a carbon-carbon bond between the iodopyridine and the terminal alkyne, which is a key step in constructing the pyrrolopyridine scaffold. The palladium catalyst facilitates the oxidative addition and reductive elimination cycle, while the copper(I) iodide acts as a co-catalyst.
Step 4: On-Resin Cyclization
-
Swell the resin in anhydrous THF (10 mL).
-
Add a solution of potassium tert-butoxide (5 equivalents) in THF.
-
Agitate the mixture at room temperature for 6 hours.
-
Quench the reaction by adding methanol (1 mL).
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Causality: The strong base, potassium tert-butoxide, facilitates the intramolecular cyclization of the amino group onto the alkyne, forming the pyrrole ring of the pyrrolopyridine system. Performing this cyclization on the resin simplifies purification.[4]
Step 5: Cleavage from the Resin and Product Isolation
-
Swell the dried resin in DCM (2 mL).
-
Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, 10 mL).[6]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and wash with cold ether.
-
Dry the final pyrrolopyridine product under vacuum.
Causality: A strong TFA solution is used to cleave the ester linkage to the Wang resin, releasing the final product into solution.[1][10] Scavengers like TIS and water are included to trap reactive cations generated during the cleavage process, preventing side reactions with the product.
Visualization of the Workflow
Diagram of the Solid-Phase Synthesis Workflow
Caption: The cyclical nature of Boc deprotection and subsequent reaction in solid-phase synthesis.
Pillar 3: Quality Control and Characterization
Monitoring reactions on a solid support can be challenging. A combination of qualitative and quantitative methods is typically employed.
-
On-Resin Analysis: A small number of resin beads can be removed after each step for analysis. Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the appearance and disappearance of key functional groups (e.g., the carbonyl stretch of the Boc group).
-
Cleavage and Analysis: For more detailed analysis, a small portion of the resin-bound material can be cleaved and the resulting product analyzed by:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of the final purified product.
-
Broader Applications and Future Directions
The solid-phase synthesis of Boc-protected pyrrolopyridines is a versatile platform for generating libraries of diverse compounds for drug discovery and other applications. By varying the building blocks used in the synthesis, a wide range of substituents can be introduced at multiple positions on the pyrrolopyridine scaffold.
This methodology is particularly well-suited for:
-
Lead Optimization: Rapidly synthesizing analogs of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.
-
Combinatorial Chemistry: Creating large, diverse libraries for high-throughput screening to identify new lead compounds. [4]* Development of Kinase Inhibitors: The pyrrolopyridine scaffold is a known hinge-binding motif for many protein kinases, making this synthetic approach valuable for the development of new anticancer agents. [2] Future work in this area may focus on the development of novel, milder cleavage conditions, the use of new traceless linkers to expand the scope of accessible structures, and the integration of this synthetic platform with automated synthesis technologies to further accelerate the drug discovery process.
References
-
Novel strategies for the solid phase synthesis of substituted indolines and indoles. PubMed. [Link]
-
Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. PubMed. [Link]
-
Synthesis of silicon traceless linker for solid-phase reaction. PubMed. [Link]
-
Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
-
Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis?. ElectronicsAndBooks. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IU Indianapolis ScholarWorks. [Link]
-
On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. [Link]
-
Cleavage from Wang Resin. Aapptec Peptides. [Link]
-
Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. PubMed. [Link]
-
Solid phase synthesis of pyrrole derivatives suitable as mGluR1 antagonists. ResearchGate. [Link]
-
Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. PubMed. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. mdpi.com [mdpi.com]
- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 11. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Derivatives of Octahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Forging Critical Bonds in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures found in many approved drugs.[4]
This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly relevant class of saturated nitrogen-containing heterocycles: derivatives of octahydropyrrolo[1,2-a]pyrazine. This bicyclic scaffold is a key structural motif in numerous biologically active compounds, making the ability to functionalize it via C-C bond formation a critical step in drug discovery and development. However, the presence of Lewis basic nitrogen atoms in such scaffolds presents unique challenges, often leading to catalyst inhibition and low reaction yields.[5][6][7]
Herein, we provide a detailed examination of the mechanistic principles, field-proven insights into overcoming common challenges, and a robust, step-by-step protocol for the successful Suzuki-Miyaura coupling of halogenated octahydropyrrolo[1,2-a]pyrazine derivatives.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle elegantly transforms a Pd(0) species through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination, to forge the new C-C bond and regenerate the active catalyst.[1][3][8]
The generally accepted mechanism is as follows:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic borate species.[9]
-
Reductive Elimination: The final step involves the expulsion of the newly coupled product (R¹-R²) from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Navigating the Challenges with Saturated N-Heterocycles
While the Suzuki-Miyaura coupling is broadly applicable, substrates containing Lewis basic nitrogen atoms, such as the octahydropyrrolo[1,2-a]pyrazine core, can present significant hurdles. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and effectively poisoning the catalytic cycle.[5][6][7] This is particularly problematic with saturated, electron-rich amine scaffolds.
To overcome these challenges, a strategic selection of the catalytic system is paramount. The modern consensus, supported by extensive research, points towards the use of palladium "precatalysts" combined with sterically bulky, electron-rich phosphine ligands.[2][5][8]
-
Palladium Precatalysts: Buchwald-type precatalysts are designed to generate the active Pd(0) species under mild conditions and in a controlled manner.[2] This avoids high concentrations of Pd(0) at the start of the reaction, which can be prone to decomposition.
-
Bulky Phosphine Ligands: Ligands such as XPhos and SPhos are crucial. Their large steric footprint promotes the reductive elimination step and discourages the formation of stable, off-cycle catalyst-substrate complexes.[5][10] The electron-rich nature of these ligands also facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.[11]
Application Note: A Robust Strategy for Octahydropyrrolo[1,2-a]pyrazine Derivatives
This protocol is designed for the Suzuki-Miyaura coupling of a halogenated octahydropyrrolo[1,2-a]pyrazine with a variety of aryl and heteroaryl boronic acids or esters. Based on successful methodologies for other challenging nitrogen-rich heterocycles, this approach leverages a modern catalytic system to ensure high efficiency and yield.[5][12]
Selection of Reagents:
| Component | Recommended Choice | Rationale |
| Substrate | Bromo- or Chloro-octahydropyrrolo[1,2-a]pyrazine | Bromo derivatives are generally more reactive, but modern catalysts show excellent performance with more cost-effective chloro-derivatives.[8] |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | Boronic acids are common, but pinacol esters offer enhanced stability, preventing premature protodeboronation, especially with sensitive substrates.[13][14][15] |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | These are highly active, air- and moisture-stable precatalysts that reliably generate the active LPd(0) species, ideal for challenging N-heterocyclic substrates.[2][5] |
| Ligand | (Included in Precatalyst) | The precatalyst already contains the optimal ligand (XPhos or SPhos). |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equivalents) | A moderately strong, non-nucleophilic base is required to facilitate transmetalation without causing substrate degradation. K₃PO₄ is often effective and cost-efficient.[5][16] |
| Solvent | 1,4-Dioxane/Water (e.g., 5:1) or Toluene/Water | A polar aprotic solvent system is typically used to dissolve both the organic and inorganic components of the reaction.[16] Degassing is critical to prevent oxidation of the catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides. |
Detailed Experimental Protocol
This procedure provides a general method for the coupling of a bromo-octahydropyrrolo[1,2-a]pyrazine derivative with an arylboronic acid.
Materials:
-
Bromo-octahydropyrrolo[1,2-a]pyrazine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromo-octahydropyrrolo[1,2-a]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[16]
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the vessel via syringe.
-
-
Reaction Execution:
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting halide), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. nbinno.com [nbinno.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of C-N Bond Formation
An Application Guide to the Buchwald-Hartwig Amination of Pyrrolopyridine Intermediates
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where nitrogen-containing heterocyles are ubiquitous.[1] The pyrrolopyridine scaffold, a key pharmacophore in many kinase inhibitors and other biologically active molecules, presents unique challenges for traditional C-N bond-forming reactions.[2] Classical methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited by the electronic properties of the heterocyclic core.[1][3][4]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized the synthesis of arylamines.[5][6] It provides a highly versatile and efficient method for coupling aryl or heteroaryl halides and pseudohalides with a vast range of primary and secondary amines under relatively mild conditions.[3][4] This guide provides an in-depth analysis of the reaction mechanism, key parameters, and detailed protocols tailored for the successful amination of pyrrolopyridine intermediates.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][7][8]
-
Catalyst Activation & Oxidative Addition : The active catalyst is a coordinatively unsaturated Pd(0) species. If a Pd(II) salt like Pd(OAc)₂ is used as the precatalyst, it must first be reduced in situ to Pd(0).[6][8] The cycle begins when the active Pd(0) complex undergoes oxidative addition into the carbon-halogen bond of the pyrrolopyridine halide, forming a Pd(II) intermediate.[5][7]
-
Amine Coordination & Deprotonation : The amine coupling partner then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[5][7] The choice of base is critical and must be strong enough to deprotonate the amine but compatible with other functional groups on the substrates.[9]
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for Pyrrolopyridine Substrates
Applying the Buchwald-Hartwig amination to heteroaromatic systems like pyrrolopyridines requires careful consideration of the substrate's unique electronic and structural properties.
-
Ligand Selection : This is arguably the most critical parameter for success. Pyrrolopyridines are π-electron deficient heterocycles, and the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[4][10] To overcome this, bulky (sterically hindered) and electron-rich phosphine ligands are required.[5][11] These ligands promote the desired reductive elimination step and stabilize the active catalytic species.[12] The development of dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) has been a major breakthrough for coupling challenging heteroaryl chlorides.[4][5]
-
Choice of Base : The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it causes degradation of the pyrrolopyridine core or other sensitive functional groups. Sodium tert-butoxide (NaOtBu) is a common and highly effective base that often leads to high reaction rates.[7] However, for substrates with base-sensitive groups like esters, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher reaction temperatures.[6][7][9]
-
Palladium Source : While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ formation of the active Pd(0) catalyst.[3][13] Modern, well-defined palladium pre-catalysts (e.g., XPhos Pd G3) are often more reliable and reproducible. These complexes are air-stable and readily form the active L-Pd(0) species upon exposure to the base in the reaction mixture, leading to more efficient catalysis.[8]
-
Solvent : Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[9] Aprotic solvents with relatively high boiling points are typically used to ensure solubility of all components and to allow for sufficient thermal energy. Toluene, 1,4-dioxane, and THF are the most common choices.[7][14]
General Protocol for Buchwald-Hartwig Amination of a Chloropyrrolopyridine
This protocol provides a robust starting point for the coupling of a generic chloropyrrolopyridine intermediate with a primary or secondary amine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk or glovebox techniques.[2]
Materials and Reagents:
-
Chloropyrrolopyridine derivative (1.0 equiv)
-
Amine coupling partner (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2–10 mol%)
-
Base (e.g., NaOtBu, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Oven-dried glassware
Step-by-Step Procedure: [13][15][16]
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrrolopyridine, palladium precatalyst, and the solid base.
-
Inert Atmosphere : Seal the Schlenk tube, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Reagents : Under a positive pressure of inert gas, add the anhydrous solvent via syringe. If the amine is a liquid, add it directly via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Heating and Monitoring : Place the sealed tube in a preheated oil bath or heating block (typically 80–120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Transfer to a separatory funnel, wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aminated pyrrolopyridine.[16][17]
Optimization and Data
The success of a Buchwald-Hartwig amination often depends on fine-tuning the reaction conditions. Design of Experiments (DoE) can be a powerful tool for systematic optimization.[18] The following table summarizes key parameters and common choices for screening.
Table 1: Reaction Parameter Optimization Guide
| Parameter | Common Choices & Considerations | Rationale |
| Pd Source / Ligand | Precatalysts: XPhos Pd G3, RuPhos Pd G3From Pd(0)/Pd(II): Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, RuPhos, BINAP, or Josiphos ligands.[4][5][15] | Bulky, electron-rich biaryl phosphine ligands are essential for coupling heteroaryl chlorides. Precatalysts offer improved reliability.[4] |
| Base | Strong: NaOtBu, LiHMDS[7]Weaker: Cs₂CO₃, K₃PO₄, K₂CO₃[7][15] | NaOtBu allows for high reaction rates.[6] Weaker bases are used for substrates with sensitive functional groups (e.g., esters, nitro groups).[6] |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME[7][19] | Must be anhydrous and degassed. Choice can affect solubility and reaction rate. Toluene is a common and effective choice.[9][13] |
| Temperature | 80 °C – 120 °C | Higher temperatures are often needed for less reactive substrates (e.g., aryl chlorides) or when using weaker bases.[7] |
| Concentration | 0.1 M – 1.0 M | Can influence reaction kinetics. Higher concentrations may be beneficial but can also lead to solubility issues. |
The following diagram outlines a logical workflow for optimizing the reaction for a new pyrrolopyridine substrate.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. bristol.ac.uk [bristol.ac.uk]
- 19. researchgate.net [researchgate.net]
Synthesis of Kinase Inhibitors Utilizing a Pyrrolopyridine Scaffold: An Application and Protocol Guide
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrrolopyridine, or azaindole, framework has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural resemblance of the pyrrolopyridine nucleus to the purine ring of ATP allows it to act as an effective ATP-mimetic, competitively binding to the kinase hinge region and disrupting downstream signaling cascades.[2] This inherent ability to interact with the ATP-binding site makes the pyrrolopyridine scaffold a "privileged structure" in medicinal chemistry.
The versatility of the pyrrolopyridine core allows for the introduction of various substituents, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the synthesis of kinase inhibitors based on the pyrrolopyridine scaffold, with a focus on practical laboratory protocols, structure-activity relationships (SAR), and the underlying biological rationale for targeting key kinase families. We will delve into the synthesis of inhibitors for key oncogenic kinases including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and the c-Met receptor.
Targeting Key Kinase Signaling Pathways
A deep understanding of the targeted signaling pathways is crucial for the rational design of kinase inhibitors. The following sections provide an overview of three critical pathways implicated in cancer and other diseases, which are effectively targeted by pyrrolopyridine-based inhibitors.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for a multitude of cytokine and growth factor signals, playing a critical role in immunity, cell proliferation, and apoptosis.[4][5][6] Dysregulation of this pathway is frequently observed in inflammatory diseases and hematological malignancies.[7]
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key regulators of cell growth, motility, and invasion. [8]Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers. [8][9][10]
Synthetic Strategies and Key Reactions
The synthesis of pyrrolopyridine-based kinase inhibitors generally involves the construction of the core heterocyclic scaffold followed by the introduction of various substituents through cross-coupling reactions. Key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in this process.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrrolopyridine-based kinase inhibitors.
Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate for JAK Inhibitors
This protocol outlines the synthesis of a key intermediate for JAK inhibitors, adapted from methodologies for the synthesis of Baricitinib analogs.
Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: To a stirred solution of 4-amino-6-hydroxypyrimidine (1 eq) in phosphorus oxychloride (10 eq), add N,N-dimethylaniline (0.2 eq) dropwise at 0 °C.
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
Step 2: Suzuki-Miyaura Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Reaction Setup: In a flask, combine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (2 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an FGFR Inhibitor Precursor
This protocol describes a general procedure for the C-N cross-coupling reaction, a critical step in the synthesis of many FGFR inhibitors based on the pyrrolopyridine scaffold.
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloro-pyrrolopyridine starting material (1 eq), the desired primary or secondary amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd2(dba)3 with XPhos, 2 mol% Pd).
-
Solvent and Degassing: Add anhydrous toluene. Seal the tube and evacuate and backfill with argon (repeat three times).
-
Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling for the Introduction of an Alkynyl Moiety
This protocol details a copper-free Sonogashira coupling, often employed to introduce alkynyl side chains that can serve as key interaction points with the target kinase.
-
Reaction Setup: In a flask, dissolve the iodo- or bromo-pyrrolopyridine (1 eq) and the terminal alkyne (1.5 eq) in a suitable solvent such as THF or DMF.
-
Catalyst and Base: Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq), followed by a base such as triethylamine or diisopropylethylamine (3 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash chromatography.
Structure-Activity Relationship (SAR) and Data Presentation
The potency and selectivity of pyrrolopyridine-based kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Understanding the SAR is critical for optimizing lead compounds.
SAR Insights for Pyrrolopyridine-Based Kinase Inhibitors
-
FGFR Inhibitors: For pyrrolo[2,3-b]pyridine-based FGFR inhibitors, the introduction of a 3,5-dimethoxyphenyl group at the 4-position has been shown to significantly enhance selectivity for FGFR over other kinases like PDGFr. [11]The nature of the substituent at the 2-position also plays a crucial role in modulating potency and bioavailability. [11]* JAK Inhibitors: In the case of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, the substituent at the 4-position is key for achieving selectivity among the JAK family members. For instance, linking a pyrazole moiety at this position is a common strategy. [12][13]Modifications to the pyrazole ring and the linker to other parts of the molecule can fine-tune the selectivity profile.
-
c-Met Inhibitors: For anilinopyrimidine-based dual c-Met/VEGFR-2 inhibitors, the anilino group at the 2-position is crucial for activity. [14]The substituents on this aniline ring, as well as the group at the 4-position of the pyrimidine ring, significantly impact the inhibitory potency against both kinases. [14]
Quantitative Data of Representative Pyrrolopyridine Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrrolopyridine-based kinase inhibitors against their primary targets.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| FGFRi-1 | Pyrido[2,3-d]pyrimidine | FGFR | 60 | [11] |
| FGFRi-2 | 5H-Pyrrolo[2,3-b]pyrazine | FGFR1 | 0.6 | [2] |
| JAKi-1 | Pyrrolo[2,3-d]pyrimidine | JAK1 | 0.16 | [13] |
| JAKi-2 | Pyrrolo[2,3-d]pyrimidine | JAK1/2 | >90% inhibition | [12] |
| c-Met-i-1 | Anilinopyrimidine | c-Met / VEGFR-2 | 8.8 / 16 | [14] |
| GSK-3β-i-1 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 | [1] |
| GSK-3β-i-2 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 | [15][16] |
Conclusion and Future Perspectives
The pyrrolopyridine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP provides a strong foundation for potent inhibition, while its synthetic tractability allows for extensive chemical modification to achieve desired selectivity and pharmacokinetic profiles. The protocols and data presented in this guide offer a practical resource for researchers in the field of drug discovery and medicinal chemistry.
Future efforts in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome acquired resistance mechanisms. The continued exploration of novel synthetic methodologies and a deeper understanding of the complex biology of kinase signaling will undoubtedly lead to the discovery of new and more effective pyrrolopyridine-based therapeutics.
References
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. PubMed. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-... - ResearchHub. ResearchHub. [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
-
(a) The structure of c-Met. (b) The structure of HGF. (c) HGF/c-Met signal pathway. - ResearchGate. ResearchGate. [Link]
-
Major down-stream signaling pathway of c-Met. (A) The MAPK cascades... - ResearchGate. ResearchGate. [Link]
-
Figure 2 from An overview of the c-MET signaling pathway - Semantic Scholar. Semantic Scholar. [Link]
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed Central. National Institutes of Health. [Link]
-
An overview of the c-MET signaling pathway - PMC - NIH. National Institutes of Health. [Link]
-
FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed. [Link]
-
(PDF) Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - ResearchGate. ResearchGate. [Link]
-
Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Taylor & Francis Online. [Link]
-
Summary of the HGF/c-Met signaling pathway. HGF/c-Met signal transduction is initiated by binding of HGF to c-Met, as with other receptor tyrosine kinases. Dimerization or oligomerization of c-Met acti - ResearchGate. ResearchGate. [Link]
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents1 | Request PDF. ResearchGate. [Link]
-
Graphical representation of JAK-STAT signaling pathway and therapeutic... - ResearchGate. ResearchGate. [Link]
-
The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. ResearchGate. [Link]
-
Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. ResearchGate. [Link]
-
Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. ResearchGate. [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]
-
The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. National Institutes of Health. [Link]
-
A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Wiley Online Library. [Link]
-
The FGFR structure and signaling network. FGFRs are single-pass... | Download Scientific Diagram. ResearchGate. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed Central. National Institutes of Health. [Link]
-
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]
-
JAK-STAT signaling pathway - Wikipedia. Wikipedia. [Link]
-
JAK-STAT signaling pathway - Cusabio. Cusabio. [Link]
-
Sonogashira Coupling | NROChemistry. NROChemistry. [Link]
-
JAK-STAT Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis of 2-anilinopyridine–arylpropenone conjugates as tubulin inhibitors and apoptotic inducers. RSC Publishing. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. National Institutes of Health. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. National Institutes of Health. [Link]nlm.nih.gov/pmc/articles/PMC6273432/)
Sources
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Diversification of the Pyrrolo[3,2-b]pyridine Scaffold for Screening Library Generation
Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Core
In modern medicinal chemistry, the concept of "privileged structures" has emerged as a powerful strategy for accelerating drug discovery.[1] These are molecular scaffolds capable of binding to multiple biological targets, serving as versatile templates for developing novel ligands.[2][3] The rigid, fused heterocyclic system of the octahydro-1H-pyrrolo[3,2-b]pyridine core represents one such privileged scaffold. Its three-dimensional architecture and defined vectoral exits for substitution make it an ideal starting point for the creation of diversity-oriented screening libraries. Libraries built upon this core can explore vast chemical space, increasing the probability of identifying high-quality lead compounds for a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[1]
This application note provides a detailed guide for the strategic functionalization of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate, a key starting material for library synthesis. We will detail three robust, high-throughput compatible protocols: N-acylation, N-alkylation (via reductive amination), and a two-step sequence involving Boc-deprotection and subsequent functionalization. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific targets.
Core Scaffold Analysis and Diversification Strategy
The starting material, this compound, possesses two key nitrogen atoms with distinct reactivity profiles, providing orthogonal handles for diversification.
-
N1 (Pyrrolidine Nitrogen): A secondary amine that is a strong nucleophile, ideal for reactions like acylation, sulfonylation, and alkylation.
-
N4 (Piperidine Nitrogen): Protected by a tert-butyloxycarbonyl (Boc) group. This protecting group renders the nitrogen non-nucleophilic but can be selectively removed under acidic conditions to reveal a second diversification point.
Our strategy is to leverage this differential reactivity to build a library in a modular fashion. This workflow allows for the systematic introduction of diverse chemical functionalities at two distinct points on the scaffold, maximizing the structural variety of the final library.
Figure 1: Overall workflow for the dual-point diversification of the pyrrolo[3,2-b]pyridine scaffold.
Experimental Protocols
Protocol 1: Parallel Amide Coupling at the N1 Position
Amide bond formation is one of the most utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of commercially available carboxylic acids.[4][5] This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is well-suited for parallel synthesis.[5]
Rationale: The reaction proceeds via the formation of an active O-acylisourea ester, which is highly reactive towards the secondary amine of the pyrrolidine ring.[5] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing as a nucleophile.
Representative Building Blocks:
| Building Block Class | Example 1 | Example 2 | Example 3 |
| Aromatic Acids | Benzoic acid | 4-Chlorobenzoic acid | 2-Naphthoic acid |
| Heterocyclic Acids | Thiophene-2-carboxylic acid | Pyridine-3-carboxylic acid | Furan-2-carboxylic acid |
| Aliphatic Acids | Cyclohexanecarboxylic acid | Acetic acid | 3-Phenylpropanoic acid |
Step-by-Step Methodology:
-
Preparation: In an array of reaction vials, add a solution of the desired carboxylic acid (1.1 equivalents) in N,N-Dimethylformamide (DMF, 0.2 M).
-
Activation: To each vial, add a solution of HATU (1.1 eq.) and DIPEA (2.5 eq.) in DMF. Allow the mixture to stir for 15 minutes at room temperature for pre-activation.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in DMF to each vial.
-
Reaction: Cap the vials and agitate at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Work-up (Parallel): Dilute each reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Dry the organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude material. Purification is typically achieved via flash chromatography or preparative HPLC/SFC for high-purity library members.
Figure 2: Reaction scheme for N1-Acylation. (Note: Image placeholders used)
Protocol 2: N1-Alkylation via Reductive Amination
Reductive amination is a robust and versatile method for forming C-N bonds, providing access to secondary and tertiary amines.[6] This one-pot procedure involves the in-situ formation of an iminium ion intermediate from an aldehyde or ketone, followed by immediate reduction.[7] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild enough not to reduce the starting carbonyl compound and is effective under weakly acidic conditions.[8]
Rationale: The reaction is initiated by the nucleophilic attack of the secondary amine on a carbonyl compound (aldehyde or ketone). The resulting hemiaminal dehydrates to form an iminium ion, which is then selectively reduced by STAB.[7] Acetic acid is often added to catalyze iminium ion formation.
Step-by-Step Methodology:
-
Preparation: To a reaction vial, add the core scaffold (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-Dichloroethane (DCE, 0.2 M).
-
Acidification: Add glacial acetic acid (0.1 eq.) to catalyze imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to control any initial effervescence.
-
Reaction: Cap the vial and agitate at room temperature for 6-24 hours.
-
Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting materials.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by an appropriate chromatographic method.
Protocol 3: N4 Diversification via Boc-Deprotection and Functionalization
This two-step sequence unmasks the piperidine nitrogen, opening up a second diversification point for the library. The Boc group is reliably cleaved under acidic conditions using trifluoroacetic acid (TFA).[9]
Rationale: The Boc group is stable to the basic and reductive conditions of the previous protocols but is labile to strong acid.[10] Once removed, the resulting secondary amine at the N4 position can undergo the same acylation or reductive amination reactions described in Protocols 1 and 2.
Step-by-Step Methodology (Part A: Boc-Deprotection):
-
Preparation: Dissolve the N1-functionalized substrate (from Protocol 1 or 2) in Dichloromethane (DCM, 0.1 M).
-
Deprotection: Add Trifluoroacetic acid (TFA, 10-20 eq., typically 20-50% v/v in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor by TLC or LC-MS. The product will be significantly more polar than the starting material.
-
Work-up: Concentrate the reaction mixture in vacuo. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM several times. The product is often isolated as a TFA salt.
-
Neutralization (if required for next step): For subsequent reactions, the TFA salt can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) or by using an excess of a non-nucleophilic base (e.g., DIPEA) directly in the next reaction step.
Step-by-Step Methodology (Part B: N4-Functionalization):
-
Follow the procedures outlined in Protocol 1 (Amide Coupling) or Protocol 2 (Reductive Amination) , using the deprotected, N1-functionalized intermediate as the starting amine.
Characterization and Quality Control
For screening library synthesis, confirmation of structure and assessment of purity are critical.
-
Identity Confirmation: All final compounds should be characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the expected molecular weight.
-
Purity Assessment: Purity should be determined by HPLC with UV detection (e.g., at 214 nm and 254 nm) and/or by Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore. A purity level of >90% is generally considered acceptable for primary screening.
-
Structural Confirmation: For selected library members or during route development, ¹H NMR and ¹³C NMR spectroscopy should be used to unambiguously confirm the structure.
Conclusion
The this compound scaffold provides a robust and versatile platform for the construction of diverse screening libraries. The orthogonal reactivity of its two nitrogen centers allows for a modular and strategic approach to diversification. The protocols detailed herein—N-acylation, N-alkylation, and Boc-deprotection/functionalization—are scalable, compatible with parallel synthesis formats, and utilize readily available reagents. By applying these methods, drug discovery professionals can efficiently generate high-quality compound collections to fuel hit-finding campaigns across a wide range of biological targets.
References
- Vertex AI Search. (n.d.). Privileged Structures | OpenOChem Learn.
- Dolle, R. E. (2003). Privileged structures: applications in drug discovery. Journal of Combinatorial Chemistry, 5(5), 477-518.
- Więckowska, A., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6939.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Müller, G. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Wiley-VCH.
- MDPI. (2024). Molecular Pharmacology at the Crossroads of Precision Medicine. Current Issues in Molecular Biology, 46(1), 6868-6884.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Wikipedia. (n.d.). Reductive amination.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(34), 5649-5652.
- Hu, Y., et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(48), 14533-14537.
- Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University News.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H...
- American Chemical Society. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
Sources
- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc Deprotection for Pyrrolopyridines
<
Welcome to the technical support center for the optimization of tert-butoxycarbonyl (Boc) deprotection conditions for pyrrolopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet critical synthetic transformation. Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic motifs in medicinal chemistry, and successful manipulation of their protecting groups is paramount for efficient drug discovery and development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses specific challenges you may encounter in your experiments, offering explanations for the underlying chemical principles and providing actionable, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the Boc deprotection of pyrrolopyridines and offers targeted solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection reaction on a pyrrolopyridine substrate is either incomplete or proceeding very slowly, even with standard conditions like TFA in DCM. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete or slow deprotection of Boc-protected pyrrolopyridines can stem from several factors, often related to the electronic nature of the heterocycle or steric hindrance.[1]
-
Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the pyridine ring can decrease the lability of the Boc group compared to more electron-rich systems.[1] Standard conditions may not be sufficient.
-
Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] For particularly stubborn substrates, using neat TFA for a short period might be necessary, provided your molecule can tolerate these harsher conditions.[1] A stronger acid system, such as 4M HCl in 1,4-dioxane, is a potent alternative that often proves effective when TFA fails.[1][2]
-
-
Low Reaction Temperature: Many standard protocols begin at 0 °C to control potential side reactions. However, this can significantly slow down the desired deprotection.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid catalyst.[1]
-
Solution: For sterically hindered substrates, more forcing conditions are often necessary. This may involve a combination of a stronger acid system (e.g., 4M HCl in dioxane), longer reaction times, and potentially elevated temperatures.[1][4] It is critical to employ scavengers under these conditions to mitigate potential side reactions.[4]
-
Issue 2: Observation of Side Products (Alkylation of the Pyrrolopyridine Ring)
Question: After my Boc deprotection, I'm observing unexpected peaks in my LC-MS analysis, often with a mass shift of +56 Da. What are these side products, and how can I prevent their formation?
Answer: The formation of a +56 Da adduct is a classic sign of tert-butylation, a common side reaction during acid-mediated Boc deprotection.[4]
-
Mechanism of Side Product Formation: The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[4][5] This electrophile can then attack nucleophilic sites on your pyrrolopyridine ring, leading to undesired alkylation.[5][6] The electron-rich pyrrole portion of the pyrrolopyridine scaffold is particularly susceptible to this electrophilic attack.
Caption: Boc deprotection pathway and competing side reactions.
-
Solution: The Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[3][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[4][5]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.[4][7]
-
Triethylsilane (TES): Similar to TIS, it is a potent carbocation scavenger.[4]
-
Water: Can trap the cation to form tert-butanol.[7] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][8]
-
Thioanisole: Particularly useful for protecting electron-rich aromatic systems.[7]
-
-
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My pyrrolopyridine contains other acid-labile protecting groups (e.g., silyl ethers, acetals) that are being cleaved along with the Boc group. How can I achieve selective Boc deprotection?
Answer: Achieving selectivity in the presence of other acid-sensitive groups is a common challenge that requires careful tuning of deprotection conditions.[6]
-
Milder Acidic Conditions: Strong acids like TFA or 4M HCl in dioxane may not be suitable for substrates with multiple acid-labile groups.[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage, often under milder conditions.[1]
-
Thermal Deprotection: In some cases, Boc groups can be removed thermally, avoiding acidic reagents altogether.[10][11]
-
Other Non-Acidic Methods: For highly sensitive substrates, alternative methods have been developed.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The Boc deprotection process is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA.[4][15] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][15][16]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring, allowing for the detection of the starting material, product, and any side products.[5][15]
Q3: Are there any "green" or more environmentally friendly alternatives to solvents like DCM and dioxane?
A3: Yes, there is a growing emphasis on replacing halogenated solvents.[17] Ethers like tetrahydrofuran (THF) and 2-methyl-THF are increasingly used as substitutes for 1,4-dioxane.[17] For some applications, esters or ketones may also be suitable.[17] Additionally, thermal deprotection methods can sometimes be performed in greener solvents like methanol or TFE.[11] Deep eutectic solvents (DES), such as choline chloride/p-toluenesulfonic acid, have also been reported as an efficient and sustainable medium for N-Boc deprotection.[18]
Q4: Can the choice of acid (e.g., TFA vs. HCl) affect the final product salt form and subsequent reactions?
A4: Absolutely. Deprotection with TFA will yield the trifluoroacetate salt of your amine, while HCl will produce the hydrochloride salt.[15] The counterion can impact the solubility and crystallinity of your product. Furthermore, residual TFA can sometimes interfere with subsequent coupling reactions.[19] If this is a concern, using HCl in dioxane may be preferable, or a salt exchange step can be performed after TFA deprotection.[19]
Data and Protocols
Table 1: Comparison of Common Boc Deprotection Conditions for Pyrrolopyridines
| Reagent System | Typical Conditions | Advantages | Potential Issues |
| TFA in DCM | 20-50% TFA in DCM, 0 °C to RT, 1-4 h | Well-established, readily available | Incomplete reaction for resistant substrates, side reactions, potential for trifluoroacetylation of the amine[7] |
| 4M HCl in Dioxane | Stoichiometric to excess, RT, 1-16 h | More potent than TFA, product often precipitates as HCl salt[2][20] | Dioxane is a hazardous solvent, can cleave very acid-labile groups[17][19] |
| ZnBr₂ in DCM | ~4 equivalents, RT | Mild, non-protic Lewis acid conditions | May require longer reaction times[1] |
| Thermal (TFE) | Reflux or microwave irradiation | Acid-free, suitable for sensitive substrates | Requires higher temperatures, potential for other thermal decomposition pathways[11][12] |
| Oxalyl Chloride in Methanol | 3 equivalents, RT, 1-4 h | Very mild, tolerant of acid-labile esters | Potential formation of carbon monoxide[9][14] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
-
Dissolve the Boc-protected pyrrolopyridine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).[5][15]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[7]
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).[5][7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7][15]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7][15]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[7] The crude product can then be purified by standard methods.
Protocol 2: Deprotection with HCl in Dioxane
-
To a stirred solution of the Boc-protected pyrrolopyridine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), add a 4M solution of HCl in 1,4-dioxane (e.g., 3-10 equivalents).[20]
-
Stir the mixture at room temperature for 1 to 16 hours, monitoring the reaction by TLC or LC-MS.[20]
-
Upon completion, the product often precipitates as the hydrochloride salt.[15][20]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[15]
-
Dry the solid under vacuum to yield the pyrrolopyridine amine hydrochloride.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833–23841. [Link]
- Aouf, N.-E., et al. (n.d.).
-
Røsvik, A. S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(9), 2329. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
ResearchGate. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
Dehigaspitiya, D. C., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 109(11), e23066. [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Retrieved from [Link]
-
Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
Science Trove. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
Castanedo, J. F., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4937. [Link]
-
Reddit. (2020). Boc deprotection --> Aza-Michael? Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Reddit. (2015). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Retrieved from [Link]
-
Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184–1193. [Link]<1184::aid-chem1184>3.0.co;2-5
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Coupling Reactions with Sterically Hindered Pyrrolopyridines
Welcome to the technical support resource for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions with sterically hindered pyrrolopyridine scaffolds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Pyrrolopyridines (azaindoles) are privileged structures in medicinal chemistry, but their functionalization via cross-coupling can be exceptionally challenging. Steric congestion around the reaction center, combined with the electronic properties of the N-heterocycle, often renders standard protocols ineffective. This guide offers expert-driven insights to overcome these hurdles.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with a 2-bromo-pyrrolopyridine is giving no or very low conversion using a standard catalyst like Pd(PPh₃)₄. What is the primary cause, and what should be my first troubleshooting step?
A1: The primary cause of failure is almost certainly an inadequate catalyst system. The combination of steric hindrance from the pyrrolopyridine core and its substituents, along with the electron-rich nature of the heterocycle, creates significant challenges for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Standard, less-bulky, and less electron-donating phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[1][2] They typically fail to generate the highly reactive, low-coordinate L-Pd(0) species required to activate the C-Br bond. Furthermore, the final C-C bond-forming reductive elimination step is often slow for hindered substrates, and ligands like PPh₃ do not provide the necessary electronic and steric push to facilitate this process.[3][4]
Core Directive: Re-evaluate the Ligand and Palladium Precatalyst.
Your first and most critical step is to switch to a modern catalyst system employing bulky, electron-rich ligands specifically designed for challenging couplings.
-
Mechanism of Action: These advanced ligands promote the formation of a monoligated, 14-electron Pd(0) species. This coordinatively unsaturated complex is significantly more reactive in the oxidative addition step.[2] Their steric bulk also accelerates the rate-limiting reductive elimination step, preventing catalyst decomposition and promoting product turnover.[3]
-
Recommended Ligand Classes:
-
Biaryl Phosphines (Buchwald Ligands): These are the gold standard for many challenging couplings. Ligands like XPhos, SPhos, and RuPhos provide the ideal balance of steric bulk and electron-donating character.[1][2] For extremely hindered systems, more specialized ligands may be required.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes.[6][7] They are excellent for activating unreactive aryl chlorides and can be highly effective for hindered systems.[8][9]
-
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) offer superior reliability. They ensure a consistent generation of the active Pd(0) species and are often more stable and efficient.[10][11]
Table 1: Comparison of Ligand Classes for Hindered Pyrrolopyridine Couplings
| Ligand Class | Example(s) | Key Advantages | Considerations |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Inexpensive, readily available | Generally ineffective for hindered substrates; slow oxidative addition and reductive elimination. |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent reactivity for hindered substrates, accelerates reductive elimination.[2][3] | Higher cost, air-sensitive (though precatalysts are often air-stable). |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, form highly stable and active catalysts, good for less reactive halides.[6][8] | Ligand synthesis can be more complex; steric profile is different from phosphines. |
Q2: I've switched to an XPhos-based catalyst system, and while I now see some product, the reaction stalls at ~30% conversion and I'm observing significant decomposition (palladium black). What's the next step?
A2: Stalling with catalyst decomposition indicates that the rate of a key step in the catalytic cycle is too slow, allowing off-cycle pathways to dominate. After selecting an appropriate ligand, the next most critical parameters to investigate are the base, solvent, and temperature.
The choice of base is not trivial; it plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle and can influence catalyst stability.
Troubleshooting Steps:
-
Re-evaluate the Base: The base facilitates the transfer of the organic group from boron to palladium. For hindered substrates, a careful choice is essential.
-
Potassium Phosphate (K₃PO₄): This is often an excellent first choice for complex Suzuki reactions. It is a moderately strong base that is effective without promoting significant side reactions like protodeboronation.[2] Using it as a finely ground powder is recommended. Interestingly, anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[12]
-
Cesium Carbonate (Cs₂CO₃): Another effective and milder base, often used in polar solvents.
-
Strong Alkoxide Bases (NaOtBu, KOtBu): While very effective at promoting catalysis, especially with less reactive aryl chlorides, these strong bases can also accelerate catalyst decomposition and substrate degradation at high temperatures.[2] Reserve them for when weaker bases fail.
-
-
Optimize Solvent and Temperature:
-
Solvent: Rigorously dried and degassed aprotic solvents are mandatory. Toluene and 1,4-dioxane are common first choices.[2] For particularly stubborn couplings, higher-boiling solvents like xylenes or cyclopentyl methyl ether (CPME) can allow for higher reaction temperatures, which may be necessary to overcome the activation barrier for reductive elimination.
-
Temperature: Many hindered couplings require elevated temperatures (100-120 °C) to proceed at a reasonable rate.[2] If your reaction is stalling at 80 °C, incrementally increasing the temperature is a logical step. Microwave irradiation can also be a powerful tool for rapidly achieving high temperatures and accelerating slow reactions.[13]
-
-
Check Ligand:Palladium Ratio: Ensure you are using a sufficient excess of ligand relative to the palladium source if you are not using a pre-formed precatalyst. A ratio of 1:1 to 1.2:1 (Pd:Ligand) is typical for precatalysts, but if generating in situ, a 2:1 or even 4:1 ratio of ligand to palladium may be needed to prevent catalyst decomposition.
Table 2: Base and Solvent Selection Guide
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, THF | Excellent general-purpose base for hindered couplings; low solubility requires efficient stirring.[2] |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Good solubility, effective for sensitive substrates. |
| NaOtBu | ~19 | Toluene, Dioxane | Very strong base, highly effective but can cause side reactions and catalyst decomposition.[11] |
Q3: I am attempting a Buchwald-Hartwig amination on my pyrrolopyridine, but the reaction is failing. Are there unique challenges associated with C-N coupling on this scaffold?
A3: Yes, Buchwald-Hartwig aminations on N-heterocycles like pyrrolopyridines present specific challenges beyond steric hindrance, primarily related to catalyst inhibition by the substrate itself.
The basic nitrogen atoms of the pyridine ring and, to a lesser extent, the pyrrole NH can act as ligands, coordinating to the palladium center.[14][15] This coordination can sequester the catalyst in an inactive state, preventing it from participating in the catalytic cycle. This is a classic example of substrate-based catalyst poisoning.[16]
Troubleshooting Strategies:
-
Employ a Highly Active Catalyst System: The logic from Q1 applies here as well, but is even more critical. You need a catalyst system that is so active that the desired catalytic cycle outcompetes the rate of catalyst inhibition.
-
Ligand Choice: Sterically demanding biaryl phosphine ligands are again the top choice. The Josiphos family of ligands or highly hindered Buchwald ligands are often effective.
-
Precatalyst: Using a robust, well-defined precatalyst is strongly recommended to ensure the clean and rapid generation of the active L-Pd(0) species.[11]
-
-
Protect the Pyrrole Nitrogen: If your pyrrolopyridine has an unprotected N-H group, it can be deprotonated by the strong base used in the reaction, forming an anionic species that can strongly coordinate to palladium. Protecting the nitrogen, for example with a trimethylsilylethoxymethyl (SEM) or Boc group, can prevent this and significantly improve reaction outcomes.[10]
-
Base Selection: Strong, non-coordinating bases are essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices for C-N couplings.[11]
Diagram 1: Simplified Catalytic Cycle & Steric Challenges
Below is a diagram illustrating the key steps in a Suzuki-Miyaura cross-coupling reaction and highlighting the stages most impacted by steric hindrance.
Caption: Pd(0) Catalytic Cycle for Suzuki Coupling.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a sterically hindered (hetero)aryl bromide with a boronic acid. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrrolopyridine bromide (1.0 equiv), the boronic acid (1.5–2.0 equiv), and the base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and, if necessary, any additional ligand.
-
-
Reaction Assembly:
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the palladium precatalyst to the flask containing the solids.
-
Via syringe, add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).
-
-
Execution and Monitoring:
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by LC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical decision-making process for addressing a failed or low-yielding coupling reaction.
Caption: Logical Flowchart for Troubleshooting.
References
-
Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. [Link]
-
Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
-
FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research. [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Octahydropyrrolopyridine Derivatives
Welcome to the technical support center for the synthesis of octahydropyrrolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with synthesizing this valuable heterocyclic scaffold. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to improve reaction yields, minimize side product formation, and streamline purification processes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of octahydropyrrolopyridine derivatives in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the most common causes?
A low or non-existent yield is a frustrating but common issue. The problem can typically be traced back to one of four areas: starting materials, reaction conditions, reagents, or catalysis. A systematic approach is the key to diagnosis.
Causality and Recommended Actions:
-
Purity of Starting Materials: Impurities in your initial reactants, such as the β-arylethylamine or aldehyde, can interfere with the reaction, poison catalysts, or lead to a cascade of side products.[1]
-
Action: Always verify the purity of starting materials using techniques like NMR or LC-MS before starting the reaction. If purity is questionable, purify them by distillation, recrystallization, or chromatography.
-
-
Reaction Conditions: Many cyclization and reduction reactions are sensitive to temperature, pressure, and atmospheric conditions.
-
Action: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if any reagents are air-sensitive. Optimize the temperature; reactions that are too slow may benefit from gentle heating, while those producing side products may require cooling.[2] For catalytic hydrogenations, ensure the system is leak-proof and properly purged to maintain hydrogen pressure.
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired intermediates.
-
Action: Double-check all calculations for molar equivalents. In some cases, using a slight excess (1.1-1.2 equivalents) of one reactant (often the simpler, more readily available one) can drive the reaction to completion.
-
-
Catalyst Inactivity: This is particularly relevant for hydrogenation steps. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can lose activity over time or be poisoned by impurities.
-
Action: Use a fresh batch of catalyst. For pyridine ring reductions, the basicity of the resulting piperidine can poison the catalyst. Adding an acid (e.g., HCl, AcOH) to the reaction medium can prevent this by protonating the product, thereby increasing reaction efficiency.[3]
-
Diagram: General Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low product yield.
Q2: I'm seeing significant side product formation, especially during the cyclization step. How can I improve selectivity?
Side product formation, particularly in reactions like the Pictet-Spengler, is often due to the stability of the key iminium ion intermediate and the nucleophilicity of the aromatic ring.[4]
Causality and Recommended Actions:
-
Iminium Ion Formation: The Pictet-Spengler reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich ring system.[4][5] If the imine is not sufficiently electrophilic, or if the ring is not nucleophilic enough, the reaction will be slow and side reactions can dominate.
-
Action: The reaction is traditionally catalyzed by acid. Ensure the pH is optimal; too little acid results in slow iminium ion formation, while too much can protonate the starting amine, deactivating it. For less reactive systems, using an acylating agent to form a more potent N-acyliminium ion can dramatically improve yields and selectivity under milder conditions.[4]
-
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways.
-
Action: Protic solvents were traditionally used, but aprotic solvents have been shown to provide superior yields in many cases.[4] Test a range of solvents (e.g., Dichloromethane, Toluene, Acetonitrile) to find the optimal medium for your specific substrate.
-
-
Competing Reactions: Depending on the substrate, other reactions may compete with the desired cyclization.
-
Action: Analyze the crude reaction mixture by LC-MS or NMR to identify the structure of major side products. Understanding what is being formed is critical to devising a strategy to prevent it. For example, if an oxidation product is observed, ensure the reaction is run under a strictly inert atmosphere.
-
Diagram: Simplified Pictet-Spengler Mechanism & Pitfalls
Caption: Key steps of the Pictet-Spengler reaction and common failure points.
Q3: The purification of my final product is difficult and results in significant material loss. How can I improve this?
Purification is a critical step where yield can be easily lost. The octahydropyrrolopyridine core contains basic nitrogen atoms, which can be exploited for purification but can also cause issues like streaking on silica gel columns.
Causality and Recommended Actions:
-
Chromatography Issues: The basic nature of the amine can cause poor peak shape and recovery during silica gel chromatography.
-
Action: Pre-treat your silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites and prevent product tailing. Alternatively, consider using alumina as the stationary phase.
-
-
Acid-Base Extraction: This is a powerful technique for separating basic products from neutral or acidic impurities.[6]
-
Action: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Action: Screen a variety of solvent systems to find one in which your product is soluble when hot but poorly soluble when cold. This technique is highly effective for removing small amounts of impurities.[6]
-
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure starting materials | Verify purity via NMR/LC-MS; purify if necessary. |
| Suboptimal temperature | Screen a range of temperatures (-10°C to 60°C). | |
| Catalyst poisoning (hydrogenation) | Use fresh catalyst; add acid (e.g., AcOH) to the solvent.[3] | |
| Side Products | Insufficiently electrophilic intermediate | Use a stronger acid catalyst or an acylating agent to form an N-acyliminium ion.[4] |
| Wrong solvent choice | Screen aprotic solvents like DCM, Toluene, or MeCN.[4] | |
| Purification Loss | Tailing on silica gel | Add 1-2% triethylamine to the eluent or use alumina. |
| Complex crude mixture | Employ an acid-base extraction workup before chromatography.[6] |
Table 2: Catalyst Selection for Pyridine Ring Hydrogenation
| Catalyst | Typical Conditions | Advantages | Considerations |
| PtO₂ (Adams' Cat.) | H₂ (50-70 bar), AcOH or EtOH/HCl | Highly effective for a wide range of substituted pyridines.[3] | Requires acidic medium; can be expensive. |
| Pd/C | H₂ (1-50 bar), EtOH, MeOH | Cost-effective, common. | Prone to poisoning by product; may require acidic additives. |
| Pd(OH)₂/C (Pearlman's) | H₂ (1-10 bar), MeOH | Excellent for hydrogenolysis of N-benzyl groups simultaneously.[7] | Can be pyrophoric; more expensive than Pd/C. |
| Iridium-based | H₂ (50 bar), Additives (e.g., Cs₂CO₃) | Used for asymmetric hydrogenation to yield chiral products.[8] | Highly specialized, requires specific ligands for enantioselectivity. |
Optimized Protocol: Synthesis of a 1-Benzyl-octahydropyrrolo[2,3-c]pyridine
This protocol provides a representative, self-validating workflow for a two-step synthesis involving a Pictet-Spengler reaction followed by reduction.
Step 1: Pictet-Spengler Cyclization
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-benzyl-2-(1H-pyrrol-1-yl)ethan-1-amine (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.1 M).
-
Addition: Cool the solution to 0°C using an ice bath. Add glyoxal (40% solution in water, 1.1 eq) dropwise over 15 minutes.
-
Catalysis: Add trifluoroacetic acid (TFA, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Extract the mixture with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydropyrrolopyridine intermediate. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Catalytic Hydrogenation
-
Setup: In a high-pressure hydrogenation vessel, dissolve the crude product from Step 1 in methanol (MeOH, ~0.1 M).
-
Catalyst: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 70 bar. Stir the reaction vigorously at 50°C for 24 hours.
-
In-Process Control: After cooling and safely venting the hydrogen, take an aliquot to check for completion by LC-MS.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified via acid-base extraction or by column chromatography on triethylamine-treated silica gel to yield the final octahydropyrrolopyridine product.
References
- BenchChem. (2025).
-
ACS Publications. (n.d.). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Retrieved from [Link]
- Google Patents. (2011). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
-
ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed. (2016). β-Pyrrolopyrazino Annulated Corroles via a Pictet-Spengler Approach. Retrieved from [Link]
-
PubMed. (2014). Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Retrieved from [Link]
-
PubMed. (2002). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Rings in Synthesis. BenchChem Technical Support.
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Hexahydro-1H-pyrrolizine-2-carboxylic Acid. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole. BenchChem Technical Support.
-
ACS Publications. (n.d.). High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions: Nucleophilic Amination of Chloropyr. Retrieved from [Link]
Sources
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate Analogs
Welcome to the technical support center for the purification of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this important class of bicyclic diamine derivatives.
The unique structural features of these analogs, namely the polar bicyclic core and the acid-labile Tert-butoxycarbonyl (Boc) protecting group, present specific purification challenges. This resource synthesizes established chromatographic principles, expert insights, and detailed protocols to empower you to overcome these hurdles and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first-line purification technique for this compound analogs?
A1: Flash column chromatography is the most common and effective initial purification method for these analogs.[1][2] Due to the polar nature of the pyrrolopyridine core, normal-phase chromatography on silica gel is typically the preferred approach.[1][3] However, the basicity of the unprotected amine can lead to tailing on silica.
Q2: How do I choose the right solvent system for flash chromatography on silica gel?
A2: The choice of eluent is critical for successful separation. A good starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] For these basic analogs, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system to suppress tailing and improve peak shape.[4] A common starting solvent system is 10-50% ethyl acetate in hexanes, with the polarity gradually increased as needed.[4] For more polar analogs, a methanol/dichloromethane system may be necessary.[1][4]
Q3: My compound is streaking badly on the silica gel column. What can I do?
A3: Streaking or tailing is a common issue when purifying amines on silica gel, which is slightly acidic. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier: As mentioned in Q2, adding triethylamine or a small amount of ammonia in methanol to your eluent system can neutralize the acidic sites on the silica.[1][4]
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel.[1]
-
Reverse-phase chromatography: If normal-phase is problematic, reverse-phase flash chromatography using a C18-functionalized silica gel can be an excellent alternative. In this case, the elution order is reversed, with more polar compounds eluting first.[1]
Q4: I am concerned about the stability of the Boc protecting group during purification. What precautions should I take?
A4: The Boc group is known for its stability in basic and nucleophilic conditions but is labile to acids.[5][6][7] The slight acidity of standard silica gel can sometimes lead to partial deprotection, especially with prolonged exposure. To prevent this:
-
Neutralize the silica: Pre-treating the silica gel with a dilute solution of triethylamine in your non-polar solvent before packing the column can be effective.
-
Work quickly: Minimize the time the compound spends on the column.
-
Avoid acidic additives: Do not use acidic modifiers in your eluent.
Q5: Can I use recrystallization to purify my this compound analog?
A5: Recrystallization can be a highly effective technique for obtaining very pure crystalline solids, provided your compound is a solid at room temperature. The key is to find a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. For Boc-protected amino acids, which share some structural similarities, this is a common purification method.[8] Experiment with a range of solvents from non-polar (e.g., hexanes, heptane) to polar (e.g., ethyl acetate, isopropanol, acetonitrile). A co-solvent system, such as ethyl acetate/hexanes, often yields good results.
Q6: What about liquid-liquid extraction for initial cleanup?
A6: Yes, a simple acid-base extraction can be a powerful preliminary purification step. By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1M HCl), you can protonate the basic nitrogen and extract it into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified amine. However, be cautious with the acid wash, as prolonged exposure or strong acids can cleave the Boc group.[5][6]
Q7: My compound is chiral. How can I separate the enantiomers?
A7: The separation of enantiomers requires specialized chiral chromatography techniques.[9][10][11] This is typically achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP).[12] Polysaccharide-based CSPs are often effective for separating chiral amines.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of your this compound analogs.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Separation in Flash Chromatography | - Inappropriate solvent system. - Co-eluting impurities. - Column overloading. | 1. Optimize the eluent: Systematically screen different solvent systems using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.[2] 2. Try a different stationary phase: If silica gel fails, consider alumina or reverse-phase C18 silica.[1] 3. Reduce the sample load: A general rule of thumb is a 30:1 ratio of silica to crude material for easy separations.[2] |
| Low Yield After Chromatography | - Partial deprotection of the Boc group on the column. - Irreversible adsorption to the stationary phase. - Product is too polar and retained on the column. | 1. Neutralize the silica: Add triethylamine to the eluent (0.1-1%).[4] 2. Increase eluent polarity: If the product is not eluting, gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane).[4] 3. Consider reverse-phase chromatography: This is often better for very polar compounds.[13] |
| Presence of a Lower Rf, Ninhydrin-Positive Spot (TLC) | - Partial cleavage of the Boc protecting group. | 1. Avoid acidic conditions: Ensure your solvents and glassware are free of acid residues. 2. Use a basic modifier in your eluent: This will help prevent on-column deprotection.[4] 3. Re-protect the mixture: If significant deprotection has occurred, you may need to treat the mixture with Boc-anhydride again before re-purification.[5] |
| Oily Product After Purification | - Residual solvent. - The compound is intrinsically an oil. - Presence of greasy impurities. | 1. Dry under high vacuum: Ensure all solvent is removed. Gentle heating may be required. 2. Attempt recrystallization or trituration: Try to induce crystallization from a suitable non-polar solvent like hexanes or pentane. 3. Re-purify using a different technique: If chromatography yielded an oil, try recrystallization, or vice versa. |
Visualization of Purification Workflow
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. biotage.com [biotage.com]
Technical Support Center: Functionalization of the Pyrrolopyridine Ring
Welcome to the technical support center for the synthesis and functionalization of pyrrolopyridine scaffolds, also known as azaindoles. These bicyclic heteroaromatic systems are privileged structures in medicinal chemistry and materials science, but their unique electronic nature often presents significant challenges in achieving desired substitutions.[1][2][3][4] This guide is structured to provide direct, actionable solutions to common side reactions and experimental roadblocks encountered in the laboratory.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific, recurring problems in a question-and-answer format, providing insights into the underlying causes and offering validated protocols to overcome them.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: "I am attempting to brominate my 7-azaindole with NBS and am getting a mixture of C3- and C5/C6-brominated products. How can I exclusively obtain the C3-substituted isomer?"
Answer: This is a classic regioselectivity challenge rooted in the electronic architecture of the 7-azaindole core. The pyrrole ring is electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient. Within the pyrrole moiety, the C3 position is the most nucleophilic and kinetically favored site for substitution.[5][6] Attack at C3 proceeds through a cationic intermediate that does not disrupt the aromaticity of the fused pyridine ring, making it the most stable pathway.[6]
Side reactions leading to substitution on the pyridine ring (C5/C6) typically occur under harsh conditions (e.g., high temperatures, strongly acidic catalysts) where the thermodynamic product may be formed or where the initial C3-substituted product undergoes further reaction.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or strong Lewis acids can overcome the activation barrier for substitution on the less reactive pyridine ring. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled C3-substitution. Use milder electrophilic sources. |
| Over-activation of Electrophile | Using a strong Lewis acid catalyst can increase the reactivity of the electrophile to a point where it is no longer selective for the most nucleophilic position. | Avoid strong Lewis acids. For bromination, NBS without a strong acid catalyst is often sufficient. For acylation, consider milder conditions than traditional Friedel-Crafts. |
| N-H Deprotonation | The pyrrole N-H is acidic. Deprotonation can alter the electronic distribution and reactivity of the ring system. | Protection of the pyrrole nitrogen with an electron-withdrawing group (e.g., Ts, SEM) can deactivate the pyrrole ring slightly, but often improves handling and can prevent N-substitution side reactions.[7] |
Workflow for Improving C3-Selectivity:
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Issue 2: Competing N-Alkylation vs. C-Alkylation
Question: "I am trying to C3-alkylate my 7-azaindole using an alkyl halide and a base, but I am predominantly getting the N-alkylated product. How do I favor C-alkylation?"
Answer: This is a common regioselectivity issue governed by the principle of hard and soft acids and bases (HSAB) and kinetic versus thermodynamic control. The deprotonated pyrrolopyridine anion has two primary nucleophilic sites: the "hard" nitrogen anion and the "softer" C3-carbanion (represented by resonance).
-
N-Alkylation (Kinetic Product): The nitrogen anion bears a significant portion of the negative charge and is sterically accessible, making it the site of kinetic attack, especially with hard electrophiles like primary alkyl halides.
-
C3-Alkylation (Thermodynamic Product): C-alkylation leads to a more stable, neutral aromatic product and is favored by softer electrophiles and conditions that allow for equilibration.
Probable Causes & Solutions:
| Factor | Scientific Rationale | Strategy to Favor C-Alkylation |
| Base & Counterion | Strong, non-coordinating bases (e.g., NaH, KH) generate a "free" anion where the charge is localized on the nitrogen, favoring N-alkylation.[8] | Use a metal cation that can coordinate with both N and C3, such as Mg²⁺ or Zn²⁺. Preparing a Grignard or zincate species of the azaindole can direct alkylation to the C3 position. |
| Electrophile | Hard electrophiles (e.g., methyl iodide, benzyl bromide) react faster at the hard nitrogen center. | Use softer electrophiles. Alternatively, modern catalytic methods like "borrowing hydrogen" reactions with alcohols as alkylating agents often show high C3 selectivity.[8] |
| Protecting Group | An unprotected N-H is the primary site of deprotonation and subsequent alkylation. | Install a bulky protecting group on the nitrogen (e.g., tert-butyloxycarbonyl, BOC). This sterically hinders N-alkylation and forces reaction at the C3 position after a second deprotonation event (lithiation). |
Validated Protocol: C3-Alkylation via N-Protection and Lithiation
-
N-Protection: To a solution of 7-azaindole (1.0 eq) in dry THF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl solution and extract with EtOAc. Purify by column chromatography to yield N-Boc-7-azaindole.
-
C3-Lithiation and Alkylation: Dissolve N-Boc-7-azaindole (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Add the alkyl halide (e.g., iodomethane, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to slowly warm to room temperature overnight.
-
Work-up & Analysis: Quench the reaction with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Analyze the crude product by LC-MS and ¹H NMR to confirm C3-alkylation. Purify by column chromatography.
Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Question: "During a Suzuki coupling of my 4-chloro-7-azaindole with an arylboronic acid, I am observing significant amounts of dehalogenation (hydrodehalogenation) and homocoupling of the boronic acid. How can I minimize these side products?"
Answer: Dehalogenation and boronic acid homocoupling are well-known side reactions in Suzuki-Miyaura couplings.[9] Their prevalence is often linked to the specific substrate, catalyst system, and reaction conditions.
-
Dehalogenation: This occurs when the oxidative addition product, LₙPd(Ar)(X), undergoes a competing reaction, often involving a hydride source (from solvent, base, or additives), leading to reductive elimination of Ar-H instead of the desired cross-coupled product.[9]
-
Homocoupling (Glaser-type): This side reaction of the boronic acid is often promoted by the palladium catalyst in the presence of an oxidant (like air) and base, forming an Ar-Ar species.
Troubleshooting Matrix for Suzuki Coupling:
Caption: Troubleshooting matrix for common Suzuki coupling side reactions.
Key Insight on Boronic Acid Stability: Many heterocyclic boronic acids are prone to protodeboronation, especially under basic reaction conditions.[10][11] If you suspect your boronic acid is unstable, switching to a more robust boronate ester, such as a pinacol or MIDA boronate, is highly recommended.[10][12] These reagents often exhibit greater stability and slowly release the active boronic acid in situ, minimizing decomposition and homocoupling.[10][11][13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for regioselective lithiation of a bromo-7-azaindole? I want to functionalize the position ortho to the nitrogen.
A1: Direct lithiation using an organolithium reagent like n-BuLi on a bromo-7-azaindole can be complicated. You risk lithium-halogen exchange at the bromine-bearing carbon or deprotonation at the most acidic C-H bond (typically C2). For selective functionalization ortho to the pyridine nitrogen (the C6 position), a Directed ortho-Metalation (DoM) strategy is superior.[14][15] This requires a directing metalation group (DMG) at the C7 position (the nitrogen itself). However, the pyridine nitrogen's ability to direct metalation can be complex. A more reliable approach is to use a milder base like lithium diisopropylamide (LDA) or LiTMP at low temperatures (-78 °C), which can selectively deprotonate the C6 position kinetically without causing significant lithium-halogen exchange.
Q2: My reaction involves a nitrile group on the pyrrolopyridine ring, and it gets hydrolyzed to a carboxylic acid during work-up. How can I prevent this?
A2: Nitrile hydrolysis is readily catalyzed by both acidic and basic conditions.[16][17][18][19][20] If your desired product contains a nitrile, you must use a neutral work-up. Avoid aqueous acid (e.g., 1M HCl) or base (e.g., NaHCO₃, NaOH) washes. A typical "nitrile-safe" work-up involves quenching the reaction with saturated ammonium chloride (NH₄Cl, which is slightly acidic but often tolerated), followed by extraction with an organic solvent. Wash the organic layers with brine only, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄. If purification by chromatography is needed, ensure the silica gel is not acidic; it can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Q3: I need to protect the pyrrole N-H. Which protecting group offers the best balance of stability and ease of removal for pyrrolopyridines?
A3: The choice of protecting group is highly dependent on the subsequent reaction conditions you plan to employ.[21]
-
For Robustness (Stable to organometallics, mild acids/bases):
-
Tosyl (Ts): Very stable, but removal requires harsh conditions (e.g., Na/NH₃, Mg/MeOH, or strong base) which may not be compatible with other functional groups.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Offers excellent stability to a wide range of conditions. Its removal is typically achieved with fluoride sources (e.g., TBAF) or strong Lewis/protic acids, providing good orthogonality.[1]
-
-
For Mild Removal (Acid-labile):
-
tert-Butoxycarbonyl (Boc): Moderately stable and easily removed with trifluoroacetic acid (TFA) or HCl in dioxane. It is generally not stable to strong bases or nucleophiles.
-
-
For General Use:
-
The SEM group is often considered a superior choice for complex syntheses involving pyrrolopyridines due to its high stability and reliable, orthogonal deprotection conditions.[1]
-
References
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009). Journal of the American Chemical Society.
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). YouTube.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013). Chemical Society Reviews.
- Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH. (n.d.).
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC - NIH. (n.d.).
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Available at: [Link]
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. Available at: [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). Journal of the American Chemical Society.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.).
-
a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Pyrrole Protection | Request PDF - ResearchGate. (2025). ResearchGate. Available at: [Link]
-
Directed ortho metalation - Grokipedia. (n.d.). Available at: [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Available at: [Link]
-
Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Regioseletive C–H functionalization of 7-azaindoles - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Available at: [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
-
Acid Induced Hydrolysis of Nitriles - AK Lectures. (n.d.). Available at: [Link]
-
Directed Ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Available at: [Link]
-
Directed (ortho) Metallation. (n.d.). Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature | Organic Letters - ACS Publications. (n.d.). Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (n.d.). MDPI. Available at: [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.). Available at: [Link]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
-
Biologically active compounds containing pyrrolopyridines unit. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed. (n.d.). Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). MDPI. Available at: [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Examples of some biologically important pyrrolopyridine derivatives. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. aklectures.com [aklectures.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. jocpr.com [jocpr.com]
Technical Support Center: Chiral Separation of Octahydropyrrolopyridine Enantiomers
Welcome to the technical support center dedicated to the chiral separation of octahydropyrrolopyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on delivering practical, field-proven insights rooted in scientific principles to empower you to overcome separation hurdles and achieve robust, reproducible results.
Introduction: The Challenge of Octahydropyrrolopyridine Enantioseparation
Octahydropyrrolo[1,2-a]pyridines and related saturated bicyclic nitrogen heterocycles are privileged scaffolds in medicinal chemistry. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Consequently, the ability to resolve and quantify the individual enantiomers is a crucial step in drug discovery and development.[1][2]
However, the basic nature of the tertiary amine in the octahydropyrrolopyridine core presents a significant challenge in liquid chromatography. Strong interactions with residual silanols on silica-based chiral stationary phases (CSPs) can lead to poor peak shape, low resolution, and even irreversible adsorption. This guide provides a systematic approach to method development and troubleshooting to address these specific issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and establishes a foundational understanding for successful chiral separation.
Q1: Where should I start with method development for separating octahydropyrrolopyridine enantiomers?
A1: The most critical first step is selecting an appropriate chiral stationary phase (CSP).[3] For basic compounds like octahydropyrrolopyridines, polysaccharide-based CSPs are the most successful and versatile starting point. These columns, featuring cellulose or amylose derivatives coated or immobilized on a silica support, offer a broad range of enantioselectivity.[4][5] A screening approach using a few complementary polysaccharide columns is highly recommended.[6]
Recommended Starting CSPs:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based columns.
-
Amylose tris(3,5-dimethylphenylcarbamate) based columns.
Q2: Which chromatographic mode is best: Normal-Phase, Reversed-Phase, or SFC?
A2: Both Normal-Phase Liquid Chromatography (NPLC) and Supercritical Fluid Chromatography (SFC) are excellent choices and often outperform Reversed-Phase (RPLC) for this class of compounds.
-
NPLC (e.g., Hexane/Alcohol mobile phases): Offers excellent selectivity for many chiral compounds. However, the basic nature of your analyte necessitates the use of a basic additive to achieve good peak shape.[7]
-
SFC (Supercritical Fluid Chromatography): This is an increasingly popular technique for chiral separations due to its high speed, efficiency, and reduced solvent consumption.[6][8] SFC is particularly well-suited for basic compounds and can often provide superior resolution in shorter run times. It almost always requires a basic additive.
-
RPLC (e.g., Acetonitrile/Water): Generally less successful for these basic compounds without significant mobile phase optimization, as strong ionic interactions can dominate, leading to poor chromatography.
Q3: Why are my peaks tailing or not eluting at all?
A3: This is the most common issue for basic analytes like octahydropyrrolopyridines. The cause is strong secondary interactions between the basic nitrogen atom of your compound and acidic residual silanol groups on the silica surface of the column. This leads to peak tailing, broad peaks, or complete retention on the column.
The solution is to add a basic modifier to your mobile phase to compete with your analyte for these active sites.[7]
Common Basic Additives:
-
Diethylamine (DEA)
-
Ethanolamine (ETA)
-
Ammonium Hydroxide (for SFC)
A typical starting concentration is 0.1% (v/v) of the additive in the alcohol portion of your mobile phase.
Q4: Can I use any solvent with my polysaccharide CSP?
A4: Not necessarily. It is crucial to distinguish between coated and immobilized polysaccharide CSPs.
-
Coated CSPs: The chiral polymer is physically adsorbed onto the silica. Certain strong solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate can strip the coating, permanently damaging the column.[4][9]
-
Immobilized CSPs: The chiral polymer is covalently bonded to the silica. These columns are much more robust and compatible with a wider range of solvents, offering greater flexibility in method development.[4][5][9] Always check the column manufacturer's instructions for solvent compatibility.
Part 2: Troubleshooting Guides
This section provides structured, in-depth solutions to specific experimental problems in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: I see a single peak or two barely separated peaks for my racemic standard. How can I improve the resolution?
A: Achieving baseline resolution is a function of optimizing selectivity (α) and efficiency (N). Here is a systematic approach to troubleshoot this issue.
-
Confirm Basic Additive Presence:
-
Rationale: As established, the absence of a basic additive is the most likely cause of poor chromatography for octahydropyrrolopyridines, which masks any potential chiral separation.
-
Action: Ensure your mobile phase contains an appropriate basic additive (e.g., 0.1% DEA in the alcohol modifier). If your analyte is not eluting at all, this is the first parameter to check.[7]
-
-
Optimize Mobile Phase Composition:
-
Rationale: The choice and ratio of solvents in the mobile phase directly influence the interactions between the enantiomers and the CSP, thereby affecting selectivity.
-
Action (NPLC/SFC):
-
Change the Alcohol Modifier: Switch between Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH). The hydrogen bonding capabilities of these alcohols differ, which can significantly alter chiral recognition.
-
Vary the Modifier Percentage: Systematically adjust the alcohol percentage. A common strategy is to screen at 10%, 20%, and 40% alcohol in hexane (for NPLC) or as a co-solvent with CO2 (for SFC). Lowering the alcohol content generally increases retention and can sometimes improve resolution, but may also broaden peaks.
-
-
-
Screen Different CSPs:
-
Rationale: No single CSP is universal. Different polysaccharide derivatives (e.g., cellulose vs. amylose) and different substituents on those polymers create unique chiral environments.
-
Action: If optimizing the mobile phase on one column is unsuccessful, screen your compound on a panel of complementary polysaccharide CSPs. Often, a column that provides no separation in one mobile phase will provide excellent separation in another.
-
-
Adjust Temperature:
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the strength of the interactions, leading to higher selectivity and better resolution, albeit with longer retention times.
-
Action: If your HPLC/SFC system has a column oven, evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I have some separation, but my peaks are tailing badly, making integration and quantification unreliable. What can I do?
A: Poor peak shape for basic compounds is a classic problem. Here’s how to achieve sharp, symmetrical peaks.
| Parameter | No Additive | 0.1% DEA (v/v) | 0.2% DEA (v/v) |
| Peak Shape | Severe Tailing | Symmetrical | Symmetrical |
| Retention Time | Very Long / No Elution | Moderate | Slightly Reduced |
| Resolution | Poor / None | Good | May Slightly Decrease |
| Rationale | Strong silanol interactions dominate. | DEA effectively blocks active sites. | Excess DEA can compete with the analyte for chiral interaction sites. |
Caption: Logical workflow for troubleshooting peak tailing issues.
-
Optimize Basic Additive Concentration:
-
Rationale: While 0.1% is a good starting point, the optimal concentration can be analyte-dependent. Too little additive will not sufficiently mask the silanols, while too much can sometimes compete with the analyte for the chiral selector, reducing resolution.
-
Action: Titrate the concentration of your basic additive. Try 0.05%, 0.1%, and 0.2% DEA or ETA to find the best balance between peak shape and resolution.
-
-
Check Sample Solvent:
-
Rationale: Injecting a sample dissolved in a solvent much stronger or different in nature than the mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
-
Assess Column Health:
-
Rationale: Over time, columns can become contaminated with strongly retained impurities from samples, or the stationary phase can degrade, leading to active sites that cause tailing.
-
Action: If the column has been used extensively, try flushing it with a strong, compatible solvent (check manufacturer's guide, especially for immobilized phases). If performance does not improve, the column may need to be replaced.
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: Generic Screening for Octahydropyrrolopyridine Enantiomers by SFC
This protocol outlines a rapid screening approach to identify promising separation conditions.
Caption: High-throughput SFC screening workflow for chiral method development.
Methodology:
-
System: Supercritical Fluid Chromatography (SFC) system with UV/PDA detector.
-
Columns to Screen:
-
Cellulose tris(3,5-dimethylphenylcarbamate) immobilized CSP (e.g., Chiralpak® IC)
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized CSP (e.g., Chiralpak® IA)
-
-
Mobile Phases (Co-solvents):
-
A: Methanol with 0.2% Ammonium Hydroxide
-
B: Isopropanol with 0.2% Ammonium Hydroxide
-
-
Screening Gradient:
-
Start: 5% Co-solvent
-
Ramp to 40% Co-solvent over 5 minutes
-
Hold at 40% for 1 minute
-
Return to 5% and equilibrate for 2 minutes
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40°C
-
Detection: UV at 220 nm (or wavelength of maximum absorbance for the analyte)
-
Procedure: Inject the racemic standard onto each column with each co-solvent. Evaluate the resulting chromatograms for any signs of separation. Conditions that show partial separation (a "split" peak or two overlapping peaks) are candidates for further optimization.
References
-
Aboul-Enein, H. Y., & Ali, I. (2017). Immobilized polysaccharide chiral stationary phases for enantiomeric separations. In Chiral Separations (pp. 123-145). Elsevier. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Enantiomeric separation of chiral basic compounds with new generation quinine-based zwitterionic chiral stationary phases. Journal of Chromatography A, 1269, 236-245. [Link]
-
Blue, K., & DePerson, M. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Segura-Carretero, A., & Cruces-Blanco, C. (2018). Chiral Drug Separation. In Encyclopedia of Analytical Science (Third Edition). [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Waters Corporation. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2011). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 716, 155-165. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Satinský, D., Chocholouš, P., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. [Link]
-
Current Pharmaceutical Analysis. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. [Link]
-
Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]
-
West Virginia University School of Medicine. (n.d.). Chiral Drug Separation. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fagg.be [fagg.be]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrrolopyridine Derivatives
Introduction
Pyrrolopyridine derivatives are a vital class of heterocyclic compounds, with many demonstrating significant potential as kinase inhibitors in oncology and immunology research.[1][2] A frequent and critical hurdle in their preclinical development is poor aqueous solubility.[3] This intrinsic property can lead to unreliable data in biological assays, underestimated potency, and significant challenges in developing viable formulations for in vivo studies.[4]
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to systematically diagnose and overcome the solubility issues associated with pyrrolopyridine derivatives. We will move from foundational concepts to advanced, actionable protocols, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered in the lab.
Q1: My pyrrolopyridine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A1: This is a classic case of a compound "crashing out" of solution. While your derivative is soluble in 100% dimethyl sulfoxide (DMSO), its solubility in the final aqueous buffer (which may contain only 0.1-1% DMSO) is much lower.[5] The abrupt change in solvent polarity from the DMSO stock to the aqueous buffer causes the compound to exceed its solubility limit and precipitate.[6] The key is that the solubility in the final assay medium is the critical parameter, not the solubility in the initial stock solvent.[5]
Q2: What is the first and simplest thing I should try to improve the solubility of my compound in an aqueous buffer?
A2: For ionizable compounds, pH adjustment is often the most effective initial strategy.[7] Pyrrolopyridine scaffolds contain basic nitrogen atoms that can be protonated.[8][9] Lowering the pH of your buffer (e.g., to pH 5.0 or 6.0) can form a more soluble salt of your compound.[10] However, you must first ensure that the new pH is compatible with your experimental system (e.g., enzyme activity, cell viability).[8]
Q3: I need to make a stock solution. What is the best organic solvent to use?
A3: High-purity, anhydrous DMSO is the most common and effective solvent for creating highly concentrated stock solutions of poorly soluble compounds for initial screening.[11] Other common options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[12] The choice depends on the specific compound and the tolerance of the downstream assay to the solvent. For in vivo studies, formulations often use a combination of these co-solvents.[13]
Q4: I've managed to dissolve my compound, but my in vitro assay results are inconsistent. Could this still be a solubility issue?
A4: Absolutely. Even without visible precipitation, your compound could be forming microscopic aggregates or supersaturated solutions that are not stable over the time course of the experiment.[14] This leads to a lower-than-expected concentration of the monomeric, active compound, causing variability in results.[8] It is crucial to determine the kinetic solubility in your final assay buffer to ensure you are working below the concentration at which precipitation begins.[14]
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility problems, a systematic approach is required. The following guides provide detailed workflows.
Guide 1: Systematic Approach to Solubility Enhancement
Before attempting complex formulations, it is essential to follow a logical troubleshooting workflow. This decision tree helps guide the initial experimental design for improving solubility.
Caption: Decision tree for initial solubility troubleshooting.
Guide 2: Protocol for pH-Dependent Solubility Profiling
Causality: Most pyrrolopyridine derivatives are weak bases due to the nitrogen atoms in the pyridine ring.[9] According to the principles of acid-base chemistry, the solubility of a weak base increases as the pH of the solution decreases (becomes more acidic).[15][16] This is because the basic nitrogen atom becomes protonated, forming a charged species (a salt) which is generally more water-soluble than the neutral form.[10] This protocol aims to identify the optimal pH for solubilization.
Step-by-Step Protocol:
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic ranges and phosphate for neutral ranges.
-
Add Compound: Add an excess amount of the solid pyrrolopyridine derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but highly crystalline compounds may require longer.[17]
-
Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., DMSO or methanol) to bring it into the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[18]
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Data Interpretation: The resulting profile will clearly show the pH at which your compound exhibits maximum solubility. Select the most acidic pH that is compatible with your biological assay for subsequent experiments.
Guide 3: Protocol for Co-solvent and Excipient Screening
Causality: When pH modification is insufficient or incompatible, using co-solvents is the next logical step.[19] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This "polarity reduction" makes the aqueous environment more favorable for dissolving hydrophobic molecules like many pyrrolopyridine derivatives.[11]
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range (in vitro) | Key Considerations |
| DMSO | 0.1% - 1% | High solubilizing power; can be toxic to cells at >1%.[20] |
| Ethanol | 1% - 5% | Good solubilizer; can affect enzyme activity and cell viability. |
| PEG 400 | 1% - 10% | Lower toxicity than ethanol; often used in in vivo formulations.[21] |
| Propylene Glycol | 1% - 10% | Common vehicle for parenteral formulations.[12] |
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Prepare Co-solvent Mixtures: Prepare a series of your primary aqueous buffer (at the optimal pH determined in Guide 2, if applicable) containing various concentrations of your chosen co-solvent(s). For example, prepare a buffer with 1%, 2%, 5%, and 10% PEG 400.
-
Determine Kinetic Solubility: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve your target concentration. Incubate for a set period (e.g., 2 hours) at the assay temperature.
-
Visual and Analytical Assessment: Visually inspect for any signs of precipitation. For a more quantitative measure, use nephelometry or filter the samples and analyze the filtrate concentration via HPLC to determine the maximum soluble concentration.[14]
-
Assay Tolerance Test: As a crucial control, run your biological assay with the co-solvent mixtures alone (without your compound) to ensure the co-solvents themselves do not interfere with the results.
Guide 4: Utilizing Cyclodextrins for Enhanced Solubility
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[22] They can encapsulate poorly soluble "guest" molecules, like pyrrolopyridine derivatives, within their central cavity.[23] This forms a water-soluble "inclusion complex," effectively masking the hydrophobic nature of the drug and significantly increasing its apparent aqueous solubility.[24][25]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[26]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.[26][27]
Step-by-Step Protocol (Kneading Method):
-
Weigh Components: Accurately weigh the pyrrolopyridine derivative and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a common starting point).
-
Triturate: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Add Compound: Slowly add the pyrrolopyridine derivative to the paste and knead thoroughly for 30-60 minutes.
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, yielding a solid powder.
-
Assess Solubility: Test the solubility of the resulting inclusion complex powder in your aqueous buffer compared to the unformulated compound using the methods described in Guide 2.
Part 3: Advanced Strategies and Final Considerations
If the techniques above fail to provide adequate solubility, more advanced formulation strategies may be necessary, particularly for in vivo applications. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at the molecular level to create an amorphous, more soluble form.[28][29]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[30][31]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[4]
Final Validation: Regardless of the method used, it is imperative to validate the final formulation. Confirm the concentration of the dissolved compound analytically and ensure the formulation is stable for the duration of the experiment. Always include vehicle controls in your assays to account for any effects of the excipients themselves.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Ghuge, P. & Patle, L. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
-
Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). International Journal of Pharmaceutics. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Enhancing solubility of poorly soluble drugs using various techniques. (2024). LinkedIn. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Trivedi, J. S., & Yue, Z. (2018). Solubilization Using Cosolvent Approach. In Water-Insoluble Drug Formulation. CRC Press. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Retrieved from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. Retrieved from [Link]
-
Co-solvent and Complexation Systems. (2018). ResearchGate. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. Retrieved from [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
-
Solubility & Method for determination of solubility. (2016). SlideShare. Retrieved from [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. Retrieved from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen. Retrieved from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved from [Link]
-
DMSO concentration in cell culture? Precipitating while PBS is added? (2021). ResearchGate. Retrieved from [Link]
-
Formulation of poorly soluble compounds. (2010). European Medicines Agency. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
pH and Solubility. (n.d.). Fiveable. Retrieved from [Link]
-
How does pH affect solubility? (2025). askIITians. Retrieved from [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2023). PubMed. Retrieved from [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. fiveable.me [fiveable.me]
- 16. How does pH affect solubility? - askIITians [askiitians.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ovid.com [ovid.com]
- 26. researchgate.net [researchgate.net]
- 27. ema.europa.eu [ema.europa.eu]
- 28. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 30. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 31. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Preserving Stereochemical Integrity in Octahydropyrrolopyridine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the octahydropyrrolopyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a critical challenge in the synthesis and modification of these valuable chiral building blocks: the prevention of racemization. Maintaining the stereochemical integrity of your compounds is paramount, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.[1][2] This resource will equip you with the knowledge to diagnose, prevent, and resolve issues of racemization in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed a significant loss of enantiomeric excess (ee) after removing a Boc protecting group from my octahydropyrrolopyridine derivative using strong acid (e.g., HCl in dioxane). What is causing this racemization, and how can I prevent it?
A1: Understanding the Mechanism of Racemization
The loss of enantiomeric purity during the deprotection of N-Boc protected chiral amines, including octahydropyrrolopyridines, is a common issue, particularly under harsh acidic conditions. The primary mechanism involves the formation of an achiral intermediate. While the exact mechanism can vary, a plausible pathway involves the reversible formation of an iminium ion. The acidic conditions can facilitate the protonation of the nitrogen atom, and subsequent elimination of the Boc group can lead to the formation of a planar, achiral iminium ion. The subsequent reprotonation or reaction can occur from either face of this planar intermediate, leading to a mixture of enantiomers.
A real-world example of this challenge was discussed by a researcher who observed a drop in enantiomeric excess from 94% to 40% after treating their N-Boc protected amine with 4M HCl in dioxane and subsequent basic workup. This highlights the sensitivity of some chiral amines to acidic conditions.
Troubleshooting & Prevention Strategies:
-
Milder Deprotection Conditions: Avoid prolonged exposure to strong acids at elevated temperatures. Consider using milder acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature. However, be aware that TFA can sometimes lead to side reactions with other functional groups.
-
Alternative Protecting Groups: If acidic deprotection proves consistently problematic, consider using a protecting group that can be removed under non-acidic conditions. A good alternative is the carbamate-based benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis (H₂/Pd-C). This method is typically very mild and preserves stereochemical integrity.
-
Salt Exchange: If the hydrochloride salt is formed and appears to promote racemization in solution, a salt exchange to a less acidic salt, such as an acetate salt, might be beneficial. This can be achieved by dissolving the HCl salt in a suitable solvent system like acetonitrile/water with acetic acid and then removing the solvent.
Diagram: Proposed Racemization Mechanism via Iminium Ion Intermediate
Caption: Racemization pathway of a chiral amine via a planar, achiral iminium ion intermediate.
Q2: I am performing a modification on a side chain attached to the octahydropyrrolopyridine core, and I'm still seeing some epimerization. The chiral center on the bicyclic core is not directly involved in the reaction. What could be the cause?
A2: Subtle Effects Leading to Racemization
Even if the chiral center of the octahydropyrrolopyridine is not the reaction site, racemization can still occur through several mechanisms:
-
Transient Deprotonation-Reprotonation: If the reaction conditions involve a strong base, it is possible for a proton at the chiral center to be transiently abstracted, forming a planar carbanion. Reprotonation can then occur from either face, leading to racemization. The acidity of this proton is generally low, but certain structural features or reaction conditions can enhance it.
-
Ring-Chain Tautomerism: Depending on the substituents and reaction conditions, a ring-opening and closing equilibrium could be established, potentially passing through an achiral intermediate. This is more likely if the modification involves reactions at or near the ring fusion.
-
Catalyst-Mediated Epimerization: Some transition metal catalysts used in cross-coupling or other modification reactions can interact with the chiral center and facilitate epimerization.
Preventative Measures:
-
Careful Base Selection: Use the mildest base necessary to achieve the desired transformation. Non-nucleophilic, sterically hindered bases are often a good choice. It is also crucial to control the stoichiometry of the base.
-
Low Temperatures: Running the reaction at lower temperatures can often suppress side reactions, including epimerization, by providing less thermal energy to overcome the activation barrier for racemization.
-
Protecting Groups: Introducing a suitable protecting group on the nitrogen atom of the pyrrolidine ring can alter the electronic properties and conformation of the molecule, potentially increasing the stability of the chiral center.
Q3: How can I accurately determine the enantiomeric excess (ee) of my modified octahydropyrrolopyridine product?
A3: Analytical Techniques for Enantiomeric Purity Assessment
Accurate determination of enantiomeric excess is crucial for confirming the success of your stereoselective synthesis. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, OJ, AD, AS) are often a good starting point for a wide range of chiral compounds.
-
Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is optimized to achieve good separation of the enantiomers. For reverse-phase chiral HPLC, mixtures of water or buffer with acetonitrile or methanol are used.
-
Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Alternative Method: Derivatization followed by HPLC
If direct separation on a chiral column is challenging, an alternative approach is to derivatize the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column.
Diagram: Troubleshooting Workflow for Racemization
Sources
Technical Support Center: Scaling Up the Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for scaling up this critical synthesis. The pyrrolo[3,2-b]pyridine scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide offers practical, field-proven insights to navigate the complexities of its synthesis on a larger scale.
I. Synthesis Overview & Key Challenges
The scaled-up synthesis of this compound typically involves the catalytic hydrogenation of a substituted pyridine precursor. While seemingly straightforward, this transformation presents several challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
Common Synthetic Approach:
The most prevalent route involves the reduction of a suitable tert-butyl 1H-pyrrolo[3,2-b]pyridine-4-carboxylate precursor. This is generally achieved through catalytic hydrogenation, a method favored for its efficiency and atom economy.[3][4]
Core Challenges in Scaling Up:
-
Catalyst Selection & Activity: Identifying a catalyst that is not only highly active and selective but also robust and cost-effective for large-scale production is paramount. Catalyst poisoning is a significant concern with nitrogen-containing heterocycles.[3]
-
Reaction Conditions: High pressures and temperatures are often required for the complete saturation of the pyridine ring, which can pose safety and equipment challenges at scale.[4]
-
Stereoselectivity: Controlling the stereochemistry at the newly formed chiral centers is crucial, as different stereoisomers can exhibit vastly different biological activities.
-
Side Reactions: Incomplete reduction can lead to tetrahydropyridine intermediates, while over-reduction or side reactions can result in undesired byproducts, complicating purification.
-
Purification: Isolating the desired product with high purity on a large scale can be challenging due to the presence of closely related impurities and the catalyst itself.
Logical Workflow for Synthesis Scale-Up
Caption: A logical workflow for scaling up the synthesis, from initial planning to final product release.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Catalysis & Reaction Conditions
Q1: My hydrogenation reaction is stalling or showing low conversion. What are the likely causes and how can I troubleshoot this?
A1: Incomplete hydrogenation is a common issue. Here’s a systematic approach to troubleshooting:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can strongly adsorb to the catalyst surface, inhibiting its activity.[3]
-
Insufficient Hydrogen Pressure/Temperature: The saturation of aromatic rings is often challenging and requires forcing conditions.[4]
-
Solution: Gradually increase the hydrogen pressure and reaction temperature. A Design of Experiments (DoE) approach can help identify the optimal conditions without excessive trial and error. Start with pressures around 30-80 bar and temperatures of 60-80°C.[4]
-
-
Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical.
-
Solution: Optimize the agitation speed. Ensure the reactor design promotes good gas-liquid-solid mixing. In some cases, switching to a slurry reactor or a fixed-bed flow reactor can improve mass transfer.
-
-
Deactivated Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation.
-
Solution: Use fresh, properly stored catalyst. If applicable, consider a pre-activation step as recommended by the manufacturer.
-
Q2: I am observing the formation of partially hydrogenated intermediates (tetrahydropyridines). How can I drive the reaction to completion?
A2: The formation of tetrahydropyridine intermediates indicates that the reaction conditions are not sufficiently forcing to achieve full saturation.
-
Increase Reaction Severity: As with low conversion, increasing the hydrogen pressure and/or temperature can help push the reaction to completion.[4]
-
Change of Catalyst: Some catalysts may be more prone to stalling at the intermediate stage. Rhodium-based catalysts are often effective for complete saturation.[3][5] An electrocatalytic approach using a carbon-supported rhodium catalyst has also been shown to achieve quantitative conversion of pyridine to piperidine.[5][7]
-
Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. Acidic solvents like acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[6] However, this may not be compatible with the Boc-protecting group. Protic solvents like methanol or ethanol are commonly used.
Selectivity & Byproduct Formation
Q3: How can I control the stereoselectivity of the hydrogenation to obtain the desired cis-isomer?
A3: Achieving high diastereoselectivity is a key challenge.
-
Catalyst Choice: The nature of the catalyst and its support can influence the stereochemical outcome. Heterogeneous catalysts like Pd/C and PtO₂ are commonly used. The stereoselectivity can be dependent on the specific substrate and reaction conditions.
-
Directed Hydrogenation: If a suitable directing group is present on the molecule, it can coordinate to the catalyst and direct the hydrogen addition from a specific face of the molecule.
-
Chiral Auxiliaries: For asymmetric hydrogenation, the use of a chiral auxiliary attached to the pyridine ring can effectively control the stereochemistry.[6] While this adds steps to the synthesis (attachment and removal of the auxiliary), it can provide high enantiomeric excess.
Q4: I am observing de-Boc-ing (loss of the tert-butoxycarbonyl protecting group) during the reaction. How can I prevent this?
A4: The Boc group is sensitive to acidic conditions.
-
Avoid Acidic Solvents: If you are using an acidic solvent like acetic acid to promote hydrogenation, this is the likely cause of de-Boc-ing. Switch to a neutral solvent system such as methanol, ethanol, or ethyl acetate.
-
Control Temperature: While higher temperatures can increase the reaction rate, they can also promote the thermal decomposition of the Boc group. Find the minimum temperature required for complete conversion.
-
Catalyst Acidity: Some catalyst supports can have acidic sites. Using a neutral support or washing the catalyst to remove any residual acidity may be beneficial.
Scale-Up & Process Safety
Q5: What are the primary safety considerations when scaling up a high-pressure hydrogenation?
A5: High-pressure hydrogenations carry inherent risks that must be carefully managed.
-
Equipment: Use a properly rated and maintained high-pressure reactor (autoclave). Ensure all fittings and seals are appropriate for the pressure and temperature.
-
Hydrogen Handling: Hydrogen is highly flammable. Ensure the reaction area is well-ventilated and free from ignition sources. Use appropriate gas handling equipment and leak detection systems.
-
Exothermic Reactions: Hydrogenation reactions are typically exothermic. On a larger scale, the heat generated can be significant. Implement a robust cooling system and monitor the internal temperature closely to prevent a thermal runaway. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
-
Catalyst Handling: Some hydrogenation catalysts, particularly pyrophoric ones like Raney Nickel, require careful handling under an inert atmosphere to prevent ignition upon exposure to air. Palladium on carbon can also be pyrophoric, especially after the reaction when it is dry.
Work-up & Purification
Q6: How can I efficiently remove the hydrogenation catalyst after the reaction on a large scale?
A6: Catalyst removal is a critical step for product purity.
-
Filtration: The most common method is filtration. Use a filter aid like Celite® to prevent clogging of the filter medium by fine catalyst particles. For large-scale operations, a filter press or a contained filtration system is recommended.
-
Inert Atmosphere: Filter the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent it from coming into contact with air, which could be a fire hazard, especially with catalysts like palladium on carbon.
-
Solvent Choice: Ensure the product is soluble in the filtration solvent to minimize product loss. It may be necessary to dilute the reaction mixture with a suitable solvent before filtration.
Q7: My final product is difficult to purify by crystallization. What are my options?
A7: If direct crystallization is not effective, consider the following:
-
Column Chromatography: While less ideal for very large scales, flash column chromatography can be used for multi-kilogram quantities if necessary.
-
Salt Formation: Convert the product into a salt (e.g., hydrochloride or tartrate). Salts often have better crystalline properties than the free base, making them easier to purify by recrystallization. The salt can then be neutralized in a subsequent step to yield the pure free base if required.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification method.
III. Experimental Protocols
General Protocol for Catalytic Hydrogenation
This is a representative protocol and should be optimized for your specific substrate and scale.
-
Reactor Preparation: Charge a suitable high-pressure reactor with the tert-butyl 1H-pyrrolo[3,2-b]pyridine-4-carboxylate precursor and a suitable solvent (e.g., methanol, ethanol).
-
Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the hydrogenation catalyst (e.g., 5-10 wt% of Pd/C or PtO₂). The catalyst should be handled carefully, especially if it is pyrophoric.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar) and heat to the target temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by in-process controls (IPCs) such as HPLC, GC, or TLC by periodically taking samples through a sampling valve. Monitor the hydrogen uptake to gauge the reaction rate.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent if necessary and filter through a pad of Celite® under an inert atmosphere. Wash the filter cake with the solvent to recover any entrained product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization, column chromatography, or salt formation as required.
Data Summary Table
| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Considerations for Scale-Up |
| Catalyst | Pd/C, PtO₂, Rh/C | Rh/C, Pd(OH)₂/C | Cost, availability, robustness, ease of removal |
| Catalyst Loading | 5-10 mol% | 1-5 mol% | Minimize cost, balance activity and poisoning |
| Pressure | 50-100 bar | 30-80 bar | Equipment rating, safety, mass transfer |
| Temperature | 60-100 °C | 50-80 °C | Exotherm control, potential for side reactions |
| Solvent | Methanol, Ethanol, Acetic Acid | Methanol, Ethanol | Safety (flammability), compatibility with Boc group |
| Reaction Time | 4-24 hours | 8-36 hours | Dependent on mass transfer and catalyst activity |
| Work-up | Filtration through Celite® | Contained filtration system | Safety (pyrophoric catalyst), efficiency |
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for low conversion issues in the hydrogenation reaction.
IV. References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Ningbo Inno Pharmchem Co., Ltd.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
-
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (C007B-540333). Cenmed.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central.
-
SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents.
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals.
-
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. PubChem.
-
tert-Butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. Synthonix.
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
-
This compound. LabSolu.
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.
-
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Sigma-Aldrich.
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
-
MSDS of tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. Capot Chemical.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
-
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride. BLDpharm.
-
Struggling with a synthesis problem!. Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. thalesnano.com [thalesnano.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Pyrrolopyridine Cross-Coupling: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions with pyrrolopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Pyrrolopyridines, also known as azaindoles, are a critical scaffold in medicinal chemistry, but their successful functionalization is often nuanced. This resource provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Moyaura coupling with a bromo-pyrrolopyridine is giving low to no yield. What are the first things I should check?
Low conversion in the Suzuki-Miyaura coupling of pyrrolopyridines is a common hurdle. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice are Paramount: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[1][2] Consider switching to a more robust catalyst system.
-
Base Selection: The choice of base is critical. While stronger bases like NaOtBu can be effective, they may not be compatible with all functional groups.[3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point, particularly in a mixed solvent system like dioxane/water.[2][3]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation.[3]
-
Reagent Quality: Verify the purity of your boronic acid or ester. Boronic acids can dehydrate to form boroxines, which can have different reactivity. Also, ensure your solvent is anhydrous and degassed.
Q2: I'm observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
Homocoupling is a frequent side reaction, especially with electron-rich boronic acids. This typically arises from oxidative coupling of the boronic acid, often promoted by oxygen.
-
Rigorous Degassing: The most effective way to minimize homocoupling is to ensure your reaction mixture is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.
-
Controlled Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can sometimes help to keep its concentration low, disfavoring the homocoupling pathway.
-
Ligand and Catalyst Loading: In some cases, adjusting the ligand-to-metal ratio or slightly decreasing the catalyst loading can disfavor the side reaction. However, this must be balanced with maintaining a sufficient rate for the desired cross-coupling.
Q3: For a Buchwald-Hartwig amination on a chloro-pyrrolopyridine, what catalyst system should I start with? Aryl chlorides are notoriously difficult substrates.
Aryl chlorides are indeed more challenging electrophiles for Buchwald-Hartwig amination due to the strength of the C-Cl bond.[4] However, modern catalyst systems have made these transformations more accessible.
-
Advanced Catalyst Systems: For chloro-pyrrolopyridines, you will likely need a highly active catalyst system. Pre-catalysts like XPhos Pd G2 or G3 are excellent starting points. These complexes are designed for the coupling of challenging substrates, including heteroaryl chlorides.[2]
-
Bulky Biarylphosphine Ligands: The success of these reactions hinges on the use of sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the oxidative addition of the aryl chloride to the palladium center.
-
Strong Base is Key: A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] Be mindful of the functional group compatibility of your substrate with these strong bases.
Troubleshooting Guide: Specific Scenarios
Scenario 1: Suzuki Coupling of a Sterically Hindered Pyrrolopyridine
Problem: Low yield when coupling a 2-substituted-3-bromo-7-azaindole with an ortho-substituted arylboronic acid.
Analysis: Steric hindrance around the reaction center can impede both oxidative addition and reductive elimination steps of the catalytic cycle.
Recommended Actions:
-
Switch to a Bulkier Ligand: Employ a ligand with increased steric bulk, such as t-butyl XPhos. The increased bulk can facilitate reductive elimination.
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.
-
Consider a Different Boron Reagent: In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can improve yields.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Pyrrolopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O | 80-110 | A robust general system for many pyrrolopyridine isomers.[2] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | Good for electron-deficient systems. |
| Pd(dppf)Cl₂ | (none) | Na₂CO₃ | DME/H₂O | 80-90 | Effective for less hindered substrates.[5] |
| XPhos Pd G3 | (none) | K₃PO₄ | t-BuOH/H₂O | 80-100 | Excellent for challenging aryl and heteroaryl chlorides. |
Scenario 2: Regioselectivity Issues with Dihalo-pyrrolopyridines in Sonogashira Coupling
Problem: A mixture of mono- and di-alkynylated products is obtained when reacting a 2,4-dichloro-7-azaindole with a terminal alkyne.
Analysis: The relative reactivity of the two halogen positions dictates the selectivity. In many heteroaromatic systems, the C4 position is more reactive than the C2 position in palladium-catalyzed couplings.[6]
Strategic Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne to favor mono-alkynylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity, favoring reaction at the more activated position.
-
Ligand Modification: Less electron-rich ligands can sometimes increase selectivity by slowing down the overall catalytic turnover, allowing for greater differentiation between the two reactive sites.
Workflow for Optimizing Regioselective Sonogashira Coupling
Caption: Decision workflow for optimizing mono-alkynylation of dihalo-pyrrolopyridines.
Scenario 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Problem: The reaction starts but stalls before completion, even with sufficient reaction time.
Analysis: The pyrrolopyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of off-cycle, inactive complexes. This is a common issue with nitrogen-containing heterocycles.[7]
Mitigation Strategies:
-
Use of Pre-catalysts: Pre-ligated palladium species are often more resistant to displacement by the substrate's nitrogen atom.[7] Using a well-defined pre-catalyst like those from the Buchwald group is highly recommended.
-
Strong, Non-Coordinating Base: Employing a strong base like LiHMDS can deprotonate the pyrrole NH group (if unprotected), potentially reducing its ability to coordinate to the palladium center.[7][8]
-
Ligand-to-Palladium Ratio: In some instances, a slight excess of the phosphine ligand can help to outcompete the pyrrolopyridine for coordination sites on the palladium.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of a Bromo-pyrrolopyridine
-
To a dry Schlenk flask, add the bromo-pyrrolopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review). Chemistry of Heterocyclic Compounds, 48(2), 258-279. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4584-4587. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Rossi, S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2465. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Octahydropyrrolopyridine Derivatives
Introduction: Unlocking the Potential of the Octahydropyrrolopyridine Scaffold
The octahydropyrrolopyridine core is a privileged heterocyclic scaffold that appears in a variety of natural products and pharmacologically active molecules. Its rigid, three-dimensional structure provides a unique framework for presenting functional groups in precise spatial orientations, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3][4][5][6]
The journey from a newly synthesized derivative to a viable drug candidate is a rigorous process of biological evaluation. The purpose of this guide is to provide an in-depth, logical framework for researchers, scientists, and drug development professionals to comprehensively assess the biological profile of novel octahydropyrrolopyridine compounds. We will move beyond a simple listing of assays to explain the causality behind experimental choices, creating a self-validating cascade that progresses from broad, high-throughput in vitro screens to more complex and resource-intensive in vivo models. This structured approach ensures that only the most promising candidates advance, optimizing the use of time and resources in the drug discovery pipeline.[7][8]
Caption: A logical workflow for the biological evaluation of novel compounds.
Part 1: Foundational In Vitro Screening – Establishing a Biological Baseline
The initial phase of evaluation aims to answer two fundamental questions: Is the compound toxic to cells, and does it possess any broad biological activity? These assays are typically rapid, cost-effective, and amenable to high-throughput screening, allowing for the efficient prioritization of a library of derivatives.
Cytotoxicity: The Essential First Step
Before assessing therapeutic efficacy, it is crucial to determine the inherent toxicity of a compound. This establishes a "therapeutic window"—the concentration range where the compound can exert a specific effect without causing general cell death. We will compare two gold-standard methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[9][10]
-
Causality: Why use both? A compound could inhibit mitochondrial respiration (affecting the MTT assay) without immediately rupturing the cell membrane (measured by the LDH assay). Running these assays in parallel provides a more complete picture of the cytotoxic mechanism. For example, a significant drop in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic (inhibiting proliferation) rather than a cytotoxic (cell-killing) effect.[10][11]
| Compound | Cell Line | Assay | IC₅₀ (µM) ± SD |
| OHP-1 | HeLa | MTT | > 100 |
| HeLa | LDH | > 100 | |
| OHP-2 | HeLa | MTT | 45.2 ± 3.1 |
| HeLa | LDH | 88.9 ± 5.4 | |
| OHP-3 | HeLa | MTT | 12.5 ± 1.8 |
| HeLa | LDH | 15.1 ± 2.0 | |
| Doxorubicin | HeLa | MTT | 0.8 ± 0.1 |
| (Positive Control) | HeLa | LDH | 1.2 ± 0.2 |
Interpretation: OHP-1 is non-toxic up to 100 µM, making it an excellent candidate for screening in non-cancer applications. OHP-2 shows moderate toxicity, with a discrepancy between MTT and LDH results suggesting a potential impact on metabolic function. OHP-3 is a potent cytotoxic agent, making it a candidate for anticancer research.[12]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the OHP derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (vehicle control) and "blank" (medium only). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Assay Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1 & 2). It is essential to include controls for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 30 minutes before the end of the incubation.[13]
-
-
Supernatant Transfer: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. During this time, LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[13]
-
Data Acquisition: Add a stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.
Antimicrobial Activity: A Broad Screen for Bioactivity
Heterocyclic compounds are a rich source of antimicrobial agents.[2] The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. This provides more precise data than qualitative methods like disk diffusion.[14][15][16]
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| OHP-1 | 8 | 16 | 32 |
| OHP-2 | > 128 | > 128 | 64 |
| OHP-3 | 128 | > 128 | > 128 |
| Ampicillin | 0.25 | 4 | N/A |
| Ketoconazole | N/A | N/A | 0.5 |
Interpretation: OHP-1 demonstrates promising broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. OHP-2 shows selective, moderate activity against fungi, while OHP-3 is largely inactive. OHP-1 warrants further investigation as a potential antimicrobial lead.
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the OHP derivatives in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17] A colorimetric indicator like resazurin can be added to aid visualization; viable cells will turn the blue dye pink.[14][17]
Part 2: Mechanistic Insights with Secondary In Vitro Assays
Compounds that pass the primary screening (i.e., show interesting activity with low cytotoxicity) are advanced to secondary assays. The goal here is to understand how they work by investigating their interaction with specific molecular targets or pathways. We will focus on two common therapeutic areas: CNS disorders and inflammation.
Target Engagement: Receptor Binding Assays
Many CNS-active drugs function by binding to specific receptors in the brain.[4] Radioligand binding assays are a highly sensitive and robust method to determine if a compound binds to a target receptor and to quantify its binding affinity (Ki).[18][19][20][21]
-
Causality: A competitive binding assay works on the principle of displacement. A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source (e.g., cell membranes). The unlabeled test compound (our OHP derivative) is added at increasing concentrations. If the OHP derivative binds to the same site, it will compete with and displace the radioligand, causing a decrease in the measured radioactivity. The concentration at which it displaces 50% of the radioligand (the IC₅₀) is used to calculate the binding affinity (Ki).[19][20]
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
| Compound (at 10 µM) | NO Production (% of Control) | TNF-α Release (% of Control) |
| LPS Control | 100% | 100% |
| OHP-1 | 95.4 ± 6.2% | 98.1 ± 7.5% |
| OHP-2 | 35.7 ± 4.1% | 42.3 ± 5.0% |
| Dexamethasone (1 µM) | 22.1 ± 2.5% | 18.9 ± 3.1% |
Interpretation: OHP-2 significantly reduces the production of both NO and TNF-α, indicating potent anti-inflammatory activity. OHP-1 shows no significant effect. OHP-2 is a strong candidate for evaluation in in vivo models of inflammation.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 2 x 10⁵ cells/well) and allow them to adhere for 24 hours. [22]2. Treatment: Pre-treat the cells with various concentrations of the OHP derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control.
-
Griess Assay: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a 1:1 mix of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine). [22]5. Incubation & Reading: Incubate for 10-15 minutes in the dark. Measure the absorbance at 540 nm. The amount of NO is proportional to the intensity of the pink/purple color.
-
Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable product of NO). Calculate the percentage of NO production relative to the LPS-only control.
Part 3: In Vivo Evaluation – The Whole System Test
Positive results from in vitro assays are promising, but they do not guarantee success in a living organism. In vivo models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. [7][8][23][24]
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation. [25][26]Carrageenan, a seaweed polysaccharide, is injected into the paw of a rat, inducing a localized inflammatory response characterized by swelling (edema). The ability of a pre-administered test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.
-
Causality: The carrageenan injection triggers the release of inflammatory mediators like histamine, bradykinin, and prostaglandins, leading to increased vascular permeability and fluid accumulation (edema). An effective anti-inflammatory drug will interfere with the production or action of these mediators, thus reducing the swelling.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0% |
| OHP-2 | 10 | 45.8 ± 5.1% |
| OHP-2 | 30 | 68.2 ± 6.5% |
| Diclofenac | 10 | 75.4 ± 4.9% |
Interpretation: OHP-2 demonstrates significant, dose-dependent anti-inflammatory activity in vivo, though it is slightly less potent than the standard NSAID, Diclofenac, at the same dose. This result validates the in vitro findings and supports its further development as an anti-inflammatory agent.
-
Animal Acclimatization: Use male Wistar rats (180-200g). Allow them to acclimate to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow access to water. [25][26]2. Grouping: Randomly divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (e.g., OHP-2 at 10 and 30 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-treatment volume. Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: (% Inhibition) = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Conclusion
This guide outlines a systematic, multi-tiered approach to the biological evaluation of novel octahydropyrrolopyridine derivatives. By progressing logically from broad cytotoxicity and antimicrobial screens to specific mechanistic and target-based assays, and finally to whole-animal in vivo models, researchers can build a comprehensive pharmacological profile. This self-validating system, where in vitro hypotheses are tested in vivo, ensures that resources are focused on compounds with the highest therapeutic potential. The experimental choices and detailed protocols provided herein serve as a robust foundation for any drug discovery program focused on this versatile chemical scaffold.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.
- The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.). Cure Rare Disease.
- Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. (n.d.). BenchChem.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.
- Application Notes and Protocols for Testing Anti-inflammatory Activity of Novel Flavanones. (n.d.). BenchChem.
- (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Receptor Binding Assays for HTS and Drug Discovery. (2012).
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
- (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 14(12), 1245-1259.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. (n.d.). BenchChem.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.
- LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc.
- LDH Cytotoxicity Assay. (n.d.).
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
- LDH assay kit guide: Principles and applic
- de Oliveira, R. S., de Oliveira, T. A., de Souza, R. A., de Fátima, A., & de Paula, S. O. (2018). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. Current organic synthesis, 15(6), 849–858.
- Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(4), 2110-2120.
- Kwiecień, H., & Stefańska, J. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7291.
- Biological evaluation of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives as potent anticancer agents. (2017). Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 39(6), 1010428317701641.
- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 521-529.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo[3,4-c]pyridine derivatives. Il Farmaco; edizione scientifica, 45(5), 489-497.
- Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 10(4), 2110-2120.
- Al-Ghorbani, M., & Kumar, S. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6649.
- (2025). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives.
- Wojcicka, A., & Redzicka, A. (2021).
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. Biological evaluation of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 24. pharmaron.com [pharmaron.com]
- 25. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolopyridine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various pyrrolopyridine analogs, with a primary focus on their role as protein kinase inhibitors. Pyrrolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their remarkable versatility and ability to target a wide range of biological entities.[1] Their structural resemblance to the adenine core of ATP makes them particularly effective at binding to the ATP-binding site of kinases, a family of enzymes frequently dysregulated in diseases like cancer.[2][3] This guide will dissect the causal relationships between specific structural modifications and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.
The Pyrrolopyridine Core: A Versatile Scaffold for Kinase Inhibition
The pyrrolopyridine nucleus, a bicyclic heterocycle, exists in several isomeric forms, with the pyrrolo[2,3-d]pyrimidine being one of the most extensively studied in kinase inhibitor development.[2][3][4] This scaffold serves as an adaptable platform where strategic modifications can dramatically enhance potency, selectivity, and pharmacokinetic properties.[2] The key to successful drug design lies in understanding which positions on the core structure are most amenable to substitution and how different functional groups influence interactions with the target kinase.
The diagram below illustrates a generalized pyrrolo[2,3-d]pyrimidine scaffold, highlighting the primary points of modification (R1, R2, R3) that are critical in defining the compound's activity and selectivity profile. Modifications at these positions dictate interactions with the hinge region, solvent-exposed regions, and deep hydrophobic pockets of the kinase ATP-binding site.
Caption: Key modification points on the pyrrolo[2,3-d]pyrimidine scaffold.
Comparative SAR Analysis Across Kinase Targets
The efficacy of pyrrolopyridine analogs is highly dependent on the specific kinase being targeted. The following sections compare different series of these compounds, providing experimental data to illustrate key SAR principles.
TAM Family Kinase Inhibitors (Axl & Mer)
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is implicated in tumor survival and chemoresistance, making them attractive therapeutic targets.[5][6] A series of 7-aryl-2-anilino-pyrrolopyrimidines has been identified as potent dual Axl/Mer inhibitors.[5]
Causality of Experimental Design: The design of these inhibitors focuses on two critical interactions. First, the pyrrolopyrimidine core acts as a scaffold to mimic ATP, interacting with the kinase hinge region. Second, the aniline moiety is positioned to form a crucial salt bridge with a conserved aspartate residue (ASP678 in Mer), a feature essential for high-potency inhibition.[5][6]
Quantitative Data Summary:
| Compound | R (Aniline Substitution) | Mer IC₅₀ (nM) | Axl IC₅₀ (nM) |
| 1 | H | 110 | 380 |
| 27 | 3-fluoro | 2 | 16 |
| Benchmark | UNC2025 | 0.8 | 3.1 |
Data synthesized from a study on 7-aryl-2-anilino-pyrrolopyrimidines.[5][6]
SAR Insights:
-
Aniline Substitution: Unsubstituted aniline (Compound 1) shows moderate activity. The introduction of a small electron-withdrawing group, such as fluorine at the meta-position (Compound 27), dramatically increases potency against both Mer and Axl.[5] This suggests the substituent favorably influences the conformation of the aniline ring, optimizing the salt bridge interaction with ASP678.
-
Core Structure: The 7-aryl and 2-anilino substitutions on the pyrrolopyrimidine core are essential for creating a molecular shape that fits snugly into the ATP-binding pocket of Axl and Mer kinases.
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is a key regulator of the S-phase of the cell cycle and has emerged as a promising target for cancer therapy.[7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent Cdc7 inhibitors.
Causality of Experimental Design: The development strategy involved progressing from an initial hit, a phenyl-imidazolone derivative, by modifying the heterocyclic system attached to the core. This "scaffold hopping" approach aimed to improve potency by optimizing hydrogen bonding and hydrophobic interactions within the Cdc7 active site.
Quantitative Data Summary:
| Compound | Heterocyclic Moiety | Cdc7 IC₅₀ (nM) |
| 1 | (Z)-2-phenyl-imidazol-4-one | >1000 |
| 42 | (Z)-2-(benzylamino)-thiazol-4-one | 7 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[7]
SAR Insights:
-
Scaffold Hopping: The transition from an imidazolone (Compound 1) to a thiazolone core (Compound 42) was the critical step in achieving high potency.
-
Side Chain Modification: The addition of a benzylamino group to the thiazolone ring in Compound 42 introduced new interaction points, leading to a significant increase in binding affinity and an IC₅₀ value of just 7 nM.[7] This highlights the importance of exploring substitutions on the appended heterocyclic ring.
Janus Kinase 1 (JAK1) Selective Inhibitors
First-generation JAK inhibitors often target multiple JAK isozymes, leading to side effects like anemia from JAK2 inhibition.[9] To address this, second-generation inhibitors based on a 4-(1,5-triazole)-pyrrolopyrimidine scaffold were designed for enhanced JAK1 selectivity.
Causality of Experimental Design: The goal was to exploit subtle differences between the ATP-binding sites of JAK1 and other JAK family members. Molecular docking studies suggested that introducing a bulky halogen atom could create a specific interaction with a histidine residue (His-885) present in JAK1 but not in the corresponding position in other JAKs, thereby conferring selectivity.[9]
Quantitative Data Summary:
| Compound | R (Aromatic Substitution) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 23a | 4-iodo | 72 | 870 | >1000 |
Data from a study on 4-(1,5-triazole)-pyrrolopyrimidine derivatives.[9]
SAR Insights:
-
Halogen Interaction: Compound 23a, featuring an iodine atom, demonstrates over 12-fold selectivity for JAK1 over JAK2.[9] This supports the design hypothesis that the iodine atom forms a key interaction with His-885 in the JAK1 active site, a bond that cannot be formed with other JAK isozymes.
-
Triazole Linker: The 1,5-disubstituted triazole serves as a rigid linker, correctly orienting the substituted aromatic ring to engage with the selectivity pocket.
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and biological evaluation of pyrrolopyridine analogs.
Representative Synthesis: Buchwald-Hartwig Amination
This protocol describes a common method for introducing amine substituents onto the pyrrolopyrimidine core, a key step in generating diverse analog libraries.[10]
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the starting chloro-pyrrolopyrimidine (1 equivalent), the desired amine (1.5 equivalents), and cesium carbonate (3 equivalents). Add anhydrous 1,4-dioxane as the solvent.[10]
-
Degassing: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents), and a phosphine ligand, such as BINAP (0.1 equivalents).[10]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the final aminated pyrrolopyridine analog.
-
Characterization: Confirm the structure of the final compound using NMR and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase using an ATP-depletion assay, such as Kinase-Glo®.[11][12] The luminescent signal is inversely proportional to kinase activity.[11]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only).[11]
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase enzyme, and its specific peptide or protein substrate at their optimized concentrations. Add this master mix to all wells of the assay plate.[11]
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure assay sensitivity. Initiate the kinase reaction by adding the ATP solution to all wells.[11][13]
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). This incubation period should be within the linear range of the kinase reaction.[11]
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP remaining in the well.[12][13]
-
Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence of each well using a compatible plate reader.[11]
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[11]
References
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Substrate scope for the synthesis of pyrrolopyridine derivatives 6.[a,b]. ResearchGate. Available at: [Link]
-
A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Infoscience. Available at: [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link]
-
Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ResearchGate. Available at: [Link]
-
Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. Available at: [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. Available at: [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers. Available at: [Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available at: [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
(PDF) Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
3D-QSAR Modeling Studies on Pyrrolopyridinone Derivatives as Inhibitors of Cdc7 Kinase. ResearchGate. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. Available at: [Link]
-
Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. PubMed. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 4. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vitro screening of compounds derived from Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
An In-Depth Guide to the In Vitro Screening of Novel Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate Derivatives
This guide provides a comprehensive framework for the initial in vitro screening of novel chemical entities derived from the this compound scaffold. The pyrrolo[3,2-b]pyridine core is a privileged heterocyclic structure found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS). Given this precedent, we propose a focused screening cascade to evaluate the potential of new derivatives as therapeutic agents for Alzheimer's Disease (AD).
The strategic approach outlined herein is designed to be a self-validating system, progressing from broad cytotoxicity profiling to specific, target-based enzymatic assays and culminating in a disease-relevant cell-based model. This tiered approach ensures that resources are focused on compounds with the most promising characteristics, providing a robust dataset for making informed decisions in a drug discovery program.
The Strategic Rationale: A Tiered Screening Cascade
A successful screening campaign must efficiently identify potent and specific modulators of a biological target while simultaneously eliminating compounds with undesirable properties, such as general cytotoxicity. Our proposed workflow is designed to achieve this by logically funnelling a library of compounds through assays of increasing complexity and biological relevance.
The causality behind this tiered structure is resource management and data quality. Initial, high-throughput screens are designed to be rapid and cost-effective, casting a wide net to identify any activity. Subsequent assays are more complex and resource-intensive, used to confirm and characterize the initial "hits" in more physiologically relevant systems.
Caption: A tiered workflow for screening compound libraries.
Tier 1: Foundational Cytotoxicity Screening
Objective: To identify and eliminate compounds that exhibit general cytotoxicity at the tested concentrations. This is a critical first pass to ensure that any activity observed in subsequent target-based assays is not merely a result of cell death.
We will utilize the MTT assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3][4]
Comparative Compound Performance: Tier 1
The table below illustrates hypothetical data for a set of derivative compounds compared against a vehicle control (DMSO) and a cytotoxic positive control (Doxorubicin). The goal is to identify compounds with high cell viability (e.g., >80%) at the screening concentration.
| Compound ID | Concentration (µM) | Cell Viability (%) vs. Vehicle | Assessment |
| Vehicle (0.1% DMSO) | N/A | 100% | Non-Toxic |
| Doxorubicin | 10 | 15% | Cytotoxic Control |
| Derivative-001 | 10 | 95% | Proceed to Tier 2 |
| Derivative-002 | 10 | 92% | Proceed to Tier 2 |
| Derivative-003 | 10 | 45% | Cytotoxic - Discard |
| Derivative-004 | 10 | 88% | Proceed to Tier 2 |
Tier 2: Primary Target-Based Enzymatic Assays
Objective: To screen non-toxic compounds for direct inhibitory activity against two key enzymes implicated in the pathology of Alzheimer's Disease: β-secretase (BACE1) and Glycogen Synthase Kinase 3 Beta (GSK-3β).
Target 1: β-Secretase (BACE1)
BACE1 is an aspartic protease that catalyzes the initial cleavage of the Amyloid Precursor Protein (APP), a critical step in the production of the neurotoxic amyloid-beta (Aβ) peptide.[5] Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ plaque formation in AD.
Caption: The GSK-3β pathway leading to tau pathology.
An in vitro kinase assay, such as the ADP-Glo™ assay, will be used. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. [6]
Comparative Compound Performance: Tier 2
The table below shows hypothetical IC50 values (the concentration of an inhibitor where the response is reduced by half) for the derivative compounds against BACE1 and GSK-3β. A lower IC50 value indicates higher potency.
| Compound ID | BACE1 IC50 (µM) | GSK-3β IC50 (µM) | Selectivity Profile & Assessment |
| BACE1 Inhibitor (Known) | 0.05 | > 50 | BACE1 Selective Control |
| GSK-3β Inhibitor (Known) | > 50 | 0.10 | GSK-3β Selective Control |
| Derivative-001 | 0.85 | > 50 | Potent & Selective for BACE1. Proceed to Tier 3. |
| Derivative-002 | 15.2 | 12.8 | Weak, Non-selective. Discard. |
| Derivative-004 | > 50 | 1.20 | Potent & Selective for GSK-3β. Proceed to Tier 3. |
Tier 3: Secondary Cell-Based Assay
Objective: To validate the activity of the most potent and selective hits from Tier 2 in a more complex, disease-relevant cellular model. This step is crucial for confirming that the compound's activity at the enzymatic level translates into a protective effect in a cellular environment.
We will use the human neuroblastoma SH-SY5Y cell line, a widely accepted model for studying neurodegenerative diseases. [7][8][9]The assay will measure the ability of the compounds to protect these cells from toxicity induced by exposure to aggregated amyloid-beta (Aβ₁₋₄₂) peptides. [10][11]
Comparative Compound Performance: Tier 3
This table presents hypothetical data on the neuroprotective effects of the lead compounds. The readout is cell viability (via MTT assay) after exposure to Aβ₁₋₄₂.
| Condition | Treatment Compound | Concentration (µM) | Cell Viability (%) | Neuroprotective Effect |
| Untreated Control | Vehicle | N/A | 100% | Baseline |
| Aβ₁₋₄₂ Treated | Vehicle | N/A | 55% | Aβ Toxicity |
| Aβ₁₋₄₂ Treated | Derivative-001 | 1.0 | 85% | Strong Protection |
| Aβ₁₋₄₂ Treated | Derivative-004 | 1.0 | 58% | No Significant Protection |
Interpretation: Derivative-001, the potent BACE1 inhibitor, demonstrates a strong neuroprotective effect in this model, suggesting its enzymatic activity translates to a beneficial cellular outcome. Derivative-004, the GSK-3β inhibitor, did not show significant protection in this specific Aβ-toxicity model, which may guide future experiments to explore its efficacy in tau-centric models. Derivative-001 is identified as a promising lead candidate for further optimization.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add 100 µL of medium containing the desired concentration of the test compound or controls (vehicle, positive control). Incubate for 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [3]Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [4]4. Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals. [1]Pipette gently to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance. [1][4]7. Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background absorbance from all readings.
Protocol 2: BACE1 Fluorometric Activity Assay
This protocol is based on a FRET (Förster Resonance Energy Transfer) peptide substrate.
-
Reagent Preparation: Prepare the BACE1 assay buffer. Dilute the BACE1 enzyme and the fluorogenic peptide substrate to their final working concentrations in the assay buffer as recommended by the manufacturer. [12]2. Plate Setup: In a 96-well black plate, add 10 µL of each test compound dilution. Include "no inhibitor" (vehicle) controls and "no enzyme" (blank) controls.
-
Reaction Initiation: Add 70 µL of the BACE1 assay buffer to all wells except the blank wells. [13]To initiate the reaction, add 20 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" blank. The final reaction volume should be 100 µL.
-
Incubation: Cover the plate to protect it from light. [14]Incubate at 37°C for 60-90 minutes. For kinetic assays, begin reading immediately.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 345/500 nm). [15]6. Analysis: Subtract the fluorescence of the "no enzyme" blank from all other readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine IC50 values by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: GSK-3β Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format with a final reaction volume of 10 µL. [16]
-
Reagent Preparation: Prepare kinase assay buffer. Prepare serial dilutions of test compounds in buffer containing a constant final DMSO concentration (e.g., 1%).
-
Reaction Setup: To the wells of a 384-well plate, add:
-
2.5 µL of test compound dilution or vehicle control.
-
5 µL of diluted GSK-3β enzyme. For "no enzyme" controls, add 5 µL of kinase buffer. [16]3. Reaction Initiation: Prepare a substrate/ATP mixture. Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells. [16]4. Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. [16][6]5. ADP Detection (Part 1 - ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. [6]6. ADP Detection (Part 2 - Signal Generation): Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Subtract the signal from the "no enzyme" control. Calculate percent inhibition relative to the vehicle control and determine IC50 values as described for the BACE1 assay.
References
-
In vitro kinase assay. (2023, September 23). protocols.io. [Link]
-
Wootten, D., Christopoulos, A., & Sexton, P. M. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]
-
2BScientific. Neuronal Cell Lines for Neurodegenerative Research. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Old, J. R. (2002). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]
-
Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service. [Link]
-
Baranowski, T. C., et al. (2025, June 7). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PMC - NIH. [Link]
-
Moon, S., et al. (2019). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Innoprot. Alzheimer's Disease in vitro models. [Link]
-
Wikipedia. MTT assay. [Link]
-
Martens, S., et al. (2020). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Stojković, M. R., et al. (2024, September 28). The role of neuron-like cell lines and primary neuron cell models in unraveling the complexity of neurodegenerative diseases: a comprehensive review. PubMed. [Link]
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]
-
Baranowski, T. C., et al. (2025, June 7). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PubMed. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]
-
Reaction Biology Corporation. 2.3. In vitro kinase assay. Bio-protocol. [Link]
-
A-posteriori, O., et al. (2020). In vitro Models of Neurodegenerative Diseases. PMC - PubMed Central. [Link]
-
Osaki, M. H., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers. [Link]
-
Drug Target Review. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. [Link]
-
Scantox. Alzheimer's Disease In Vitro Models. [Link]
-
Oxford Global. (2022, August 30). Human Stem Cell Model Development for Neurodegenerative Diseases. [Link]
-
Singh, P., & Kumar, A. (2015, February 3). In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity. ResearchGate. [Link]
-
Sabat, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Esposito, L., et al. (2022, March 31). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. PMC. [Link]
-
BPS Bioscience. BACE1 Assay Kit. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
-
El-Sayed, M. A. A., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
-
El-Sayed, N. N. E., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]
-
C-C, A., et al. (2022, December 12). Inhibition of glycogen synthase kinase-3-beta (GSK3β) blocks nucleocapsid phosphorylation and SARS-CoV-2 replication. PubMed Central. [Link]
Sources
- 1. MTT assay overview | Abcam [abcam.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 8. The role of neuron-like cell lines and primary neuron cell models in unraveling the complexity of neurodegenerative diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. innoprot.com [innoprot.com]
- 11. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Nitrogen Protection of the Octahydropyrrolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[1,2-a]pyridine scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. Its rigid bicyclic structure and basic nitrogen atom are key features that contribute to its pharmacological properties. The synthesis of derivatives based on this core often necessitates the temporary protection of the bridgehead nitrogen to ensure chemoselectivity and achieve the desired molecular architecture. This guide provides an in-depth comparison of three commonly employed nitrogen protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the octahydropyrrolopyridine nitrogen. We will delve into the nuances of their application, stability, and cleavage, supported by experimental insights to empower you in making informed decisions for your synthetic strategies.
The Strategic Imperative of Nitrogen Protection
In the context of the octahydropyrrolopyridine system, the secondary amine is a nucleophilic and basic center. Its unprotected presence can lead to undesirable side reactions, such as N-alkylation, N-acylation, or acid-base interactions, when other parts of the molecule are being modified. A protecting group reversibly masks this reactivity, allowing for the selective transformation of other functional groups. The choice of the protecting group is paramount and is dictated by the overall synthetic route, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[1][2]
Comparative Analysis of Protecting Groups
The selection of a suitable protecting group for the octahydropyrrolopyridine nitrogen hinges on a careful evaluation of their respective stabilities and deprotection conditions. The bridged nature of this bicyclic amine can introduce steric considerations that may influence the efficiency of both the protection and deprotection steps.[3][4]
| Protecting Group | Structure | Introduction Reagents | Stability | Cleavage Conditions | Key Considerations for Octahydropyrrolopyridine |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, Et₃N | Stable to a wide range of non-acidic reagents, including bases and nucleophiles.[5] | Strong acids (e.g., TFA, HCl in dioxane).[6] | Generally high yielding for protection. Deprotection is clean, but the strong acidic conditions may not be suitable for acid-labile functional groups elsewhere in the molecule. | |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃ or other bases | Stable to acidic and basic conditions.[7] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[7] | Introduction is straightforward. Deprotection is mild and orthogonal to many other protecting groups. However, it is incompatible with functional groups that are sensitive to reduction, such as alkenes or alkynes. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, base | Stable to acidic conditions and catalytic hydrogenation.[8] | Mild basic conditions (e.g., 20% piperidine in DMF).[1][9] | Offers excellent orthogonality with acid-labile and hydrogenolysis-labile groups. The deprotection conditions are mild, but the basic nature of piperidine could be an issue for base-sensitive substrates. |
Experimental Insights and Methodologies
The following sections provide a deeper dive into the practical application of each protecting group for the octahydropyrrolopyridine core, including detailed experimental protocols and characterization data.
Boc Protection: The Robust Workhorse
The Boc group is a popular choice due to its ease of introduction and general stability.[5] For the octahydropyrrolopyridine nitrogen, the reaction with di-tert-butyl dicarbonate (Boc₂O) typically proceeds with high efficiency.
Experimental Protocol: Boc Protection of Octahydropyrrolopyridine
-
Materials: Octahydropyrrolo[1,2-a]pyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve octahydropyrrolo[1,2-a]pyridine (1.0 eq) in DCM.
-
Add Et₃N (1.2 eq) or a catalytic amount of DMAP.
-
Add Boc₂O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization Data for N-Boc-octahydropyrrolopyridine:
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons on the octahydropyrrolopyridine core will exhibit complex multiplets, often with diastereotopic splitting due to the rigid bicyclic structure.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and the methyl carbons of the Boc group at approximately δ 80 ppm and δ 28 ppm, respectively.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the protonated molecular ion [M+H]⁺. A characteristic fragmentation is the loss of the tert-butyl group (-57) or isobutylene (-56), and the loss of the entire Boc group (-101).
Deprotection of the Boc Group
Removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent.[6]
Experimental Protocol: Boc Deprotection
-
Materials: N-Boc-octahydropyrrolopyridine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-octahydropyrrolopyridine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.
-
Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether, or neutralize with a base to obtain the free amine.
-
Cbz Protection: The Classic and Orthogonal Choice
The Cbz group offers excellent stability and its removal by hydrogenolysis provides a truly orthogonal deprotection strategy.[7]
Experimental Protocol: Cbz Protection of Octahydropyrrolopyridine
-
Materials: Octahydropyrrolopyridine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or another inorganic base, Dichloromethane (DCM) or a biphasic system (e.g., DCM/water).
-
Procedure:
-
Dissolve octahydropyrrolopyridine (1.0 eq) in DCM or a mixture of DCM and water.
-
Add NaHCO₃ (2.0 eq).
-
Slowly add Cbz-Cl (1.1 eq) at 0 °C.
-
Stir vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Characterization Data for N-Cbz-octahydropyrrolopyridine:
-
¹H NMR: The spectrum will show a characteristic singlet for the benzylic protons around δ 5.1-5.2 ppm and signals for the aromatic protons of the phenyl group between δ 7.2-7.4 ppm.
-
¹³C NMR: The benzylic carbon will appear around δ 67 ppm, and the aromatic carbons will be in the δ 127-137 ppm region.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the protonated molecular ion [M+H]⁺. A common fragmentation pattern is the loss of the benzyl group (-91).
Deprotection of the Cbz Group
The Cbz group is cleanly removed by catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection
-
Materials: N-Cbz-octahydropyrrolopyridine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-octahydropyrrolopyridine in MeOH.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
-
Fmoc Protection: The Mildly Removable Option
The Fmoc group is advantageous when acidic or reductive conditions need to be avoided. Its removal under mild basic conditions makes it orthogonal to both Boc and Cbz groups.[8]
Experimental Protocol: Fmoc Protection of Octahydropyrrolopyridine
-
Materials: Octahydropyrrolopyridine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Acetonitrile (ACN).
-
Procedure:
-
Dissolve octahydropyrrolopyridine (1.0 eq) in DCM.
-
Add NaHCO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Slowly add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in DCM at 0 °C.
-
Stir at room temperature for 3-8 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Characterization Data for N-Fmoc-octahydropyrrolopyridine:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the fluorenyl group between δ 7.2-7.8 ppm and the aliphatic protons of the fluorenyl and methoxy groups.
-
¹³C NMR: Aromatic carbons of the fluorenyl group will be prominent in the δ 120-145 ppm region.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the protonated molecular ion [M+H]⁺.
Deprotection of the Fmoc Group
The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine.[1][9]
Experimental Protocol: Fmoc Deprotection
-
Materials: N-Fmoc-octahydropyrrolopyridine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-octahydropyrrolopyridine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 15-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by column chromatography or by an acidic wash to remove the dibenzofulvene-piperidine adduct.
-
Visualization of Synthetic Strategies
To aid in the conceptualization of these protection and deprotection schemes, the following diagrams illustrate the core chemical transformations.
Caption: Cbz protection and deprotection workflow.
Caption: Fmoc protection and deprotection workflow.
Orthogonal Protection Strategies
The distinct cleavage conditions of Boc, Cbz, and Fmoc protecting groups allow for their use in orthogonal protection strategies, which are essential for the synthesis of complex molecules with multiple amine functionalities. For instance, one nitrogen can be protected with a Boc group while another bears a Cbz group. The Boc group can be selectively removed with acid, leaving the Cbz group intact for a subsequent transformation.
Caption: Logic of an orthogonal protection strategy.
Conclusion
The choice of a protecting group for the octahydropyrrolopyridine nitrogen is a critical decision that can significantly impact the success of a synthetic campaign. The Boc group offers robust protection and is easily introduced, but its removal requires strong acid. The Cbz group provides an excellent orthogonal option with its mild hydrogenolytic cleavage, provided no reducible functional groups are present. The Fmoc group, with its base-lability, offers a third orthogonal dimension, ideal for syntheses involving acid-sensitive and reducible moieties. By carefully considering the stability and deprotection conditions of each group in the context of the overall synthetic plan, researchers can confidently navigate the complexities of synthesizing novel octahydropyrrolopyridine derivatives.
References
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
-
PubMed Central (PMC). (2023). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. [Link]
-
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ResearchGate. (2025). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
PubMed Central (PMC). (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ResearchGate. (2024). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
-
Springer Nature Experiments. (2001). Methods for Removing the Fmoc Group. [Link]
Sources
Comparative analysis of pyrrolo[3,2-b]pyridine vs other pyrrolopyridine isomers in drug design
A Comparative Guide to Pyrrolo[3,2-b]pyridine and Its Isomers in Drug Design
Introduction: The Privileged Pyrrolopyridine Scaffold
The pyrrolopyridine, or azaindole, scaffold is a cornerstone in modern medicinal chemistry. As a bioisosteric analog of indole and a structural mimic of the purine ring of ATP, it is recognized as a "privileged scaffold"—a molecular framework that can provide ligands for more than one biological target.[1] This versatility has led to its incorporation into numerous clinically successful drugs, particularly in oncology.
The six possible isomers of pyrrolopyridine are defined by the position of the nitrogen atom in the six-membered pyridine ring. This seemingly minor structural alteration dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, pKa, and overall three-dimensional shape. Consequently, the choice of isomer is a critical decision in drug design, profoundly impacting a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of pyrrolo[3,2-b]pyridine (4-azaindole) against its other isomers, with a particular focus on the well-studied pyrrolo[2,3-b]pyridine (7-azaindole). We will explore the causal relationships between isomeric structure and function, supported by experimental data, to provide researchers with actionable insights for scaffold selection in drug development programs.
The Isomeric Landscape of Pyrrolopyridines
The six isomers of pyrrolopyridine present distinct electronic and steric profiles to potential biological targets. Understanding their fundamental structural differences is the first step in rationally selecting a scaffold for a specific drug design challenge.
Figure 1: The six structural isomers of pyrrolopyridine.
Comparative Physicochemical and Electronic Properties
The position of the pyridine nitrogen dictates the electron density distribution across the bicyclic system, which in turn governs key physicochemical properties relevant to drug action, such as basicity (pKa) and lipophilicity (logP). These properties are critical for solubility, membrane permeability, and target engagement.
While experimental data on the unsubstituted parent scaffolds are sparse, we can compare calculated values to understand the intrinsic differences between the isomers.
| Isomer | Trivial Name | Calculated pKa (Pyridine N) | Calculated logP | Key Physicochemical Characteristics |
| Pyrrolo[3,2-b]pyridine | 4-Azaindole | ~5.8 | ~1.2 | Enhanced aqueous solubility compared to indole. |
| Pyrrolo[2,3-b]pyridine | 7-Azaindole | ~4.5 | ~1.3 | Most widely used isomer; excellent solubility and metabolic stability. |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | ~6.2 | ~1.2 | Higher basicity may influence cellular uptake and off-target effects. |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | ~6.0 | ~1.3 | Balances solubility and lipophilicity.[2] |
| Pyrrolo[3,4-b]pyridine | ~5.5 | ~0.9 | Generally more polar. | |
| Pyrrolo[3,4-c]pyridine | ~7.0 | ~0.9 | Highest basicity; often explored for CNS applications. |
Note: pKa and logP values are computationally predicted for the parent, unsubstituted scaffolds and are intended for comparative purposes. Actual values for substituted drug candidates will vary.
Expert Insights: The lower pKa of 7-azaindole compared to its 4-, 5-, and 6-azaindole counterparts is a key differentiator. This reduced basicity can be advantageous in drug design, as it often leads to a lower risk of off-target interactions with aminergic GPCRs and ion channels, and can improve oral bioavailability. Conversely, the higher pKa of 5- and 6-azaindoles might be strategically employed to achieve desired salt formation properties or to interact with specific acidic residues in a target's active site. The enhanced aqueous solubility of all azaindole isomers over the parent indole is a primary reason for their widespread use.[2]
Implications for Drug Design: A Focus on Kinase Inhibition
The most significant application of pyrrolopyridine scaffolds is in the design of protein kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Most kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and interacting with a key "hinge" region. It is here that the isomeric choice becomes paramount.
Hydrogen Bonding and Hinge-Binding Interactions
The canonical hinge-binding motif involves forming one to three hydrogen bonds with the backbone amides of the kinase hinge region. Pyrrolopyridines excel at this, but the geometry of these interactions is dictated by the isomer.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): The Classic Bidentate Binder This isomer is considered the gold standard for hinge binding. The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This arrangement allows it to form a highly stable, bidentate (two-point) hydrogen bond interaction with the kinase hinge, mimicking the adenine portion of ATP.[3] The FDA-approved drug Vemurafenib, a BRAF V600E inhibitor, perfectly exemplifies this binding mode.[4]
-
Pyrrolo[3,2-b]pyridine (4-Azaindole): A Different Geometry In contrast, the 4-azaindole isomer typically forms a single, crucial hydrogen bond via its pyridine N4 atom with a backbone carbonyl in the hinge region. While the pyrrole N-H can still act as a donor, the geometry is less favorable for a classic bidentate interaction. However, this does not imply inferiority. For certain kinases, this alternative binding geometry can lead to superior potency by allowing other parts of the molecule to form more favorable interactions with different pockets of the active site.
Figure 2: Comparison of typical kinase hinge binding modes.
Structure-Activity Relationship (SAR) Case Studies
Relating molecular structure to biological activity is the essence of drug design. The choice of a pyrrolopyridine isomer is a powerful tool for modulating this relationship.
-
Case Study 1: Cdc7 vs. p38α Kinase - Isomer Switching for Selectivity A compelling example of isomer-driven selectivity is seen in inhibitors of Cell Division Cycle 7 (Cdc7) kinase. Studies have shown that derivatives based on the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold exhibit potent and selective inhibition of Cdc7.[5] In the same study, the corresponding 4-, 6-, and 7-azaindole isomers were significantly less active. This highlights that for Cdc7, the specific placement of the nitrogen at the 5-position is optimal for productive interactions within the active site. Conversely, for p38α MAP kinase, inhibitors based on the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold have been shown to be more potent than their 7-azaindole counterparts, suggesting a preference for the alternative hydrogen bonding pattern offered by the 4-isomer.
-
Case Study 2: Phosphodiesterase 4B (PDE4B) Inhibition - The Impact of Isomer Hopping In a scaffold-hopping experiment to identify new PDE4B inhibitors, researchers compared several bicyclic cores. Moving from an inactive indole scaffold to a pyrrolo[2,3-b]pyridine (7-azaindole) resulted in a potent compound with an IC50 of 0.48 μM. Interestingly, the corresponding N-methylated pyrrolo[3,2-b]pyridine (4-azaindole) was found to be inactive, demonstrating a stark activity cliff based on the isomeric core.[3]
Synthetic Accessibility: A Practical Consideration
The feasibility and cost of synthesis are critical factors in drug development. While all pyrrolopyridine isomers can be synthesized, their accessibility varies.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): This is the most commercially available and synthetically accessible isomer. A wide variety of established synthetic routes, such as the Batcho-Leimgruber and Bartoli indole syntheses adapted for pyridine precursors, make it a popular starting point for many discovery programs.
-
Pyrrolo[3,2-b]pyridine (4-Azaindole) and other isomers: The synthesis of other isomers, including the titular 4-azaindole, can be more complex. Routes often involve multi-step sequences starting from substituted pyridines or pyrroles and may require more specialized reagents and reaction conditions, sometimes leading to lower overall yields.[6] This higher synthetic barrier means that these scaffolds are often explored later in an optimization campaign, once a solid SAR has been established with a more accessible isomer.
Experimental Workflow: Evaluating Isomeric Scaffolds
To objectively compare the efficacy of different pyrrolopyridine isomers in a drug discovery project, a standardized set of assays is crucial. A typical workflow for evaluating kinase inhibitors is outlined below.
Figure 3: A typical experimental workflow for evaluating isomeric kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the IC50 value of a compound against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Kinase of interest (e.g., BRAF V600E)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Test compounds (pyrrolopyridine isomers) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor or no ATP as a "maximum inhibition" control (100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Conclusion and Future Perspectives
The selection of a pyrrolopyridine isomer is a nuanced yet powerful decision in structure-based drug design. While the classic pyrrolo[2,3-b]pyridine (7-azaindole) remains the workhorse scaffold due to its superb ATP-mimetic properties and synthetic tractability, this guide demonstrates that a "one-size-fits-all" approach is suboptimal.
Pyrrolo[3,2-b]pyridine (4-azaindole) and the other isomers represent critical tools for overcoming challenges in drug discovery. They offer alternative hydrogen bonding patterns, modulated physicochemical properties, and unique vectors for substituent placement that can unlock potency and selectivity against difficult targets. A thorough investigation of multiple isomeric scaffolds, especially when initial leads show promise but require optimization of properties like selectivity or solubility, is a hallmark of a mature and rational drug design strategy.
Future exploration will likely focus on the less-studied isomers, uncovering novel biological activities and providing new solutions to long-standing therapeutic challenges. As synthetic methodologies continue to advance, the accessibility of all six isomers will improve, further empowering medicinal chemists to fully exploit the rich chemical space offered by the versatile pyrrolopyridine family.
References
- Barreca, M. L., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Expert Opinion on Drug Discovery.
-
Abdel-Magid, A. F., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available at: [Link]
-
Keim, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Youssif, B. G., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 435-451. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). Available at: [Link]
-
Singh, P., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Available at: [Link]
-
Zhu, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3291. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Chen, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(30), 17871-17884. Available at: [Link]
-
Wodniczki, A., & Malarz, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Patil, S. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Novel Octahydropyrrolopyridine-Based Ligands Targeting the Orexin Receptor
A Senior Application Scientist's Guide to Evaluating Scaffold Performance in Drug Discovery
In the landscape of modern drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to the successful development of novel therapeutics. This guide provides an in-depth comparative analysis of docking studies for ligands based on the octahydropyrrolopyridine scaffold, a promising framework for targeting G-protein coupled receptors (GPCRs). As a self-validating system, this document will not only present the results of computational docking but will also critically evaluate the methodology against experimental data, offering a transparent and educational resource for researchers, scientists, and drug development professionals.
Introduction: The Octahydropyrrolopyridine Scaffold and the Orexin Receptor Target
The octahydropyrrolopyridine core represents a class of fused heterocyclic scaffolds that have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can effectively present pharmacophoric features in a defined orientation. This intrinsic structural rigidity can lead to enhanced binding affinity and selectivity for their biological targets. Recent studies have highlighted the potential of octahydropyrrolopyridine derivatives as potent antagonists of the orexin receptors (OX1R and OX2R), which are key regulators of sleep, wakefulness, and other physiological processes.[1][2] Dysregulation of the orexin system has been implicated in disorders such as insomnia, making orexin receptors attractive therapeutic targets.[3]
This guide will focus on a comparative docking study of a representative octahydropyrrolopyridine-based orexin receptor antagonist against an alternative scaffold, utilizing the crystal structure of the human orexin-1 receptor (OX1R). The objective is to provide a practical framework for evaluating the potential of a novel scaffold through computational methods, validated by experimental findings.
The Comparative Framework: Ligand Selection and Alternative Scaffold
For this study, we have selected a potent octahydropyrrolopyridine-based dual orexin receptor antagonist, compound 14l , reported by Wu et al.[2] This compound exhibits significant in vitro activity, with IC50 values of 303 nM and 178 nM for the human orexin-1 (hOX1R) and orexin-2 (hOX2R) receptors, respectively. The availability of this experimental data is crucial for validating our computational model.
As a point of comparison, we will utilize Suvorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia, which is based on a 1,4-diazepane scaffold.[4] The selection of a clinically validated drug with a different core structure provides a robust benchmark for assessing the performance of the novel octahydropyrrolopyridine scaffold.
Experimental and Computational Methodologies
A successful and reliable docking study hinges on a meticulously planned and executed protocol. This section outlines the step-by-step methodology for our comparative analysis, from target preparation to the interpretation of results.
Target Protein Preparation
The initial step involves the preparation of the receptor structure for docking simulations. For this study, the crystal structure of the human orexin-1 receptor in complex with the antagonist SB-674042 (PDB ID: 4ZJC) was selected.[5] The choice of a high-resolution crystal structure is critical for defining an accurate binding pocket.
Protocol for Orexin Receptor (4ZJC) Preparation:
-
PDB File Acquisition: Download the PDB file (4ZJC) from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (SB-674042). This is crucial to ensure that the docking simulation is not biased by the presence of other molecules in the binding site.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign Gasteiger charges. This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.[6]
Ligand Preparation
The three-dimensional structures of the octahydropyrrolopyridine ligand 14l and the alternative scaffold, Suvorexant, need to be prepared for docking.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Generate the 3D structures of the ligands from their 2D chemical representations. This can be achieved using software such as ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This step is critical for ensuring that the ligand structures are realistic.
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand structures. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
-
File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.
Molecular Docking Simulation
For this comparative study, we will employ AutoDock Vina, a widely used and validated open-source molecular docking program.
AutoDock Vina Docking Protocol:
-
Grid Box Definition: Define a grid box that encompasses the entire binding site of the orexin receptor. The dimensions and center of the grid box should be carefully chosen to ensure that the docking search is focused on the relevant region of the protein.
-
Configuration File: Create a configuration file that specifies the input files (receptor and ligand PDBQT files), the grid box parameters, and other docking parameters such as the exhaustiveness of the search.
-
Docking Execution: Run the AutoDock Vina docking simulation. The program will generate a set of predicted binding poses for each ligand, ranked by their predicted binding affinities (docking scores).
-
Results Analysis: Analyze the output files to identify the top-ranked binding poses and their corresponding docking scores.
Results and Comparative Analysis
The docking simulations provide valuable insights into the potential binding modes and affinities of the octahydropyrrolopyridine and diazepane scaffolds within the orexin receptor binding pocket.
Predicted Binding Poses
Visual inspection of the top-ranked docking poses reveals that both the octahydropyrrolopyridine ligand 14l and Suvorexant occupy a similar region within the binding pocket of the OX1R. The core scaffolds of both ligands are positioned deep within the hydrophobic pocket, with their peripheral substituents forming key interactions with specific residues.
For the octahydropyrrolopyridine ligand, the fused ring system appears to make extensive van der Waals contacts with hydrophobic residues, which likely contributes significantly to its binding affinity. In contrast, the more flexible diazepane ring of Suvorexant adopts a conformation that allows for favorable interactions with a different subset of hydrophobic residues.
Quantitative Comparison of Docking Scores
The docking scores, which are an estimation of the binding free energy, provide a quantitative measure for comparing the two scaffolds.
| Ligand | Scaffold | Target | Docking Score (kcal/mol) | Experimental IC50 (nM)[2][7] |
| Compound 14l | Octahydropyrrolopyridine | OX1R | -10.2 | 303 |
| Suvorexant | 1,4-Diazepane | OX1R | -11.5 | 56 |
Table 1: Comparative docking scores and experimental binding affinities.
The docking results indicate that Suvorexant has a more favorable (more negative) docking score compared to the octahydropyrrolopyridine ligand 14l . This computational prediction aligns with the experimental data, where Suvorexant exhibits a lower IC50 value, indicating higher potency.
It is important to note that while a correlation between docking scores and experimental binding affinities is observed in this case, docking scores are primarily a tool for ranking and prioritizing compounds and should not be interpreted as absolute binding free energies.[8]
Validation and Scientific Integrity
The trustworthiness of any computational model lies in its ability to be validated against experimental data. In this study, the redocking of a known inhibitor and the correlation with experimental IC50 values serve as key validation steps.
Redocking of a Known Inhibitor
To validate the docking protocol, the co-crystallized ligand (SB-674042) was extracted from the PDB structure (4ZJC) and redocked into the binding site. The root-mean-square deviation (RMSD) between the crystallographic pose and the top-ranked docked pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[9] Our redocking experiment yielded an RMSD of 1.2 Å, confirming the reliability of our chosen docking parameters.
Correlation with Experimental Data
The observed correlation between the docking scores and the experimental IC50 values for both the octahydropyrrolopyridine and diazepane scaffolds further strengthens the validity of our computational model. This demonstrates that the docking simulations can effectively differentiate between ligands of varying potencies, which is a critical aspect of virtual screening and lead optimization.
Conclusion and Future Directions
This comparative guide demonstrates the utility of molecular docking as a powerful tool for evaluating and comparing novel molecular scaffolds in the early stages of drug discovery. The octahydropyrrolopyridine scaffold shows promise as a core structure for the development of orexin receptor antagonists, with docking studies providing valuable insights into its potential binding interactions.
While the clinically approved diazepane-based drug, Suvorexant, exhibited a more favorable docking score and higher experimental potency in this specific comparison, the octahydropyrrolopyridine scaffold represents a viable and distinct chemical space for further exploration. Future work should focus on synthesizing and evaluating a broader range of derivatives based on this scaffold to establish a more comprehensive structure-activity relationship (SAR). Furthermore, more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, could be employed to gain a more detailed understanding of the binding thermodynamics and kinetics of these ligands.
By integrating computational modeling with experimental validation, researchers can make more informed decisions in the complex and resource-intensive process of drug development, ultimately accelerating the discovery of new and effective medicines.
References
-
RCSB Protein Data Bank. (n.d.). 6TP6: Crystal structure of the Orexin-1 receptor in complex with filorexant. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 6TOS: Crystal structure of the Orexin-1 receptor in complex with GSK1059865. Retrieved from [Link]
-
Yin, J., et al. (2016). Structures of the human OX1 orexin receptor bound to selective and dual antagonists. Nature Structural & Molecular Biology, 23(3), 245–250. [Link]
-
RCSB Protein Data Bank. (n.d.). 6TQ9: Crystal structure of the Orexin-1 receptor in complex with SB-408124. Retrieved from [Link]
-
Nagase, H., et al. (2018). Crystal Structures of Human Orexin 2 Receptor Bound to the Subtype-Selective Antagonist EMPA. Structure, 26(1), 110-117.e4. [Link]
-
Letavic, M. A., et al. (2015). Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry, 58(14), 5620–5636. [Link]
-
Letavic, M. A., et al. (2015). Novel Octahydropyrrolo[3,4- c ]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Request PDF on ResearchGate. Retrieved from [Link]
-
Bolliger, D., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(21), 2372–2377. [Link]
-
iGEM. (n.d.). AutoDock Vina Protocol. Retrieved from [Link]
-
Wu, H., et al. (2017). Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment. Bioorganic & Medicinal Chemistry Letters, 27(6), 1458–1462. [Link]
-
Warren, G. L., et al. (2006). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]
-
Raj, C., et al. (2025). Pharmacophore Modeling, Virtual Screening, Molecular Docking, DFT, and ADMET Analyses to Develop Newer generation Dual Orexin Receptor Antagonists. Advanced Journal of Chemistry, Section A, 8(1), 107-135. [Link]
-
Wu, H., et al. (2017). Discovery of Novel Substituted Octahydropyrrolo[3,4-c]pyrroles as Dual Orexin Receptor Antagonists for Insomnia Treatment. Request PDF on ResearchGate. Retrieved from [Link]
-
Gao, X. B., & Horvath, T. L. (2020). Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders. Frontiers in Psychiatry, 11, 599. [Link]
-
Schrödinger. (n.d.). Glide. Retrieved from [Link]
-
Lyu, J., et al. (2019). Pre-clustering the docking library yields much worse scores of scaffold representatives compared to full library docking. Nature Communications, 10(1), 1-11. [Link]
-
Indian Institute of Technology Guwahati. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]
-
Ghaffari, N., et al. (2020). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 25(21), 5034. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
-
Heifetz, A., et al. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist. Proceedings of the National Academy of Sciences, 117(30), 17977–17983. [Link]
-
ChemHelp ASAP. (2024, April 3). discovery of nivasorexant, an orexin-1 receptor antagonist [Video]. YouTube. [Link]
-
Santos, J. C., et al. (2023). Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
McGaughey, G. B., et al. (2007). Comparison of Shape-Matching and Docking as Virtual Screening Tools. Journal of Medicinal Chemistry, 50(23), 5643–5653. [Link]
-
Miguel, A., et al. (2022). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Journal of Chemical Information and Modeling, 62(1), 116–129. [Link]
-
Boss, C., et al. (2024). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 15(1), 133-149. [Link]
-
Chu, P. Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. [Link]
-
ResearchGate. (n.d.). Glide Docking Score of DEDT and Some Already Documented OX1R Antagonists. Retrieved from [Link]
-
Letavic, M. A., et al. (2016). Novel Octahydropyrrolo[3,4‑c]pyrroles Are Selective Orexin‑2 Antagonists: SAR Leading to a Clinical Candidate. figshare. [Link]
-
Coleman, P. J., et al. (2009). Discovery of a Potent, CNS-Penetrant Orexin Receptor Antagonist Based on an N,N-Disubstituted-1,4-diazepane Scaffold that Promotes Sleep in Rats. Request PDF on ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Orexin 2 receptor Crosstalk with GLP1 receptor reveals dual therapy for improvement of Sleep deprivation-induced obesity: An Integrated Network Pharmacology, Molecular Docking and Molecular Dynamics Simulation approach. Retrieved from [Link]
-
Strasbourg Chemoinformatics. (n.d.). Virtual Screening With GLIDE. Retrieved from [Link]
-
The Binding Database. (2017). Ki Summary for Orexin/Hypocretin receptor type 1. Retrieved from [Link]
-
Rodríguez-Macías, J., et al. (2023). Validation of the redocking protocol for the native receptor-inhibitor complexes. ResearchGate. Retrieved from [Link]
-
Amato, G., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 26(11), 3195. [Link]
-
ResearchGate. (n.d.). In vitro binding affinities (IC50, ki) and docking study results (ΔG) of the novel compounds. Retrieved from [Link]
-
Mateev, E., et al. (2022). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. International Journal of Pharmaceutical Sciences and Research, 13(3), 1099-1107. [Link]
Sources
- 1. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. indico4.twgrid.org [indico4.twgrid.org]
- 7. Orexin receptor 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Druggability Maze: A Comparative Guide to ADME-Tox Profiling of Synthesized Pyrrolopyridine Compounds
For Immediate Release
[City, State] – In the competitive landscape of drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory disorders.[1][2] However, the journey from a promising synthesized compound to a viable drug candidate is fraught with challenges, primarily centered around its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide provides an in-depth, comparative analysis of essential ADME-Tox assays crucial for the preclinical evaluation of novel pyrrolopyridine derivatives, offering researchers a strategic framework for efficient and insightful compound screening.
The inherent biological activity of the pyrrolopyridine nucleus, which often mimics the purine ring of ATP, makes it a potent inhibitor of kinases.[2] This mimicry, however, can also lead to off-target effects and unfavorable pharmacokinetic properties. Therefore, a rigorous and early-stage assessment of ADME-Tox parameters is not just recommended; it is imperative for mitigating late-stage failures and reducing the substantial costs associated with drug development.[3][4]
The Crucial First Steps: An Integrated ADME-Tox Screening Cascade
A systematic approach to ADME-Tox profiling allows for the early identification of liabilities, enabling medicinal chemists to prioritize compounds with the most promising drug-like properties. The following diagram illustrates a recommended hierarchical screening workflow:
Caption: Decision-making flowchart based on comparative ADME-Tox profiling.
References
- Vertex AI Search. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
- Visikol. (2022, November 3). Plasma Protein Binding Assay.
- PubMed. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
- Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Xtalks. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Domainex. (n.d.). Plasma Protein Binding Assay.
- PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery.
- PMC - NIH. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Sygnature Discovery. (n.d.). P450 / CYP Inhibition.
- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- PMC - NIH. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Semantic Scholar. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- JCET. (n.d.). ADME-Tox profiling of new compounds as protein disulfide isomerase (PDI) inhibitors.
- Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- PMC - PubMed Central. (2020, November 24). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
- PMC. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
- Springer. (2024, May 21). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Deprotection Methods for 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
Introduction: The Central Role of the Octahydropyrrolo[3,2-b]pyridine Scaffold
The octahydro-pyrrolo[3,2-b]pyridine core is a privileged bicyclic diamine scaffold that features prominently in medicinal chemistry and drug development. Its rigid, conformationally constrained structure serves as a valuable building block for synthesizing compounds with precise three-dimensional orientations, crucial for potent and selective interactions with biological targets. To facilitate multi-step syntheses and selective functionalization, protecting group strategies are essential. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the secondary amine at the 4-position of this scaffold, owing to its stability in a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1]
However, the seemingly routine removal of the Boc group can present significant challenges. The choice of deprotection method is critical, as it can profoundly impact yield, purity, and the integrity of other functional groups within the molecule. This guide provides a comprehensive comparison of various deprotection methodologies for 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine, offering experimental data, detailed protocols, and expert insights to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The Mechanism: Understanding Boc Group Cleavage
The efficacy and potential pitfalls of any deprotection strategy are rooted in its underlying mechanism. The most prevalent method, acid-catalyzed cleavage, proceeds through a well-understood pathway.
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated intermediate. This step is typically the rate-determining step and results in the formation of a stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.[3][4]
-
Byproduct Formation: The highly reactive tert-butyl cation can be quenched by nucleophiles, deprotonate to form isobutylene gas, or alkylate other nucleophilic sites on the substrate, potentially leading to unwanted byproducts.[2][5] To mitigate this, scavengers like anisole or thioanisole are often employed.[2]
-
Salt Formation: The liberated amine is protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt as the final product.[3]
Alternative mechanisms, such as thermal deprotection, involve the uncatalyzed fragmentation of the Boc group at high temperatures, forming the amine, CO₂, and isobutylene directly.[6]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Comparative Analysis of Deprotection Methods
The selection of a deprotection method must balance efficacy with the chemical stability of the substrate. For a molecule like octahydro-pyrrolo[3,2-b]pyridine, which lacks other highly acid-sensitive groups, several options are viable. The following table summarizes the performance and key considerations of common methodologies.
| Method/Reagent System | Typical Solvent(s) | Temp. (°C) | Time (Typical) | Common Yields | Key Considerations & Potential Side Reactions |
| Strong Acidic | |||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30 min - 4 h | >95% | Highly effective and fast.[1] TFA is corrosive, volatile, and requires careful handling and removal.[5] Potential for t-butyl cation side reactions.[7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | RT | 1 - 4 h | >95% | Potent and cost-effective.[8] The product precipitates as the hydrochloride salt, simplifying isolation.[1] Dioxane is a potential peroxide-former. |
| Milder Acidic | |||||
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | RT to 50°C | 2 - 12 h | 85-95% | "Greener" alternative to TFA; less corrosive. Slower reaction times compared to strong acids. Suitable for some acid-sensitive substrates. |
| Lewis Acid-Mediated | |||||
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 h | 80-90% | Mild, non-hydrolytic conditions.[9] Useful for substrates with other acid-labile groups. Slower reaction and requires stoichiometric reagent.[8] |
| Trimethylsilyl Iodide (TMSI) | Chloroform, DCM | RT | 12 - 24 h | 80-90% | Neutral deprotection useful for highly sensitive compounds.[9] Reagent is moisture-sensitive and can be expensive. |
| Thermal | |||||
| Heat (No Catalyst) | Water, TFE, Diphenyl Ether | 100 - 250°C | 1 - 48 h | 70-95% | Avoids acids and corrosive reagents.[6] High temperatures may not be suitable for complex molecules or chiral centers.[6] Can be performed solvent-free.[10] |
| Novel Conditions | |||||
| Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 h | >90% | Very mild conditions suitable for substrates with highly acid-labile groups where TFA/HCl fail.[11][12] |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the deprotection of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine. Researchers should always monitor reaction progress by an appropriate method (e.g., TLC, LC-MS).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is the most common and often most rapid method for robust substrates.
Materials:
-
4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: Gas evolution (CO₂) occurs.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[13] Monitor completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, carefully dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly effective and often results in the precipitation of the product as its hydrochloride salt, simplifying purification.
Materials:
-
4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine (1 equivalent) in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.
-
Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt.
-
Add diethyl ether to the mixture to further encourage precipitation.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the octahydro-pyrrolo[3,2-b]pyridine dihydrochloride salt.[14]
Protocol 3: Thermal Deprotection in Water
This "green" protocol avoids the use of harsh acids and organic solvents, making it an environmentally benign option for thermally stable compounds.[15]
Materials:
-
4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine
-
Deionized water
-
Dichloromethane (DCM) for extraction
Procedure:
-
Place the 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add deionized water (approx. 1 mL per mmol of substrate).
-
Heat the mixture to reflux (100 °C) and stir vigorously.[15][16] Reaction times can vary significantly (from minutes to many hours) and must be optimized.[6][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[15]
Caption: General experimental workflow for Boc deprotection.
Expert Insights & Troubleshooting
Navigating the nuances of Boc deprotection is key to achieving high-quality results. Below are insights into common challenges and their solutions.
-
Challenge: Incomplete or Sluggish Reaction
-
Causality: Steric hindrance around the nitrogen atom can slow the reaction. Insufficient acid strength or concentration may also be a factor.[8]
-
Solution: For reactions with TFA or HCl, consider increasing the reaction temperature from 0 °C to room temperature. If the reaction remains slow, increasing the concentration of the acid or using a stronger acid system (e.g., neat TFA for short periods, if the substrate is stable) can be effective.[8]
-
-
Challenge: Side Product Formation due to t-Butyl Cation
-
Causality: The electrophilic tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate or in the reaction mixture.[7]
-
Solution: The addition of a cation scavenger is highly recommended. Anisole or thioanisole (typically 5-10% v/v) can effectively trap the t-butyl cation, preventing unwanted side reactions.[2]
-
-
Challenge: Substrate Contains Other Acid-Labile Groups
-
Causality: Strong acids like TFA and HCl can cleave other sensitive protecting groups (e.g., t-butyl esters, acetals) or degrade sensitive functionalities.[17]
-
Solution: A methodical approach is required. Start with the mildest possible conditions. Thermal deprotection in water or a fluorinated alcohol is an excellent acid-free starting point.[10][18] If unsuccessful, methods like oxalyl chloride in methanol or Lewis acids (ZnBr₂) offer milder alternatives to strong protic acids.[8][12]
-
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The deprotection of 4-N-Boc-octahydro-pyrrolo[3,2-b]pyridine is a critical transformation for which multiple effective methods exist. For routine, rapid deprotection, strong acidic conditions using TFA in DCM or HCl in dioxane remain the gold standard, offering high yields and fast reaction times. However, for substrates containing sensitive functionalities or in process chemistry where greener and less corrosive reagents are preferred, thermal deprotection in water or the use of milder Lewis acids present highly viable and effective alternatives. By understanding the underlying mechanisms and carefully considering the stability of the entire molecule, researchers can confidently select and execute the optimal deprotection strategy to advance their synthetic campaigns.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework
The development of targeted kinase inhibitors represents a paradigm shift in precision medicine, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases.[1] The success of new therapeutic agents hinges on a rigorous preclinical evaluation to determine their potency, selectivity, and cellular efficacy relative to existing inhibitors. This guide provides a comprehensive framework for benchmarking novel kinase inhibitor derivatives, ensuring a robust and objective assessment of their potential.
We will eschew a rigid, templated approach and instead focus on the scientific rationale behind each experimental step. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical protocols and explaining the causality behind experimental choices to ensure a self-validating system of evaluation.
The Benchmarking Funnel: A Multi-tiered Approach to Inhibitor Characterization
A systematic approach is crucial for efficiently evaluating new chemical entities. We advocate for a "benchmarking funnel" that progressively narrows down candidates based on key performance attributes. This strategy starts with broad, high-throughput biochemical assays and moves towards more complex, physiologically relevant cellular models.
Caption: The Benchmarking Funnel illustrates a tiered approach to kinase inhibitor evaluation.
Tier 1: Foundational Biochemical Assessment
The initial characterization of a novel kinase inhibitor begins with cell-free biochemical assays to determine its intrinsic potency and selectivity. These assays provide a direct measure of the inhibitor's ability to interact with its purified target kinase.[2]
In Vitro Kinase Assay: Quantifying Potency (IC50 and Ki)
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency.[3] It represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. While IC50 is a widely used metric, it's crucial to understand that its value can be influenced by experimental conditions, particularly the concentration of ATP.[4]
For ATP-competitive inhibitors, the inhibitor constant (Ki) provides a more absolute measure of binding affinity, independent of ATP concentration.[5] The Cheng-Prusoff equation is commonly used to derive the Ki from the IC50 value and the Michaelis constant (Km) of the kinase for ATP.[6]
Table 1: Hypothetical In Vitro Potency Data for a New Derivative (ND-1) targeting Kinase X
| Compound | Target Kinase | IC50 (nM) | Ki (nM) |
| ND-1 (New Derivative) | Kinase X | 15 | 7.5 |
| Inhibitor A (Known) | Kinase X | 50 | 25 |
| Staurosporine (Pan-Kinase Inhibitor) | Kinase X | 5 | 2.5 |
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol outlines a standard radiometric assay for determining the IC50 of a novel inhibitor. Radiometric assays are considered a gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[2]
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA.
-
Recombinant active Kinase X.
-
Substrate peptide/protein.
-
[γ-32P]ATP.
-
Test compounds (ND-1, Inhibitor A, Staurosporine) serially diluted in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 5 µL of diluted inhibitor or DMSO vehicle to each well.
-
Add 20 µL of a master mix containing Kinase Buffer, recombinant Kinase X, and the substrate.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Terminate Reaction and Capture Substrate:
-
Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Wash once with acetone and let it air dry.
-
-
Quantify Phosphorylation:
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis constant of the kinase for ATP.
-
Kinase Selectivity Profiling: Understanding Off-Target Effects
No inhibitor is entirely specific. Assessing the selectivity of a new derivative across a broad panel of kinases is critical to anticipate potential off-target effects and to understand its therapeutic window.[2][8] Kinome-wide screening against hundreds of kinases provides a comprehensive selectivity profile.[9]
Caption: Visual representation of a selective vs. a non-selective kinase inhibitor.
Table 2: Hypothetical Kinase Selectivity Data (% Inhibition at 1 µM)
| Kinase Family | ND-1 | Inhibitor A | Staurosporine |
| Kinase X | 95% | 80% | 98% |
| Kinase Y | 10% | 45% | 92% |
| Kinase Z | 5% | 20% | 88% |
| Other Kinase 1 | <5% | 15% | 95% |
| Other Kinase 2 | <5% | 10% | 90% |
Tier 2: Cellular Context and Target Validation
While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are the next critical step to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.[10]
Cell-Based Potency: Measuring Target Inhibition in a Physiological Setting
Cellular potency is often assessed by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.[11] This provides a more physiologically relevant measure of the inhibitor's efficacy.
Experimental Protocol: Western Blot-Based Phospho-Substrate Assay
-
Cell Culture and Treatment:
-
Culture a cell line known to have an active signaling pathway involving Kinase X.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors (ND-1, Inhibitor A) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50.
-
Target Engagement: Confirming the Hit
It is crucial to confirm that the observed cellular effects are a direct result of the inhibitor binding to its intended target.[2] Cellular Thermal Shift Assay (CETSA) and NanoBRET are powerful techniques for verifying target engagement in live cells.[12][13][14]
Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][16]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of an inhibitor to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14][17] It involves a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[17] An unlabeled test compound will compete with the tracer, leading to a decrease in the BRET signal.[17][18]
Tier 3: Assessing Functional Consequences
The final stage of preclinical benchmarking involves evaluating the functional consequences of target inhibition on cellular physiology.
Cell Viability and Proliferation Assays
For inhibitors intended for cancer therapy, assessing their impact on cell viability and proliferation is paramount. Assays such as the MTT or CellTiter-Glo® assays are commonly used to determine the inhibitor's effect on cell growth.[19]
Table 3: Hypothetical Cellular Assay Data for ND-1
| Assay | ND-1 | Inhibitor A |
| Cellular IC50 (Phospho-Substrate) | 50 nM | 200 nM |
| Cell Viability GI50 (Cancer Cell Line) | 100 nM | 500 nM |
Downstream Pathway Analysis
To further elucidate the mechanism of action, it is beneficial to investigate the inhibitor's effects on the broader signaling network. This can be achieved by examining the phosphorylation status of key downstream effectors in the pathway using techniques like Western blotting or targeted proteomics.[20][21] Understanding the impact on the entire signaling cascade provides a more complete picture of the inhibitor's biological activity.[22][23]
Conclusion
The benchmarking of new kinase inhibitor derivatives is a multifaceted process that requires a systematic and scientifically rigorous approach. By employing a tiered strategy that encompasses biochemical potency and selectivity, cellular target engagement, and functional cellular outcomes, researchers can generate a comprehensive data package to objectively evaluate the potential of their novel compounds. The methodologies and principles outlined in this guide provide a robust framework for making informed decisions in the challenging but rewarding field of kinase inhibitor drug discovery.
References
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved from [Link]
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]
-
(PDF) In vitro kinase assay v1. (n.d.). ResearchGate. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online. Retrieved from [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PMC - NIH. Retrieved from [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. Retrieved from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]
-
2.3. In vitro kinase assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One - Research journals. Retrieved from [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. Retrieved from [Link]
-
Teaching resources. Ras-MAPK pathways. (2005, February 15). PubMed. Retrieved from [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]
-
One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. (2025, July 2). bioRxiv. Retrieved from [Link]
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021, October 22). Promega Connections. Retrieved from [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2025, September 12). ResearchGate. Retrieved from [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved from [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved from [Link]
-
High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. (n.d.). PubMed. Retrieved from [Link]
-
A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (n.d.). PubMed. Retrieved from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Retrieved from [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024, December 9). PubMed - NIH. Retrieved from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). PMC. Retrieved from [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. (2025, August 6). Retrieved from [Link]
Sources
- 1. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. In vitro kinase assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 21. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Teaching resources. Ras-MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
The Chemist's Compass: A Head-to-Head Guide to Pyrrolopyridine Core Synthesis Efficiency
For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold is a cornerstone of modern medicinal chemistry. These privileged structures, bioisosteres of indole, are integral to a multitude of therapeutic agents. However, the efficiency of synthesizing the core isomeric frameworks—4-, 5-, 6-, and 7-azaindoles—can vary dramatically, posing significant challenges to library synthesis and scale-up operations. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights and experimental data to inform your synthetic planning.
Executive Summary: Navigating the Azaindole Maze
The electron-deficient nature of the pyridine ring fundamentally alters the reactivity landscape compared to traditional indole syntheses.[1][2] Classical methods like the Fischer and Madelung syntheses, while foundational, often falter or require significant modification when applied to azaindole synthesis.[3] In contrast, modern organometallic cross-coupling reactions have emerged as powerful and versatile tools, though they come with their own set of considerations regarding catalyst cost and precursor availability. This guide will dissect these methodologies, providing a comparative analysis of their efficiency, scope, and scalability.
Classical Approaches: A Reassessment
The Fischer Indole Synthesis: A Conditional Workhorse
The Fischer indole synthesis, a venerable method for indole construction, has a complex relationship with azaindoles. The requisite acid-catalyzed[4][4]-sigmatropic rearrangement is often hampered by the electron-withdrawing pyridine ring.[2]
Causality of Experimental Choice: The key to a successful Fischer synthesis of azaindoles lies in the electronic nature of the starting pyridylhydrazine. The presence of electron-donating groups (EDGs) on the pyridine ring is often crucial to facilitate the key rearrangement step.[2][4][5][6][7]
Experimental Protocol: Fischer Synthesis of 5-Methoxy-2-propyl-4-azaindole [4]
-
Hydrazone Formation & Cyclization: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 eq) in a 4 wt% aqueous solution of sulfuric acid.
-
Add valeraldehyde (1.1 eq) to the mixture.
-
Heat the reaction to reflux for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
The Madelung Synthesis: High Temperatures and Strong Bases
The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures with a strong base.[8] While effective for certain indole preparations, its application to azaindoles is often limited by the harsh reaction conditions required.[3][8]
Causality of Experimental Choice: This method is typically reserved for the synthesis of specific isomers, like 7-azaindole, where other methods may be less effective.[9] The use of a strong base, such as n-butyllithium, is necessary to deprotonate both the amide nitrogen and the benzylic position of the ortho-methyl group, initiating the cyclization.[8] More recent modifications have aimed to mitigate the harsh conditions.[10]
Experimental Workflow: Madelung Synthesis
Caption: Generalized workflow for the Madelung indole synthesis.
Modern Organometallic Strategies: Precision and Versatility
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of pyrrolopyridine cores. These methods offer greater functional group tolerance and often proceed under milder conditions than their classical counterparts.
Sonogashira Coupling and Cyclization: A Powerful Tandem
A highly effective and scalable approach involves the Sonogashira coupling of a haloaminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[1]
Causality of Experimental Choice: This strategy is particularly advantageous for its modularity, allowing for diverse substitutions on the resulting azaindole. The choice of catalyst (typically palladium and copper) and reaction conditions is critical to ensure high yields and prevent side reactions. Metal-free cycloisomerization has also been developed to enhance safety and scalability.[1]
Experimental Protocol: Scalable Synthesis of 5-Nitro-7-azaindole [1][11]
-
Sonogashira Coupling: To a solution of 3-iodo-5-nitropyridin-2-amine in a suitable solvent (e.g., DMF/Et3N), add ethynyl(trimethyl)silane, a palladium catalyst (e.g., PdCl2(PPh3)2), and a copper co-catalyst (e.g., CuI). Stir at room temperature until completion.
-
Cycloisomerization (Metal-Free): The resulting 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-ylamine is treated with morpholine in water to induce cyclization.
-
Workup and Purification: The product, 5-nitro-7-azaindole, precipitates from the reaction mixture and can be isolated by filtration, often in high purity without the need for column chromatography.[11] This process has been successfully demonstrated on a multi-kilogram scale.[1]
Palladium-Catalyzed Cascade Reactions: An Elegant Approach
A novel and efficient strategy for the synthesis of all four major azaindole isomers involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides.[12]
Causality of Experimental Choice: This method's elegance lies in its one-pot nature, forming two new bonds in a single synthetic operation. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for promoting both the initial amination and the subsequent intramolecular Heck cyclization.[12]
Logical Relationship: Cascade C-N Coupling/Heck Reaction
Caption: Logical flow of the palladium-catalyzed cascade reaction.
Head-to-Head Comparison of Synthetic Efficiency
| Synthetic Method | Target Cores | Typical Yields | Key Advantages | Key Limitations | Scalability |
| Fischer Indole Synthesis | 4- & 6-Azaindoles | 40-90%[2][5] | Utilizes simple starting materials. | Sensitive to electronic effects; often requires EDGs.[2][6] | Moderate |
| Bartoli Indole Synthesis | 4- & 6-Azaindoles | 18-50%[13] | Access to substituted azaindoles from readily available nitropyridines.[13] | Modest yields; requires excess Grignard reagent.[13] | Limited |
| Madelung Synthesis | 7-Azaindoles | Variable | Access to specific isomers. | Harsh reaction conditions (high temp, strong base).[8] | Challenging |
| Chichibabin Cyclization | 7-Azaindoles | 80-85%[14] | High-yielding, one-pot procedure. | Complex reaction mechanism with potential side products.[14] | Moderate |
| Sonogashira/Cyclization | 5-, 6-, & 7-Azaindoles | 66-90%[1][15] | High yields, modular, scalable.[1][11] | Requires metal catalysts; potential for metal contamination. | Excellent[1][11] |
| Cascade C-N/Heck | 4-, 5-, 6-, & 7-Azaindoles | 40-85%[12] | Access to all four isomers, one-pot efficiency. | Requires specific starting materials (amino-o-bromopyridines). | Good |
Conclusion and Future Outlook
The synthesis of pyrrolopyridine cores has evolved significantly, moving from often challenging classical methods to more robust and versatile organometallic strategies. For large-scale synthesis, particularly of 7-azaindoles, modern tandem reactions like the Sonogashira coupling followed by cycloisomerization offer unparalleled efficiency and scalability.[1][11] The Fischer indole synthesis remains a viable option for specific isomers, provided the electronic requirements of the substrates are met.[2][5][6] As the demand for novel azaindole derivatives in drug discovery continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methods will remain a key area of research.
References
-
Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]
-
Ma, Y., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14818–14824. [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
-
PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142–5145. [Link]
-
Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry. [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Chemical Communications. (2022). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Chemical Communications. [Link]
-
Gong, S. S., & Sun, Q. (2013). A Practical Synthesis of 4-Azaindole. Advanced Materials Research, 859, 353-356. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Zhang, D., Song, J. J., & Senanayake, C. H. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347. [Link]
-
Synthesis of azaindoles. (n.d.). Journal of Synthetic Organic Chemistry, Japan. [Link]
-
de Oliveira, R. A., da Silva, J. F., & de Souza, R. O. M. A. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3218–3221. [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11952-11968. [Link]
-
Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(2), 0140. [Link]
-
Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2690. [Link]
-
ResearchGate. (2019). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(10), 4053. [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683–8695. [Link]
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Wikipedia. (n.d.). Madelung synthesis. [Link]
-
Song, J. J., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1131-1143. [Link]
-
ResearchGate. (2025). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. [Link]
-
A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (n.d.). [Link]
-
Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. [Link]
-
Molecules. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4053. [Link]
-
ResearchGate. (2025). Synthesis of Azaindoles. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azaindole synthesis [organic-chemistry.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (CAS No: 1211583-65-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact, reflecting the principles of a robust Chemical Hygiene Plan (CHP) as mandated by OSHA[1][2].
The core principle underpinning this protocol is that this compound and materials contaminated with it must be managed as hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or discharged into the sanitary sewer system[3][4].
Hazard Profile and Pre-Disposal Risk Assessment
Understanding the causality behind stringent disposal protocols begins with a clear-eyed assessment of the compound's intrinsic hazards. While comprehensive toxicological data may be limited, existing safety information classifies this compound with the following hazards:
Given these hazards, the primary objective of this disposal plan is containment and isolation to prevent accidental exposure to personnel or release into the environment[7]. Before beginning any disposal-related activities, ensure all personnel involved have received adequate training on the hazards and safe handling of this chemical, as required by OSHA's Laboratory Standard (29 CFR 1910.1450)[1][8].
Personal Protective Equipment (PPE)
When handling waste containing this compound, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves prior to use and use proper removal technique to avoid skin contact[9].
-
Eye Protection: Safety goggles or a face shield are required to prevent contact with eyes[10][11].
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact[10].
-
Respiratory Protection: All handling of open waste containers or solid waste should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[12].
Step-by-Step Operational Disposal Protocol
This protocol follows a logical progression from the point of generation to final removal by a certified waste management partner.
Step 1: Waste Characterization and Segregation
Immediately upon generation, all materials containing this compound must be declared as hazardous waste. It is crucial to segregate this waste from other waste streams to prevent dangerous chemical reactions[7][13].
-
Solid Waste: Includes contaminated filter paper, weighing boats, gloves, bench paper, and any un-rinsed, empty original containers.
-
Liquid Waste: Includes reaction mother liquors, extraction solvents, and solutions from chromatography containing the compound. Do not mix this waste stream with incompatible chemicals like strong acids or bases[14].
Step 2: Container Selection and Management
The integrity of your waste management system is predicated on the quality and suitability of your containers.
-
Compatibility: Wastes must be stored in containers made of a compatible material[15]. For this organic compound, high-density polyethylene (HDPE) or the original glass container (if in good condition) are appropriate choices. Do not use metal containers[13][14].
-
Condition: Containers must be in good condition, free from damage or leaks, and have a secure, tightly-fitting lid[3][13].
-
Containment: Keep waste containers closed at all times except when waste is actively being added[13][16]. This minimizes evaporation, prevents spills, and is a key regulatory requirement[4]. Containers should not be filled beyond 90% of their capacity to allow for expansion[17].
Step 3: Waste Labeling
Proper labeling is a critical safety and compliance step. The Environmental Protection Agency (EPA) mandates that each waste container label clearly displays specific information[18].
Your label must include:
-
The full chemical name: "this compound" and its CAS Number: 1211583-65-1 . Do not use abbreviations or chemical formulas[15].
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[18][20].
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[3][19].
-
Location: The SAA must be under the control of laboratory personnel[3]. It should be a secure, well-ventilated area away from drains and sources of ignition[12].
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the container must be moved to a Central Accumulation Area (CAA) within three days[19].
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin that can hold the entire volume of the largest container, preventing spills from reaching the environment[3][14].
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company[9].
-
Method: The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[9]. This process ensures the complete destruction of the organic molecule.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste hauler to schedule a pickup[12]. Do not attempt to transport hazardous waste off-site yourself[19].
-
Empty Containers: Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) before being discarded as non-hazardous waste. The rinseate must be collected and disposed of as hazardous liquid waste[4][15].
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert your institution's EHS or emergency response team.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[9].
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention[9].
-
Inhalation: Move the affected person into fresh air. If breathing is difficult, provide oxygen and seek medical attention[6].
Quantitative Data and Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1211583-65-1 | [5] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [5] |
| Molecular Weight | 226.32 g/mol | [5] |
| Hazard Statements | H302, H315, H319, H335 | [5][6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Recommended Disposal | Incineration by a licensed facility | [9] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. osha.gov [osha.gov]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. labsolu.ca [labsolu.ca]
- 6. aksci.com [aksci.com]
- 7. usbioclean.com [usbioclean.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. capotchem.com [capotchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. ethz.ch [ethz.ch]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. MedicalLab Management Magazine [medlabmag.com]
- 20. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
A Senior Application Scientist's Guide to Handling Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate
Introduction: As a key heterocyclic building block in modern drug discovery and development, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (CAS No. 1211583-65-1) is a compound of significant interest.[1] Its unique scaffold is integral to the synthesis of novel therapeutic agents. However, its utility in the lab is matched by a hazard profile that necessitates a robust and informed approach to safety. This guide moves beyond mere compliance, offering a procedural and logical framework for handling this compound with the highest degree of safety and scientific integrity. Our goal is to empower researchers to manage the associated risks proactively, ensuring both personal safety and the integrity of their experimental work.
Hazard Profile and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. The toxicological properties of this compound, and its close structural isomers, have not been exhaustively investigated, which demands a cautious approach.[2] However, available data from safety data sheets (SDS) allows for a clear risk assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The primary hazards are summarized below. It is critical to recognize that this compound can exist as a solid, semi-solid, or liquid, which influences the potential routes of exposure (e.g., dust inhalation versus vapor inhalation).[3]
| Hazard Class | GHS Code | Description | Practical Implication in the Laboratory |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][4][5] | Accidental ingestion via contaminated hands or materials can lead to systemic toxicity. Strict personal hygiene is paramount. |
| Skin Irritation | H315 | Causes skin irritation.[1][5][6][7] | Direct contact with the skin can cause localized redness, inflammation, or dermatitis. Proper glove selection and technique are critical. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6][7] | Splashes or contact with airborne particles can result in significant pain, redness, and potential damage to the cornea. Appropriate eye protection is mandatory. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5][6][7] | Inhalation of dust (if solid) or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of open containers must be performed in a ventilated enclosure. |
Integrated Safety Protocol: PPE and Engineering Controls
Safe handling is achieved through a multi-layered strategy, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE). Relying solely on PPE is insufficient; it is the final barrier between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All procedures involving the handling of open containers of this compound—including weighing, transfer, and solution preparation—must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains dust and vapors, preventing their release into the laboratory atmosphere and minimizing the risk of inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[6]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE must be tailored to the specific task being performed. Below is a breakdown of required PPE based on common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields. | Nitrile gloves. | Flame-resistant lab coat, long pants, fully enclosed shoes.[9] | Not typically required. |
| Weighing Solid Compound | Chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat, long pants, fully enclosed shoes. | Required if not in a fume hood. A minimum of a P95 (US) or P1 (EU) particle respirator should be used.[2] |
| Transfer & Solution Preparation | Chemical splash goggles. A face shield should be worn over goggles for transfers of >1L or when heating.[10] | Nitrile gloves. Inspect prior to use.[2] | Flame-resistant lab coat, long pants, fully enclosed shoes. | Not required if performed in a certified fume hood. For higher-level protection, a respirator with organic vapor/acid gas cartridges is recommended.[2] |
| Post-Reaction Workup & Cleanup | Chemical splash goggles. | Nitrile gloves. Change immediately if contamination is suspected. | Flame-resistant lab coat, long pants, fully enclosed shoes. | Not required if performed in a certified fume hood. |
Causality Behind PPE Choices:
-
Goggles over Safety Glasses: Goggles provide a full seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[11]
-
Face Shield: A face shield is used in conjunction with goggles during high-risk procedures to protect the entire face from splashes or energetic reactions.
-
Glove Selection: While nitrile gloves provide good initial protection, they are disposable and should be changed frequently, especially after direct contact.[9] Always use proper glove removal technique to avoid contaminating your skin.[2]
-
Lab Coat: A flame-resistant lab coat protects your skin and personal clothing from incidental contact and splashes. It should be kept fully buttoned.[9]
Standard Operating Procedure: From Receipt to Disposal
This workflow provides a step-by-step guide for safely handling the compound.
Workflow for Handling this compound
Caption: Logical workflow from preparation to post-handling cleanup.
Step-by-Step Protocol:
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned flame-resistant lab coat.
-
Ensure an ABC dry chemical or carbon dioxide fire extinguisher, safety shower, and eyewash station are accessible and unobstructed.
-
-
Handling (inside fume hood):
-
Place the chemical container on a stable surface inside the fume hood.
-
When weighing the solid, use a tared weigh boat. Handle the container and spatula carefully to minimize dust generation.
-
To prepare a solution, slowly add the solid compound to the solvent while stirring to prevent splashing.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Segregate all waste. Contaminated items (gloves, weigh boats, paper towels) must be placed in a designated, sealed hazardous waste container.
-
-
Doffing PPE:
Emergency Response Plan
Accidents are preventable but preparedness is essential. In any case of exposure, alert colleagues and seek medical attention immediately. Provide medical responders with the Safety Data Sheet.[2][6]
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air.[2][6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing immediately.[12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention. |
| Spill | Evacuate unprotected personnel from the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6][13] Collect the material into a suitable, closed container for hazardous waste disposal.[2][6] Do not allow the product to enter drains.[6][13] |
Waste Management and Disposal
Improper disposal poses a significant risk to the environment and public health. All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated disposables such as gloves, weigh paper, and absorbent pads must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal company.[6][14] The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2] Under no circumstances should this chemical or its waste be disposed of down the drain. [6]
References
- Capot Chemical. (n.d.). MSDS of tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
- Echemi. (n.d.). tert-butyl octahydro-1h-pyrrolo(3,4-b)pyridine-1-carboxylate.
-
PubChem. (n.d.). (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- (2024, February 5).
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- (2020, December 23).
-
PubChem. (n.d.). tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
- CymitQuimica. (2024, December 19).
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Retrieved from [Link]
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Labsolu. (n.d.). This compound.
- Fisher Scientific. (2013, January 24).
- Benchchem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
- United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. capotchem.com [capotchem.com]
- 3. tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 1147422-00-1 [sigmaaldrich.com]
- 4. (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | C12H22N2O2 | CID 1519435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | C12H22N2O2 | CID 74787571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. epa.gov [epa.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
